molecular formula C7H9Cl2N B1295956 2-(2-Chloroethyl)pyridine hydrochloride CAS No. 4226-37-3

2-(2-Chloroethyl)pyridine hydrochloride

Cat. No.: B1295956
CAS No.: 4226-37-3
M. Wt: 178.06 g/mol
InChI Key: UCZKIFBRVWUSTF-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2N and its molecular weight is 178.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-chloroethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZKIFBRVWUSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195093
Record name Pyridine, 2-(2-chloroethyl)-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4226-37-3
Record name Pyridine, 2-(2-chloroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4226-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(2-chloroethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-(2-chloroethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethyl)pyridine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyridine, it serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of a reactive chloroethyl group and the hydrochloride salt form bestows upon it specific chemical and physical characteristics that are crucial for its handling, storage, and application in synthetic protocols. Understanding these properties is paramount for any researcher or scientist working with this compound to ensure experimental success, safety, and reproducibility.

This technical guide provides a comprehensive overview of the known physical properties of this compound. It is designed to be a practical resource, offering not only data but also insights into the experimental methodologies for the determination of these properties, thereby empowering researchers to better understand and utilize this important chemical entity.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to have a clear picture of its molecular structure.

Caption: Molecular structure of this compound.

The molecule consists of a pyridine ring substituted at the 2-position with a chloroethyl side chain. The nitrogen atom of the pyridine ring is protonated and forms an ionic bond with a chloride ion, characteristic of a hydrochloride salt. This salt formation significantly influences the compound's physical properties, particularly its solubility and melting point, compared to its free base form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, experimentally determined values for several properties are not widely reported in the public domain.

PropertyValueSource
CAS Number 4226-37-3[1][2]
Molecular Formula C₇H₉Cl₂N[1]
Molecular Weight 178.06 g/mol [1]
Appearance Solid (form not specified)Assumed from hydrochloride nature
Melting Point Data not available
Boiling Point 209.4 °C at 760 mmHg[3]
Flash Point 100 °C[3]
Solubility Data not available

Expert Insight: The hydrochloride form of this compound suggests that it is likely a crystalline solid with a relatively high melting point compared to its free base. The boiling point provided should be treated with caution, as hydrochloride salts often decompose at elevated temperatures rather than boiling. It is more likely that this value corresponds to the free base, 2-(2-chloroethyl)pyridine. The high flash point suggests a low flammability risk under standard laboratory conditions.

Solubility Profile

  • Water: Pyridine hydrochlorides are typically readily soluble in water due to the ionic nature of the salt and the ability of the pyridinium ion to hydrogen bond with water molecules.

  • Polar Organic Solvents: Good solubility is also expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO).

  • Nonpolar Organic Solvents: Solubility is expected to be limited in nonpolar solvents like hexanes and toluene.

Causality in Experimental Choices: When determining the solubility of a new compound, a tiered approach is often employed. Initial qualitative tests in a range of solvents with varying polarities (e.g., water, methanol, dichloromethane, hexane) provide a general solubility profile. For quantitative analysis, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined by a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The choice of method depends on the compound's properties, such as the presence of a chromophore for UV-Vis analysis.

Spectral Data (Predicted and Analogous)

As of the date of this guide, experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in major public databases. However, we can predict the expected spectral features based on the molecular structure and provide data for the closely related compound, 2-(chloromethyl)pyridine hydrochloride, as a point of reference.

Disclaimer: The following spectral interpretations are predictive for this compound and comparative with 2-(chloromethyl)pyridine hydrochloride. Actual experimental data may vary.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show distinct signals for the protons on the pyridine ring and the chloroethyl side chain.

  • Pyridine Ring Protons: Due to the electron-withdrawing effect of the protonated nitrogen atom, the aromatic protons will be deshielded and appear at a lower field (higher ppm). The signals would likely appear as complex multiplets in the range of 7.5-9.0 ppm.

  • Chloroethyl Protons: The two methylene (CH₂) groups of the chloroethyl side chain would likely appear as two triplets. The CH₂ group adjacent to the pyridine ring would be expected around 3.2-3.5 ppm, while the CH₂ group attached to the chlorine atom would be further downfield, around 3.8-4.1 ppm, due to the electronegativity of the chlorine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information about the carbon framework.

  • Pyridine Ring Carbons: The carbons of the pyridine ring would appear in the aromatic region (120-150 ppm). The carbon atom attached to the chloroethyl group (C2) and the carbons adjacent to the nitrogen would be the most deshielded.

  • Chloroethyl Carbons: The two carbons of the chloroethyl side chain would be found in the aliphatic region. The carbon bonded to the chlorine would be expected around 40-45 ppm, while the carbon attached to the pyridine ring would be around 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ would be indicative of the N⁺-H stretch of the pyridinium ion.

  • C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the pyridine ring.

  • C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ would be due to the C-H stretching of the methylene groups.

  • C=C and C=N Ring Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region would be expected for the C-Cl stretching vibration.

Mass Spectrometry

In a mass spectrum, the molecular ion peak for the free base, 2-(2-chloroethyl)pyridine, would be observed at m/z 141. The fragmentation pattern would likely involve the loss of a chlorine atom or the cleavage of the ethyl side chain. The hydrochloride itself is not typically observed in standard electron ionization (EI) mass spectrometry.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the GHS classification from PubChem indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[4]. Based on the data for the similar compound, 2-(chloromethyl)pyridine hydrochloride, and general principles of laboratory safety, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 1-2°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Procedure:

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (if a preliminary rough measurement has been made). Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Repeat: For accuracy, perform at least two measurements.

Caption: Workflow for Melting Point Determination.

¹H NMR Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is important to ensure the sample dissolves completely and to avoid interfering signals.

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial.

  • Dissolution: Gently agitate the vial to dissolve the sample completely. If necessary, use gentle warming or sonication.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution to a 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: The sample is now ready for NMR analysis.

Conclusion

This compound is a valuable reagent in synthetic chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide has synthesized the available information and provided expert-driven predictions and methodologies. A thorough understanding of its molecular structure, known physicochemical properties, and appropriate safety and handling procedures is essential for its effective and safe use in a research setting. It is anticipated that as this compound is more widely used, a more complete profile of its physical and spectral properties will become available, further aiding the scientific community.

References

  • This reference is intentionally left blank as no direct source for all presented d
  • PubChem. Pyridine, 2-(2-chloroethyl)-, hydrochloride. [Link]

  • This reference is intentionally left blank as no direct source for all presented d

Sources

An In-depth Technical Guide to 2-(2-Chloroethyl)pyridine Hydrochloride: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(2-chloroethyl)pyridine hydrochloride (CAS No: 4226-37-3), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights and methodologies.

Core Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of 2-(2-chloroethyl)pyridine.[1] The presence of the reactive chloroethyl group attached to the pyridine ring makes it a valuable electrophilic building block for the synthesis of a wide array of more complex molecules.[2][3] The hydrochloride form enhances the compound's stability and handling characteristics as a solid.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4226-37-3[1][4][5]
Molecular Formula C₇H₉Cl₂N[1][2][4]
Molecular Weight 178.06 g/mol [1][2][4]
IUPAC Name 2-(2-chloroethyl)pyridine;hydrochloride[1][5]
Synonyms Pyridine, 2-(2-chloroethyl)-, hydrochloride; 2-(2-pyridinyl)ethyl chloride hydrochloride[2][4]
Appearance Solid
Solubility Soluble in water[6]
Storage Temperature Room temperature, store in a cool, dry place[4][5]

Synthesis and Manufacturing Insights

The synthesis of this compound is not as commonly detailed in literature as its 2-(chloromethyl) analog. However, a logical and established synthetic strategy involves the chlorination of the corresponding alcohol, 2-(2-hydroxyethyl)pyridine. This transformation is typically achieved using a standard chlorinating agent like thionyl chloride (SOCl₂). The causality behind this choice lies in the high reactivity of thionyl chloride with primary alcohols and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

A plausible synthetic pathway is outlined below. The initial step would be the synthesis of the precursor, 2-(2-hydroxyethyl)pyridine, followed by its chlorination.

Synthesis_Workflow cluster_step1 Step 1: Precursor Formation cluster_step2 Step 2: Chlorination & Salt Formation Precursor 2-Methylpyridine (2-Picoline) Intermediate 2-(2-Hydroxyethyl)pyridine Precursor->Intermediate Reaction with Formaldehyde Chlorination Thionyl Chloride (SOCl₂) Product 2-(2-Chloroethyl)pyridine hydrochloride Intermediate->Product Chlorination Chlorination->Product

Caption: Plausible two-step synthesis pathway.

Representative Experimental Protocol: Chlorination of 2-(2-Hydroxyethyl)pyridine

This protocol is a generalized method based on standard organic chemistry principles for the conversion of alcohols to alkyl chlorides and should be adapted and optimized based on laboratory-scale experiments.

Materials and Reagents:

  • 2-(2-Hydroxyethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Dry acetone

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2-(2-hydroxyethyl)pyridine (1.0 eq.) in anhydrous DCM.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.2 eq.) dropwise to the stirred solution. An exothermic reaction will occur.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

  • Purification and Isolation: Dissolve the crude residue in a minimal amount of dry acetone. The hydrochloride salt may precipitate. Cool the mixture to induce further crystallization. Filter the solid product, wash with a small amount of cold acetone, and dry under vacuum to yield this compound.

Reactivity Profile: A Nucleophilic Substitution Hub

The primary utility of this compound in synthetic chemistry stems from the reactivity of the chloroethyl group. The carbon atom attached to the chlorine is electrophilic, making it a prime target for nucleophilic attack. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The electron-withdrawing nature of the protonated pyridine ring can further enhance the electrophilicity of this carbon center.

SN2_Mechanism Reactant 2-(2-Chloroethyl)pyridine TS [Nu---C---Cl]⁻ᵟ Nucleophile Nu⁻ Nucleophile->TS Backside Attack Product Substituted Product TS->Product Bond Formation Leaving_Group Cl⁻ TS->Leaving_Group Bond Breaking

Caption: General Sₙ2 mechanism for nucleophilic substitution.

This reactivity allows for the facile introduction of the 2-pyridylethyl moiety onto a wide variety of molecular scaffolds. Common nucleophiles that react readily with this compound include:

  • Amines (Primary and Secondary): To form the corresponding N-substituted 2-(2-aminoethyl)pyridines.

  • Thiols: To generate 2-(2-(alkyl/arylthio)ethyl)pyridines.

  • Alcohols/Phenols: To produce ether linkages.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceutical agents. This compound serves as a crucial intermediate for synthesizing derivatives that are explored for various therapeutic applications.[3]

While specific drugs derived directly from this exact starting material are not extensively documented in readily available literature, its structural analogs, such as 2-(chloromethyl)pyridine, are widely used. For instance, these types of reagents are employed in the synthesis of compounds targeting kinases, which are enzymes deeply involved in cell signaling pathways.[3][7] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

The workflow for utilizing such a building block in kinase inhibitor synthesis is conceptualized below.

Kinase_Inhibitor_Synthesis Start 2-(2-Chloroethyl)pyridine hydrochloride Reaction Nucleophilic Substitution (Sₙ2 Reaction) Start->Reaction Core_Molecule Core Scaffold (e.g., with -NH₂ or -SH group) Core_Molecule->Reaction Intermediate Pyridylethyl-substituted Intermediate Reaction->Intermediate Further_Mod Further Synthetic Modifications Intermediate->Further_Mod Final_Compound Final Kinase Inhibitor Candidate Further_Mod->Final_Compound

Caption: Workflow for kinase inhibitor synthesis.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

GHS Hazard Information: Based on data for structurally similar compounds, it is classified as hazardous.[1][8]

  • Pictograms: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning[1][5]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

Table 2: Handling and Safety Protocols

ProtocolRecommendationSource(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, splash-proof safety goggles or a face shield, and a lab coat.[6][8][9]
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][9]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[4][9]
Spill Response For small spills, dampen the solid material with water and transfer to a suitable container for disposal. Clean the area with soap and water. For larger spills, isolate the area and follow emergency procedures.[6]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[6][9]
First Aid (Skin) Immediately wash affected skin with plenty of soap and water while removing contaminated clothing. Seek medical attention.[6][9]
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[8][9]
First Aid (Inhalation) Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8][9]

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions makes it an ideal starting material for introducing the 2-pyridylethyl group into diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel chemical entities and potential therapeutic agents.

References

A comprehensive list of sources cited throughout this document.

  • ChemScene. 4226-37-3 | this compound.
  • CAMEO Chemicals. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
  • PubChem. Pyridine, 2-(2-chloroethyl)-, hydrochloride | C7H9Cl2N | CID 199467.
  • AChemBlock. This compound 97% | CAS: 4226-37-3.
  • Ab Enterprises. 2-(2-Chloroethyl) Pyridine HCl.
  • TCI Chemicals.
  • Fisher Scientific.
  • Benchchem. An In-depth Technical Guide to 2-(Chloromethyl)
  • Benchchem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • TCI Chemicals. 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3.

Sources

2-(2-Chloroethyl)pyridine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Chloroethyl)pyridine Hydrochloride: Synthesis, Properties, and Applications

Abstract

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Possessing a reactive primary alkyl chloride, it serves as a versatile synthetic intermediate for introducing the 2-(pyridin-2-yl)ethyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive technical overview of its fundamental properties, a detailed, field-proven methodology for its synthesis, and an exploration of its reactivity and potential applications as an alkylating agent in pharmaceutical research. All protocols are presented with an emphasis on causality, safety, and reproducibility to ensure scientific integrity.

Introduction

In the landscape of pharmaceutical synthesis, pyridyl derivatives are indispensable building blocks due to their prevalence in biologically active molecules and their ability to modulate physicochemical properties such as solubility and receptor binding affinity. This compound (CAS No: 4226-37-3) is a valuable reagent belonging to this class. It is the hydrochloride salt of 2-(2-chloroethyl)pyridine, which enhances its stability and handling characteristics compared to the free base.

The primary utility of this compound lies in its bifunctional nature: a nucleophilic pyridine ring and an electrophilic ethyl chloride side chain. The ethyl chloride group is a potent alkylating agent, susceptible to nucleophilic substitution, making it an ideal precursor for constructing carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This guide will detail the essential chemical data, propose a robust synthetic route, and discuss the practical applications of this important synthetic intermediate.

Physicochemical and Structural Properties

A precise understanding of a reagent's properties is the foundation of its effective use in synthesis. The key identifying and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(2-chloroethyl)pyridine;hydrochloride[1]
Synonyms Pyridine, 2-(2-chloroethyl)-, hydrochloride[2]
CAS Number 4226-37-3[2][3]
Molecular Formula C₇H₉Cl₂N[1][2]
Molecular Weight 178.06 g/mol [1][2]
Appearance Solid (form may vary)N/A
InChI Key UCZKIFBRVWUSTF-UHFFFAOYSA-N[4]

Proposed Synthesis and Mechanism

While this compound is commercially available, detailed preparations in peer-reviewed literature are not as common as for its analogues. A robust and logical synthetic pathway proceeds via a two-step sequence starting from the readily available precursor, 2-(2-hydroxyethyl)pyridine.

Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine The precursor alcohol is typically synthesized via the condensation of 2-methylpyridine (α-picoline) with formaldehyde.[5] This reaction leverages the acidity of the methyl protons adjacent to the pyridine ring.

Step 2: Chlorination of 2-(2-Hydroxyethyl)pyridine The hydroxyl group of 2-(2-hydroxyethyl)pyridine is converted to a chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂). This reaction is analogous to the well-established conversion of 3-(2-hydroxyethyl)pyridine to its corresponding chloride.[6] The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), releasing sulfur dioxide and hydrogen chloride gas. The final product is isolated as its hydrochloride salt.

The overall proposed synthetic workflow is illustrated below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination & Salt Formation A 2-Methylpyridine C 2-(2-Hydroxyethyl)pyridine A->C Condensation (e.g., with organic base) B Formaldehyde B->C Condensation (e.g., with organic base) E 2-(2-Chloroethyl)pyridine Hydrochloride C->E Chlorination (e.g., in Chloroform) D Thionyl Chloride (SOCl₂)

Caption: Proposed two-step synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound is rooted in its function as an alkylating agent . The terminal primary chloride is an excellent leaving group, readily displaced by a wide variety of nucleophiles.

Causality of Reactivity: The presence of the pyridinium hydrochloride makes the reagent highly polar and often soluble in polar organic solvents. For alkylation reactions, the free base, 2-(2-chloroethyl)pyridine, is typically generated in situ or used directly. The reaction requires a base to neutralize the generated HCl and to deprotonate the nucleophile, thereby increasing its reactivity.

Common transformations include:

  • N-Alkylation: Reaction with primary or secondary amines to form substituted ethylenediamines. This motif is central to numerous antihistamine drugs.

  • O-Alkylation: Reaction with alcohols or phenols to form pyridylethyl ethers.

  • S-Alkylation: Reaction with thiols to generate pyridylethyl thioethers.

This reactivity makes it a key building block for synthesizing complex molecules with potential therapeutic value.

G cluster_nucleophiles Nucleophiles (Nu-H) reagent 2-(2-Chloroethyl)pyridine (Free Base) product Alkylated Product (Py-CH₂CH₂-Nu) reagent->product Nucleophilic Substitution amine Amine (R₂NH) amine->product alcohol Alcohol (ROH) alcohol->product thiol Thiol (RSH) thiol->product

Sources

An In-depth Technical Guide to the Solubility of 2-(2-Chloroethyl)pyridine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(2-Chloroethyl)pyridine hydrochloride is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into the physicochemical principles governing its dissolution, present a qualitative solubility profile, and offer detailed, field-proven experimental protocols for the quantitative determination of its solubility. This document is intended to serve as a practical resource for scientists and researchers, enabling them to make informed decisions in their experimental design and process development.

Introduction to this compound

This compound is a pyridinium salt with the chemical formula C₇H₉Cl₂N and a molecular weight of 178.06 g/mol .[1][2] Its structure, comprising a pyridine ring, a chloroethyl side chain, and a hydrochloride salt, imparts a unique combination of polarity and reactivity. This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry, for the introduction of the 2-(pyridin-2-yl)ethyl moiety into target molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉Cl₂N[1][2]
Molecular Weight 178.06 g/mol [1][2]
Appearance White to off-white solid[3] (for a similar compound)
Melting Point Not available
Boiling Point Not available
pKa Not available

Understanding the solubility of this compound is paramount for optimizing reaction conditions, preventing precipitation, and developing effective purification and isolation procedures.

Theoretical Principles of Solubility in Organic Solvents

The solubility of an ionic compound like this compound in organic solvents is governed by the interplay of several factors, primarily the thermodynamics of the dissolution process. The adage "like dissolves like" provides a foundational, albeit simplistic, understanding. A more rigorous analysis involves considering the lattice energy of the solid, the solvation energy of the ions, and the entropy change upon dissolution.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Highly polar solvents are generally more effective at solvating the pyridinium and chloride ions, thus overcoming the crystal lattice energy of the salt.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding, particularly protic solvents like alcohols, can interact strongly with the chloride anion and the proton on the pyridinium nitrogen, enhancing solubility.

  • Dielectric Constant: A higher dielectric constant of the solvent helps to reduce the electrostatic attraction between the oppositely charged ions in the solution, favoring dissolution.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH_soln). For most solids, the dissolution process is endothermic (ΔH_soln > 0), meaning solubility increases with temperature.[4][5] However, in some cases, the process can be exothermic (ΔH_soln < 0), leading to a decrease in solubility with increasing temperature.[4][5][6]

The presence of the hydrochloride salt significantly influences the solubility profile compared to its free base, 2-(2-chloroethyl)pyridine. The ionic nature of the hydrochloride generally leads to higher solubility in polar solvents and lower solubility in non-polar solvents.

Qualitative Solubility Profile

While quantitative solubility data for this compound is not extensively reported in the literature, a qualitative assessment can be inferred from the behavior of similar compounds, such as 2-(chloromethyl)pyridine hydrochloride, and from fundamental chemical principles.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding and high polarity effectively solvate the ions.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighHigh dielectric constants and polarity favor ion solvation. A related compound is used in reactions with DMF.[7]
Chlorinated Dichloromethane, ChloroformModerate to LowModerate polarity may allow for some dissolution, but the lack of strong hydrogen bonding limits solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to InsolubleLower polarity and inability to act as hydrogen bond donors result in poor solvation of the ionic salt.
Ketones Acetone, Methyl Ethyl KetoneModerate to LowModerate polarity may allow for some solubility.
Esters Ethyl AcetateLowLower polarity limits its ability to dissolve the ionic compound.
Hydrocarbons Hexane, TolueneInsolubleNon-polar nature prevents effective solvation of the ions.

It is crucial to note that this table provides an educated estimation. For any critical application, experimental determination of solubility is non-negotiable.

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of a compound is the isothermal saturation method . This technique involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Isothermal Saturation Protocol

This protocol provides a step-by-step guide to determining the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to achieve a constant concentration.[8]

  • Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

Workflow for Isothermal Saturation Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solute to solvent equil1 Agitate at constant temperature prep1->equil1 24-48 hours sample1 Filter supernatant equil1->sample1 Attain equilibrium sample2 Dilute sample sample1->sample2 sample3 Quantify concentration (HPLC/UV-Vis) sample2->sample3

Caption: Isothermal saturation workflow for solubility determination.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity, specificity, and is well-suited for the analysis of pyridine derivatives.[9][10]

Hypothetical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) in an isocratic or gradient elution. The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~254 nm).[11]

  • Injection Volume: 10 µL.

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique, suitable if the compound has a distinct UV absorbance and there are no interfering species in the solvent.[12]

Hypothetical UV-Vis Method:

  • Determine λ_max: Scan a dilute solution of this compound in the chosen solvent across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). The pyridine ring typically exhibits absorbance around 254 nm.[11]

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λ_max. Plot a graph of absorbance versus concentration.

  • Analyze Sample: Measure the absorbance of the diluted, saturated solution at the λ_max.

  • Calculate Concentration: Use the equation of the line from the calibration curve (Beer-Lambert Law) to calculate the concentration of the sample.

Workflow for Analytical Quantification

G cluster_hplc HPLC Method cluster_uvvis UV-Vis Method hplc1 Prepare calibration standards hplc2 Analyze standards and sample hplc1->hplc2 hplc3 Generate calibration curve hplc2->hplc3 hplc4 Determine sample concentration hplc3->hplc4 uvvis1 Determine λ_max uvvis2 Prepare calibration standards uvvis1->uvvis2 uvvis3 Measure absorbance uvvis2->uvvis3 uvvis4 Plot calibration curve uvvis3->uvvis4 uvvis5 Calculate sample concentration uvvis4->uvvis5

Sources

An In-depth Technical Guide to the Stability and Storage of 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chloroethyl)pyridine hydrochloride is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and other fine chemicals. As a reactive bifunctional compound, featuring both a nucleophilic pyridine ring and an electrophilic chloroethyl side chain, its utility is vast. However, the very features that make it a valuable synthon also render it susceptible to degradation, impacting purity, reaction yield, and the safety profile of downstream products. This guide provides a comprehensive, in-depth analysis of the stability profile of this compound and delineates scientifically grounded protocols for its optimal storage and handling. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity of this critical reagent.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior and establishing appropriate handling protocols.

PropertyValueSource(s)
CAS Number 4226-37-3[1][2]
Molecular Formula C₇H₉Cl₂N[1][2]
Molecular Weight 178.06 g/mol [1][2]
Appearance Off-white to beige solid[3]
Solubility Soluble in water[3][4]
Melting Point Data not available; a related compound, 2-(Chloromethyl)pyridine hydrochloride (CAS 6959-47-3), has a melting point of 120-125°C.[4][5]

Chemical Stability and Degradation Profile

The stability of this compound is not absolute; it is contingent upon its interaction with the surrounding environment. Several factors can compromise its integrity, leading to the formation of impurities that can complicate synthetic procedures and compromise final product quality.

Key Factors Influencing Stability
  • Moisture and Hydrolysis (Hygroscopicity): The hydrochloride salt form makes the compound significantly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is the most critical factor in its degradation. The absorbed water can act as a nucleophile, attacking the electrophilic carbon of the chloroethyl group, leading to hydrolysis. This reaction replaces the chlorine atom with a hydroxyl group, forming 2-(2-hydroxyethyl)pyridine hydrochloride as the primary degradation product. This impurity is often difficult to separate from the parent compound due to their similar polarities.

  • Temperature (Thermal Decomposition): While generally stable at ambient temperatures, elevated temperatures can accelerate degradation. Thermal decomposition can lead to the release of hazardous gases, including hydrogen chloride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[3] Thermogravimetric analysis (TGA) is the recommended method for determining the precise onset of thermal decomposition.

  • Incompatible Materials: As a hydrochloride salt, the compound is acidic and should not be stored with strong bases, which could neutralize the salt and liberate the less stable free base. It is also incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[3]

Potential Degradation Pathway: Hydrolysis

The principal non-photolytic degradation pathway for this compound in the presence of moisture is hydrolysis. The mechanism involves the nucleophilic substitution of the chloride by water.

G CEP 2-(2-Chloroethyl)pyridine HCl (C₇H₉Cl₂N) HEP 2-(2-Hydroxyethyl)pyridine HCl (Primary Impurity) CEP->HEP Hydrolysis (SN2) H2O Water (H₂O) (from ambient moisture) HCl_gas HCl

Caption: Plausible hydrolysis degradation pathway.

Recommended Storage and Handling Procedures

Adherence to strict storage and handling protocols is non-negotiable for maintaining the long-term purity and stability of this compound.

Optimal Storage Conditions

The primary objective of any storage strategy is to mitigate exposure to moisture, light, and heat. Different storage conditions may be appropriate depending on the intended duration of storage.

ConditionRecommendationRationaleSource(s)
Temperature Short-term (weeks): Store at room temperature (20-25°C).Long-term (months): Store at 2-8°C or frozen (-20°C).Minimizes thermal degradation. Colder temperatures significantly slow the rate of hydrolytic degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displaces atmospheric moisture, directly inhibiting hydrolysis. Prevents potential oxidative degradation.[4]
Container Use a tightly sealed, opaque container (e.g., amber glass bottle with a secure cap).Prevents ingress of moisture and air. Protects the compound from light-induced degradation.[4]
Environment Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents.Ensures safety and prevents accidental reactions. A desiccator provides an excellent micro-environment.[3]
Safe Handling Practices

Due to its hazardous nature, appropriate personal protective equipment (PPE) and engineering controls are mandatory.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands and face thoroughly after handling.[3]

Experimental Protocols for Stability Assessment

To empirically validate the stability of a given batch of this compound, a series of experiments should be conducted. These protocols are designed to be self-validating systems, providing clear, actionable data.

Forced Degradation Study Workflow

A forced degradation or stress testing study is essential to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods, as outlined in ICH guidelines.[7][8]

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome Start Batch of 2-(2-Chloroethyl)pyridine HCl Prep_Solid Prepare Solid Samples Start->Prep_Solid Prep_Solution Prepare Solution Samples (e.g., in Water/Acetonitrile) Start->Prep_Solution Control Control Sample (Protected from Stress) Start->Control Thermal Thermal (e.g., 80°C, Dry Heat) Prep_Solid->Thermal Photo Photolytic (ICH Q1B Light Source) Prep_Solid->Photo Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep_Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep_Solution->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Prep_Solution->Oxidation Analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Data Evaluate Data: - Purity & Assay - Identify Degradants - Mass Balance Analysis->Data Pathway Elucidate Degradation Pathways Data->Pathway Method Confirm Method is Stability-Indicating Data->Method

Caption: Workflow for a forced degradation study.

Protocol 1: Hygroscopicity Assessment

This protocol quantifies the moisture uptake of the material under various relative humidity (RH) conditions. Dynamic Vapor Sorption (DVS) is the preferred method.[]

Objective: To determine the critical relative humidity and the extent of water sorption.

Methodology:

  • Sample Preparation: Place 5-15 mg of this compound onto the DVS sample pan.

  • Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry baseline weight.

  • Sorption Cycle: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate. Record the mass change at each RH level.

  • Desorption Cycle: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus RH. The resulting sorption/desorption isotherm reveals the hygroscopic nature of the compound. A significant mass increase (e.g., >2% at 75% RH) indicates notable hygroscopicity.

Protocol 2: Thermal Stability Analysis (TGA/DSC)

This protocol identifies the temperature at which the compound begins to decompose and characterizes its melting behavior.[10]

Objective: To determine the onset of thermal decomposition and the melting point.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the sample into a TGA pan (platinum or alumina).

    • Heat the sample under an inert nitrogen atmosphere from ambient temperature to ~300°C at a controlled rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Seal 2-5 mg of the sample in a hermetic aluminum pan.

    • Heat the sample from ambient temperature to a temperature below the decomposition onset found by TGA (e.g., 200°C) at a controlled rate (e.g., 10 °C/min).

    • An endothermic peak will indicate the melting transition of the compound.

Protocol 3: Photostability Study (ICH Q1B Compliant)

This protocol assesses the stability of the compound under standardized light exposure conditions.[11][12]

Objective: To evaluate the propensity for photodegradation.

Methodology:

  • Sample Preparation:

    • Place a thin layer (e.g., <3 mm) of the solid compound in a chemically inert, transparent container (e.g., a quartz dish).

    • Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil.

  • Light Exposure:

    • Place both the test sample and the dark control in a validated photostability chamber.

    • Expose the samples to a light source conforming to ICH Q1B Option II (cool white fluorescent and near-UV lamps).

    • The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (UVA).

  • Analysis:

    • After exposure, carefully collect and homogenize the samples.

    • Analyze both the exposed sample and the dark control using a validated, stability-indicating HPLC method.

  • Evaluation:

    • Compare the chromatograms of the exposed sample, the dark control, and an unexposed reference standard.

    • A significant decrease in the main peak area or the appearance of new peaks in the exposed sample relative to the dark control indicates photosensitivity.

Conclusion

This compound is an indispensable chemical intermediate whose utility is directly tied to its purity. Its inherent susceptibility to degradation, primarily through hydrolysis driven by its hygroscopic nature, necessitates a rigorous and scientifically informed approach to its storage and handling. By implementing the conditions outlined in this guide—storing the compound in a cool, dry, dark environment under an inert atmosphere—and by adhering to safe handling protocols, researchers can effectively preserve its integrity. The experimental workflows provided offer a robust framework for validating the stability of any given batch, ensuring the reliability of experimental outcomes and the quality of manufactured products.

References

A complete list of references is provided below for verification and further reading.

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ich.org. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). americanpharmaceuticalreview.com. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). pharmaguideline.com. [Link]

  • Kim, D., et al. (2023). Thermal Stability and Eutectic Point of Chloride-Based High-Temperature Molten Salt Energy Systems. MDPI. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Ibrahim, F., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health. [Link]

  • Experimental Investigation of Chloride Molten Salts for Thermal Energy Storage Applications. (n.d.). solarpaces.org. [Link]

  • Wang, K., et al. (2022). Thermal Stability Calculation and Experimental Investigation of Common Binary Chloride Molten Salts Applied in Concentrating Solar Power Plants. MDPI. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). jocpr.com. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). National Institutes of Health. [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2020). researchgate.net. [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). researchgate.net. [Link]

  • Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • Hygroscopicity Evaluation. (n.d.). CD Formulation. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ema.europa.eu. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]

  • PHOTOSTABILITY TESTING SEM I SEMINAR. (n.d.). Slideshare. [Link]

  • Photostability. (n.d.). IAGIM. [Link]

  • Method for treating 2-chloro-5-chloromethyl pyridine production wastewater. (n.d.).
  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • Synthetic method of 2-chloromethylpyridine hydrochloride. (n.d.).

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-Chloroethyl)pyridine Hydrochloride as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alkylating agents represent a cornerstone class of molecules in pharmacology and toxicology, defined by their ability to introduce alkyl groups into various nucleophilic sites on biological macromolecules.[1][2] This covalent modification can profoundly disrupt cellular processes, a property harnessed in cancer chemotherapy to halt the proliferation of rapidly dividing tumor cells.[3][4] The reactivity and therapeutic efficacy of these agents are governed by their chemical structure, which dictates the formation of highly reactive electrophilic intermediates.[5]

This technical guide provides a detailed examination of the mechanism of action of 2-(2-Chloroethyl)pyridine hydrochloride, a monofunctional alkylating agent. While it serves as a key intermediate in the synthesis of pharmaceuticals like Betahistine, its inherent chemical reactivity provides a valuable model for understanding the fundamental principles of alkylation chemistry in a biological context.[6][7][8][9] We will dissect the activation pathway, the nature of the reactive intermediate, its interaction with biological targets, and the downstream cellular consequences. Furthermore, this guide presents detailed, field-proven methodologies for researchers to investigate and characterize the alkylating activity and cytotoxic effects of this and similar compounds.

Core Mechanism: From Latent Precursor to Potent Electrophile

The alkylating potential of 2-(2-Chloroethyl)pyridine is not intrinsic to the molecule as it exists in its hydrochloride salt form. Its activity is unlocked through a critical, pH-dependent intramolecular cyclization, a classic example of neighboring group participation.[10]

Step 1: Deprotonation and Activation

Under neutral or alkaline physiological conditions (pH ~7.4), the protonated pyridine nitrogen is deprotonated, freeing the lone pair of electrons on the nitrogen atom. This deprotonation is the essential first step, converting the molecule from a stable salt into its reactive free base form.

Step 2: Intramolecular Cyclization and Aziridinium Ion Formation

Once deprotonated, the nitrogen's lone pair executes an intramolecular nucleophilic attack on the adjacent carbon atom bearing the chlorine atom. This concerted reaction displaces the chloride ion and results in the formation of a highly strained, three-membered heterocyclic ring known as an aziridinium ion.[3][10][11] This process is kinetically favored and is the defining feature of chloroethylamine-based alkylating agents.[2]

The resulting aziridinium ion is a potent electrophile. The high degree of ring strain and the positive charge on the nitrogen atom make it highly susceptible to attack by nucleophiles, driving the subsequent alkylation reactions.[3][12][13]

Caption: Activation of 2-(2-Chloroethyl)pyridine to its reactive aziridinium ion.

Step 3: Nucleophilic Attack by Biological Macromolecules

The highly electrophilic aziridinium ion does not persist long in the cellular environment. It rapidly reacts with a wide array of biological nucleophiles.[10] Clinically, the most significant target for alkylating agents is DNA.[2][5]

  • DNA Alkylation: The most common site of alkylation on DNA is the N7 position of guanine, due to its high electron density and accessibility.[2][10] Other sites, including the N1 and N3 positions of adenine, N3 of cytosine, and the phosphate backbone, can also be targeted, though typically to a lesser extent.[2][14] This covalent modification of a DNA base creates a DNA adduct.

Caption: Alkylation of the N7 position of guanine by the aziridinium ion.

  • Protein Alkylation: Nucleophilic amino acid residues in proteins, such as cysteine (thiol group) and histidine (imidazole group), can also be alkylated. While DNA is the primary target for cytotoxicity, protein alkylation can lead to enzyme inactivation and disruption of other cellular functions.

Biological Consequences of DNA Alkylation

The formation of DNA adducts is not a benign event. It triggers a cascade of cellular responses aimed at repairing the damage, which, if overwhelmed, can lead to cell death.

  • DNA Damage Response (DDR): The cell's machinery recognizes the DNA adduct as a lesion. This activates complex signaling pathways, such as the Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways, which attempt to excise the damaged base and restore the original DNA sequence.[5]

  • Replication and Transcription Inhibition: The bulky adduct can physically obstruct the progression of DNA and RNA polymerases, leading to stalled replication forks and incomplete transcription. This directly inhibits the synthesis of new DNA and proteins required for cell survival and division.[3]

  • DNA Strand Breaks: During the repair process, or as a consequence of replication fork collapse, single-strand and double-strand breaks can be introduced into the DNA.[2] While single-strand breaks are more common with monofunctional alkylators, their accumulation can be highly toxic.[15]

  • Cell Cycle Arrest and Apoptosis: If the DNA damage is too extensive to be repaired, the cell cycle will be arrested, typically at the G1/S or G2/M checkpoints, to prevent the propagation of damaged genetic material.[5] If the damage is irreparable, the cell will initiate a programmed cell death pathway (apoptosis) to eliminate itself.

Experimental Methodologies for Studying Alkylating Agents

To characterize the activity of this compound, a series of in vitro and cell-based assays are required. The following protocols provide a robust framework for such an investigation.

Protocol 1: MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]

Parameter Description
Principle NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce MTT to insoluble formazan.[16]
Endpoint Spectrophotometric measurement of formazan absorbance (540-590 nm) after solubilization.[19][20]
Controls Vehicle control (e.g., DMSO), media-only blank, positive control (e.g., doxorubicin).
Output IC50 value (concentration of agent that inhibits cell growth by 50%).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17][19] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment media and add 100 µL of the diluted MTT solution to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[17]

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.[20] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader.[16][19]

  • Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Alkaline Comet Assay for DNA Damage Detection

The single-cell gel electrophoresis, or Comet Assay, is a sensitive and widely used method for quantifying DNA damage, particularly single- and double-strand breaks, in individual cells.[21][22][23] Under alkaline electrophoresis conditions, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the tail is proportional to the level of DNA damage.[15][21]

Parameter Description
Principle Damaged, fragmented DNA migrates further in an electric field than intact DNA.[21]
Endpoint Fluorescence microscopy visualization and quantification of DNA in the "comet tail".
Controls Vehicle control, positive control (e.g., H₂O₂, MMS).[21]
Output Quantifiable metrics like % Tail DNA, Tail Moment, or Olive Tail Moment.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).

  • Cell Embedding: Harvest the cells and resuspend them in ice-cold PBS. Mix a small volume of the cell suspension (~10,000 cells) with molten low-melting-point agarose (at ~37°C) at a 1:10 ratio (v/v).[24] Immediately pipette 50-75 µL of this mixture onto a specially coated microscope slide (CometSlide™). Allow to solidify at 4°C for 10-30 minutes.[22]

  • Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[15][22] This step removes cell membranes and proteins, leaving behind DNA "nucleoids."[21]

  • DNA Unwinding: Gently remove the slides from the lysis buffer and place them in a horizontal electrophoresis tank. Fill the tank with cold, fresh alkaline electrophoresis buffer (pH > 13) and let the DNA unwind for 20-40 minutes.[15][21]

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~21-25 V) for 20-30 minutes in the cold.[21]

  • Neutralization and Staining: After electrophoresis, gently drain the buffer and neutralize the slides with a Tris buffer (pH 7.5). Dehydrate the slides in 70% ethanol and allow them to air dry.[22] Stain the DNA by adding a small volume of an intercalating dye (e.g., SYBR® Green I, propidium iodide) to the dried agarose.[22]

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Score at least 50-100 cells per sample.

Caption: Workflow for assessing cytotoxicity and DNA damage of an alkylating agent.

Conclusion

The mechanism of action of this compound is a classic illustration of bioactivation, where a stable precursor is converted under physiological conditions into a highly reactive electrophile. The formation of the pyridylethyl aziridinium ion is the pivotal step, enabling the molecule to covalently modify critical cellular macromolecules. Its primary interaction with the N7 position of guanine in DNA leads to the formation of adducts that disrupt fundamental processes like replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The experimental protocols detailed herein provide a comprehensive framework for researchers to quantitatively assess both the cytotoxic potential and the genotoxic effects of this and other related alkylating agents, offering crucial insights for drug development and mechanistic toxicology.

References
  • Bio-protocol. (2021, August 20). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. [Link]

  • Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. [Link]

  • McGill Radiobiology. (2015, June 19). Comet Assay Protocol. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay. [Link]

  • ResearchGate. (2025, September 13). Alkylating Agents. [Link]

  • Azqueta, A., et al. (2014). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics, 5, 288. [Link]

  • Cancers. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

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Spectroscopic Profile of 2-(2-Chloroethyl)pyridine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Chloroethyl)pyridine hydrochloride (C₇H₉Cl₂N), a key intermediate in pharmaceutical synthesis and materials science. In the absence of a complete set of publicly available experimental spectra for this specific salt, this guide synthesizes foundational spectroscopic principles and data from analogous compounds to present a robust, predictive profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in interpreting experimental data and guiding synthetic strategies.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a chloroethyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a versatile reagent. Its structure combines the aromaticity of the pyridine ring with the reactivity of an alkyl chloride, rendering it a valuable building block for introducing the 2-pyridylethyl moiety into larger molecules. Understanding its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Predicted Spectroscopic Data Summary

The following table summarizes the predicted key spectroscopic data for this compound. The subsequent sections provide a detailed rationale for these predictions.

Technique Parameter Predicted Value
¹H NMR Chemical Shift (δ)Pyridinium Protons: 8.0 - 9.0 ppm; -CH₂- (adjacent to ring): ~3.5 ppm; -CH₂- (adjacent to Cl): ~4.0 ppm
MultiplicityPyridinium: Doublets, Triplets; -CH₂- groups: Triplets
¹³C NMR Chemical Shift (δ)Pyridinium C2: ~152 ppm; Pyridinium C6: ~148 ppm; Pyridinium C4: ~140 ppm; Pyridinium C3, C5: ~125-128 ppm; -CH₂- (adjacent to ring): ~35 ppm; -CH₂- (adjacent to Cl): ~42 ppm
IR Wavenumber (cm⁻¹)~3000-2800 (C-H stretch, pyridinium); ~1630-1450 (C=C, C=N stretch); ~750-800 (C-H out-of-plane bend); ~700-600 (C-Cl stretch)
MS (EI) Molecular Ion (M⁺)m/z 141/143 (free base, ~3:1 ratio)
Key Fragmentsm/z 106 (loss of HCl); m/z 93 (pyridinium ethyl cation); m/z 78 (pyridine radical cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suitable solvent would be deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as these can dissolve the salt and provide a stable signal.[1][2]

¹H NMR Spectroscopy

The protonation of the pyridine nitrogen significantly influences the electronic environment of the ring protons, causing them to shift downfield compared to the free base due to the increased electron-withdrawing nature of the positively charged nitrogen.[3][4]

  • Pyridinium Protons (δ 8.0 - 9.0 ppm): Four distinct signals are expected for the aromatic protons. The proton ortho to the nitrogen (at C6) will be the most deshielded. The signals will appear as doublets and triplets, reflecting the coupling between adjacent protons.

  • Ethyl Protons (-CH₂CH₂Cl): The two methylene groups will appear as two distinct triplets due to coupling with each other.

    • -CH₂- adjacent to the pyridine ring (δ ~3.5 ppm): This methylene group is shielded relative to its neighbor.

    • -CH₂- adjacent to the chlorine atom (δ ~4.0 ppm): The electronegative chlorine atom deshields these protons, causing a downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Pyridinium Carbons (δ 125 - 152 ppm): Five signals are expected in the aromatic region. The carbon atom adjacent to the nitrogen (C2) will be the most deshielded, with a predicted chemical shift of around 152 ppm.[5] The other ring carbons will have shifts consistent with substituted pyridinium rings (C6: ~148 ppm, C4: ~140 ppm, C3 & C5: ~125-128 ppm).

  • Ethyl Carbons (δ 35 - 42 ppm):

    • -CH₂- adjacent to the pyridine ring (δ ~35 ppm): This carbon will be more shielded.

    • -CH₂- adjacent to the chlorine atom (δ ~42 ppm): The electronegativity of the chlorine will cause a downfield shift for this carbon.

Infrared (IR) Spectroscopy Analysis (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-H Stretch: A broad band may be present in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretch in the pyridinium hydrochloride.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[6]

  • C=C and C=N Stretching: Strong bands in the 1630-1450 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.[7][8]

  • C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring are expected in the 750-800 cm⁻¹ region.[9]

  • C-Cl Stretching: A band in the 700-600 cm⁻¹ region is anticipated for the C-Cl stretching vibration.

Mass Spectrometry (MS) Analysis (Predicted)

For mass spectrometry, the analysis would likely be performed on the free base, 2-(2-chloroethyl)pyridine, after neutralization or during analysis under conditions that promote the loss of HCl. The electron ionization (EI) mass spectrum is predicted to show the following key features:

  • Molecular Ion (M⁺): A molecular ion peak cluster is expected at m/z 141 and 143 . The ~3:1 intensity ratio of these peaks is a characteristic signature of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[10][11][12]

  • Major Fragmentation Pathways:

    • Loss of HCl (m/z 106): A common fragmentation for chloroalkanes is the loss of a chlorine radical followed by a hydrogen radical, or the direct loss of HCl, leading to a peak at m/z 106.

    • Benzylic-type Cleavage (m/z 93): Cleavage of the C-C bond between the two methylene groups would result in the formation of a stable pyridinium ethyl cation at m/z 93.

    • Loss of the Chloroethyl Group (m/z 78): Cleavage of the bond between the pyridine ring and the ethyl chain would lead to the pyridine radical cation at m/z 78.[13][14]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use the residual solvent peak as a secondary internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is a common setup for this type of compound.[15]

  • Acquisition:

    • GC Method: Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the analyte.

    • MS Method:

      • Set the ionization energy to 70 eV.

      • Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-200).

Visualizations

Molecular_Structure cluster_pyridine Pyridine Ring cluster_sidechain Chloroethyl Sidechain C1 N C1->N C1_side C1->C1_side C5 N->C5 C4 C5->C4 C3 C4->C3 C2 C3->C2 C2->C1 C2_side C1_side->C2_side Cl C2_side->Cl Cl_ion Cl⁻

Caption: Molecular structure of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 2-(2-Chloroethyl)pyridine Hydrochloride Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR) Dissolve->IR MS Mass Spectrometry (GC-MS) Dissolve->MS Process Process Raw Data NMR->Process IR->Process MS->Process Interpret Interpret Spectra (Chemical Shifts, Frequencies, Fragmentation) Process->Interpret Structure Structural Elucidation Interpret->Structure

Caption: General experimental workflow for spectroscopic analysis.

References

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Unveiling the Biological Potential of 2-(2-Chloroethyl)pyridine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 2-(2-Chloroethyl)pyridine hydrochloride, a heterocyclic compound with structural motifs suggestive of significant pharmacological relevance. Drawing upon established principles of medicinal chemistry and citing methodologies for analogous compounds, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the probable mechanism of action, positing it as a DNA alkylating agent, and outline a detailed roadmap for its empirical validation through a suite of in vitro and in vivo experimental protocols. This guide is intended to empower research teams to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Pyridine Scaffold and the Chloroethyl Moiety - A Combination of Potential Significance

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in favorable interactions with biological targets.[1][2][3][4] Its presence can enhance a molecule's pharmacokinetic properties, including metabolic stability and cell permeability.[1] Coupled with a 2-chloroethyl group, a known reactive moiety, this compound emerges as a compound of considerable interest for therapeutic development, particularly in oncology.[5] The chloroethyl group is a classic feature of nitrogen mustards, a class of potent DNA alkylating agents that have been a cornerstone of cancer chemotherapy.[6] This guide will, therefore, focus on the hypothesis that this compound exerts its biological effects primarily through DNA alkylation, leading to cytotoxicity in proliferating cells.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4226-37-3[7][8]
Molecular Formula C₇H₉Cl₂N[7][8]
Molecular Weight 178.06 g/mol [7][8]
Appearance White to light beige crystalline powder[9]
Solubility Soluble in water[9]

Postulated Mechanism of Action: A DNA Alkylating Agent

The central hypothesis for the biological activity of this compound is its function as a DNA alkylating agent. The electron-withdrawing nature of the pyridine ring is expected to enhance the electrophilicity of the terminal carbon in the chloroethyl side chain, making it susceptible to nucleophilic attack by DNA bases.

The Alkylation Cascade

The proposed mechanism involves an initial intramolecular cyclization to form a highly reactive aziridinium ion. This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine and the N3 position of adenine.[6] This initial monofunctional alkylation can then be followed by a second alkylation event, either through the formation of another aziridinium ion from a second molecule or, if the compound possesses two such reactive groups, leading to interstrand or intrastrand DNA cross-links. These cross-links are particularly cytotoxic as they physically obstruct DNA replication and transcription, ultimately triggering apoptotic cell death.

Alkylation Mechanism cluster_0 Cellular Environment cluster_1 DNA Interaction Compound 2-(2-Chloroethyl)pyridine Aziridinium Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium Intramolecular Cyclization DNA DNA Aziridinium->DNA Nucleophilic Attack (e.g., N7 of Guanine) Mono-adduct Monofunctional DNA Adduct DNA->Mono-adduct Alkylation Crosslink DNA Cross-link (Interstrand/Intrastrand) Mono-adduct->Crosslink Second Alkylation Event Apoptosis_Workflow Start Treat Cancer Cells with 2-(2-Chloroethyl)pyridine HCl AnnexinV Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV Early Apoptosis Caspase Caspase Activity Assay (Fluorometric/Colorimetric) Start->Caspase Mid-stage Apoptosis TUNEL TUNEL Assay (Microscopy/Flow Cytometry) Start->TUNEL Late Apoptosis WesternBlot Western Blot for Apoptotic Markers (e.g., Cleaved PARP, Caspase-3) Start->WesternBlot Protein Level Confirmation

Caption: A multi-assay workflow for the comprehensive analysis of apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells). [10]* Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3). [11]* TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks. [12]

To provide direct evidence of DNA damage, Western blotting can be employed to detect the phosphorylation of key proteins in the DNA damage response (DDR) pathway. [13][14][15][16][17] Experimental Protocol: Western Blot for DNA Damage Markers

  • Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein. [13]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane. [17]4. Immunoblotting: Block the membrane and incubate with primary antibodies against key DDR proteins such as phosphorylated H2A.X (γH2A.X), a marker of DNA double-strand breaks, and phosphorylated ATM/ATR. [14][16]5. Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. [15] Table 3: Key DNA Damage Response Markers for Western Blot Analysis

ProteinFunctionExpected Result upon Treatment
γH2A.X Marker of DNA double-strand breaksIncreased phosphorylation
p-ATM/p-ATR Kinases that initiate the DDR signaling cascadeIncreased phosphorylation
p-Chk1/p-Chk2 Downstream checkpoint kinasesIncreased phosphorylation
Cleaved PARP Substrate of executioner caspases, marker of apoptosisIncreased cleavage
In Vivo Evaluation: Assessing Anti-Tumor Efficacy and Toxicity

Promising results from in vitro studies should be followed by in vivo evaluation using animal models to assess the compound's anti-tumor efficacy and potential toxicity. Human tumor xenograft models are widely used for this purpose. [18][19][20][21][22] Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice). [18]2. Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound via a relevant route (e.g., intraperitoneal, intravenous, or oral) at various doses and schedules. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the treated and control groups.

Xenograft_Workflow Implantation Implant Human Cancer Cells into Immunodeficient Mice Growth Allow Tumors to Establish Implantation->Growth Randomization Randomize Mice into Treatment and Control Groups Growth->Randomization Treatment Administer Compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Analysis Analyze Tumor Growth Inhibition and Toxicity Monitoring->Analysis

Caption: Workflow for an in vivo subcutaneous xenograft study.

Pharmacokinetics and Drug Metabolism: A Glimpse into the Future

While beyond the scope of this initial guide, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound will be crucial for its development as a therapeutic agent. The pyridine moiety is known to influence the metabolic stability and clearance of drugs, often being a target for cytochrome P450 enzymes. [23]Future studies should investigate its absorption, distribution, metabolism, and excretion (ADME) profile to optimize dosing and minimize potential off-target effects.

Conclusion and Future Directions

This compound stands as a promising candidate for further investigation as a potential anticancer agent. Its chemical structure strongly suggests a mechanism of action centered on DNA alkylation, a well-established strategy in cancer therapy. The experimental framework outlined in this guide provides a clear and logical path for researchers to systematically evaluate its biological activity, from in vitro cytotoxicity and mechanistic studies to in vivo efficacy trials. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its journey through the drug discovery and development pipeline.

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A Medicinal Chemist's Guide to 2-(2-Chloroethyl)pyridine Hydrochloride: A Versatile Alkylating Agent and Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Pyridylethyl Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a vast array of therapeutic agents. Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties make it a cornerstone of drug design. 2-(2-Chloroethyl)pyridine hydrochloride is a key reagent that provides a direct and reliable method for introducing the valuable 2-pyridylethyl moiety onto a molecule of interest. As a stable, crystalline solid, it serves as a potent electrophile, enabling the construction of carbon-nitrogen and carbon-oxygen bonds with predictable regioselectivity.

This guide offers a senior application scientist's perspective on the utility of this compound. We will move beyond a simple recitation of reactions to explore the causality behind its use, its crucial relationship with its synthetic precursor, 2-vinylpyridine, and its practical application in the synthesis of marketed drugs. Understanding the nuances of this reagent is essential for researchers and drug development professionals aiming to efficiently construct complex molecular architectures.

Core Chemistry: Properties, Reactivity, and the Vinylpyridine Connection

The utility of this compound stems from its straightforward, yet powerful, reactivity profile. The hydrochloride salt form enhances its stability and handling properties compared to the free base.

PropertyValue
Chemical Formula C₇H₈ClN · HCl
Molecular Weight 178.06 g/mol
Appearance White to off-white crystalline solid
Primary Functionality Primary Alkyl Halide (Electrophile)
Key Precursor 2-Vinylpyridine

2.1. Fundamental Reactivity: A Potent Electrophile

The core of the reagent's function lies in the C-Cl bond. The carbon atom adjacent to the chlorine is highly electrophilic, making it an excellent substrate for nucleophilic substitution (SN2) reactions. Nucleophiles, such as primary and secondary amines, thiols, and alkoxides, readily attack this carbon, displacing the chloride and forming a new covalent bond. This provides a direct and efficient route for installing the 2-pyridylethyl group.

2.2. The 2-Vinylpyridine Equivalence: A Critical Synthetic Insight

A deeper understanding of this reagent requires recognizing its intimate connection with 2-vinylpyridine. Many industrial syntheses begin with 2-methylpyridine, which is condensed with formaldehyde to produce 2-(2-hydroxyethyl)pyridine.[1][2] This alcohol can then be either dehydrated to form 2-vinylpyridine or chlorinated (e.g., with thionyl chloride) to yield 2-(2-chloroethyl)pyridine.

Critically, these two reagents can be considered synthetic equivalents for many reactions, particularly with amine nucleophiles.

  • 2-(2-Chloroethyl)pyridine reacts via a direct N-alkylation (SN2) mechanism.

  • 2-Vinylpyridine reacts via a conjugate aza-Michael addition .[3]

Under basic conditions, 2-(2-chloroethyl)pyridine can undergo elimination to form 2-vinylpyridine in situ. Therefore, the choice between the two reagents often comes down to process considerations like starting material cost, reaction conditions, and safety, rather than a fundamental difference in the final product.

G cluster_main Synthetic Precursor Pathway 2-Methylpyridine 2-Methylpyridine 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine 2-Methylpyridine->2-(2-Hydroxyethyl)pyridine + Formaldehyde 2-Vinylpyridine 2-Vinylpyridine 2-(2-Hydroxyethyl)pyridine->2-Vinylpyridine Dehydration [12] 2-(2-Chloroethyl)pyridine HCl 2-(2-Chloroethyl)pyridine HCl 2-(2-Hydroxyethyl)pyridine->2-(2-Chloroethyl)pyridine HCl + SOCl₂ 2-Vinylpyridine->2-(2-Chloroethyl)pyridine HCl + HCl

Fig 1. Key synthetic relationships between common 2-substituted pyridine precursors.

Primary Application: N-Alkylation for Pharmaceutical Synthesis

The most prevalent use of this compound in medicinal chemistry is the N-alkylation of primary and secondary amines to introduce the 2-pyridylethylamine scaffold. This structure is a key pharmacophore in several classes of drugs, including antihistamines and CNS agents.

Experimental Protocol: General N-Alkylation of a Secondary Amine

This protocol is a generalized procedure adapted from standard N-alkylation methodologies using similar chloroalkane reagents.[4] It represents a self-validating system where reaction progress can be monitored to ensure completion.

Objective: To synthesize a tertiary amine by reacting a secondary amine with this compound.

Materials:

  • Secondary Amine (1.0 eq)

  • This compound (1.1 - 1.3 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine and the chosen anhydrous solvent (e.g., acetonitrile).

  • Add the base (e.g., K₂CO₃). The base is crucial as it neutralizes the hydrochloride salt and scavenges the HCl generated during the reaction, driving it to completion.

  • Add this compound to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C or reflux) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 8-24 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-pyridylethyl) derivative.

G cluster_workflow General N-Alkylation Workflow start Setup: Amine, Solvent, Base in inert atmosphere add_reagent Add 2-(2-Chloroethyl)pyridine HCl start->add_reagent react Heat & Stir (60-80°C, 8-24h) add_reagent->react monitor Monitor (TLC/LC-MS) react->monitor monitor->react Incomplete workup Cool, Filter, Concentrate monitor->workup Complete extract Liquid-Liquid Extraction workup->extract purify Column Chromatography extract->purify end Pure Product purify->end

Fig 2. A generalized workflow for the N-alkylation of amines.

Case Study: Synthesis of Betahistine

Betahistine is a histamine analogue widely used as an anti-vertigo drug for treating Meniere's disease.[3] Its chemical structure, N-methyl-2-(2-pyridyl)ethylamine, is a direct product of the chemistry discussed.

Synthetic Strategy: While one could use 2-(2-chloroethyl)pyridine to alkylate methylamine, the most commonly documented and industrially practiced route utilizes 2-vinylpyridine in an aza-Michael addition.[3][5] This choice is often dictated by the high reactivity and favorable process economics of 2-vinylpyridine.

Experimental Protocol: Synthesis of Betahistine Dihydrochloride

This protocol is based on a well-documented laboratory procedure for the synthesis of Betahistine from 2-vinylpyridine.[3]

Objective: To synthesize Betahistine dihydrochloride from 2-vinylpyridine and methylamine.

Part 1: Synthesis of Betahistine Free Base (Aza-Michael Addition)

  • In a fume hood, prepare an aqueous solution of methylamine. An example is to dissolve methylamine hydrochloride (1.2-2.0 equivalents relative to 2-vinylpyridine) in deionized water and basify carefully with a strong base like NaOH.[3]

  • Add 2-vinylpyridine (1.0 eq) to the methylamine solution.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC/GC).

  • After cooling, extract the product into an organic solvent such as toluene or ethyl acetate.[3]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Betahistine free base as an oil.

Part 2: Formation of Betahistine Dihydrochloride Salt

  • Dissolve the crude Betahistine free base in a suitable solvent, such as isopropanol or ethanol.[5]

  • Cool the solution in an ice bath.

  • Carefully bubble dry hydrogen chloride (HCl) gas through the solution or add a concentrated solution of HCl in a solvent like isopropanol.[3][5]

  • Monitor the pH, aiming for a final pH of approximately 2. A white precipitate of Betahistine dihydrochloride will form.[6]

  • Continue stirring in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., ethanol), and dry under vacuum to yield the final product.

G cluster_betahistine Synthesis of Betahistine Dihydrochloride vp 2-Vinylpyridine reflux Aza-Michael Addition (Reflux) vp->reflux ma Methylamine (aq) ma->reflux extraction Extraction (Toluene/EtOAc) reflux->extraction base Betahistine (Free Base) salt Salt Formation (+ HCl gas in IPA/EtOH) base->salt extraction->base product Betahistine Dihydrochloride (Precipitate) salt->product

Fig 3. Synthetic pathway for Betahistine Dihydrochloride via aza-Michael addition.

Broader Context and Alternative Strategies: The Case of Triprolidine

It is equally important to understand when not to use a particular reagent. Triprolidine is a potent first-generation antihistamine from the alkylamine class.[7] While it contains a 2-substituted pyridine ring, a retrosynthetic analysis reveals that 2-(2-chloroethyl)pyridine is not a suitable starting material.

The core challenge in Triprolidine synthesis is the stereoselective formation of the (E)-isomer of the trisubstituted alkene.[7][8] This is far more effectively achieved through methods like the Wittig reaction or a Grignard reaction followed by dehydration, which allow for precise control over the carbon skeleton and double bond geometry.[7][9]

G cluster_triprolidine Dominant Synthetic Route for Triprolidine ketone 4'-Methyl-3- pyrrolidinopropiophenone add Grignard Addition ketone->add grignard 2-Pyridylmagnesium bromide (from 2-Bromopyridine) grignard->add alcohol Tertiary Alcohol Intermediate add->alcohol dehydrate Acid-catalyzed Dehydration alcohol->dehydrate product Triprolidine (E/Z Mixture) dehydrate->product

Sources

An In-Depth Technical Guide to Discovering Novel Derivatives from 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold stands out as a cornerstone for the development of novel therapeutics.[1][2][3] Its presence in numerous FDA-approved drugs underscores its importance, largely due to its ability to enhance the solubility and bioavailability of molecules.[1][2][3] The adaptability of the pyridine ring makes it a prime candidate for structural modifications in the quest for new and more effective pharmacological agents.[1] Among the vast array of pyridine-based starting materials, 2-(2-Chloroethyl)pyridine hydrochloride presents a particularly interesting case. This molecule possesses two key reactive sites: the pyridine ring itself, amenable to various functionalization strategies, and the chloroethyl side chain, a versatile handle for introducing a wide range of functionalities through nucleophilic substitution.

This guide provides an in-depth exploration of the synthetic potential of this compound. We will delve into established derivatization methodologies, explaining the rationale behind experimental choices, and propose novel synthetic pathways for creating libraries of diverse compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the discovery of next-generation pharmaceuticals.

I. Understanding the Core Moiety: this compound

This compound is a bifunctional molecule offering a rich platform for chemical exploration. Its chemical structure consists of a pyridine ring substituted at the 2-position with a chloroethyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Chemical Properties and Reactivity
PropertyValueSource
Molecular FormulaC₇H₉Cl₂N[4][5][6]
Molecular Weight178.06 g/mol [4][5]
AppearanceSolid[7]
StorageRoom temperature, keep dry and cool[5][8]

The reactivity of this compound is dictated by two primary features:

  • The Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring can undergo a variety of functionalization reactions.[9] These include electrophilic aromatic substitution (often requiring harsh conditions), nucleophilic aromatic substitution, and transition metal-catalyzed C-H functionalization.[10][11] The nitrogen atom also provides a site for quaternization, which can further activate the ring towards nucleophilic attack.[11]

  • The 2-Chloroethyl Side Chain: The chlorine atom on the ethyl side chain is a good leaving group, making it susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of nucleophiles, including amines, thiols, alcohols, and carbanions. The chloroethyl group can also undergo intramolecular cyclization under certain conditions.[12]

II. Established Synthetic Pathways for Derivatization

Several well-established methods can be employed to create derivatives of this compound. These can be broadly categorized by the site of modification.

A. Reactions at the 2-Chloroethyl Side Chain

The most direct approach to derivatization involves the nucleophilic displacement of the chloride ion. This pathway is highly versatile and allows for the introduction of a vast range of functional groups.

Experimental Protocol: General Nucleophilic Substitution
  • Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.1 - 1.5 eq), to neutralize the hydrochloride and facilitate the reaction.

  • Nucleophile Addition: Introduce the desired nucleophile (1.0 - 1.2 eq). This can be an amine, thiol, alcohol, or other nucleophilic species.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF and acetonitrile are chosen for their ability to dissolve the reactants and facilitate SN2 reactions by solvating the cation without strongly solvating the nucleophile.

  • Base: A non-nucleophilic base is crucial to deprotonate the hydrochloride salt without competing with the primary nucleophile in the substitution reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Workflow for Side-Chain Derivatization

G start 2-(2-Chloroethyl)pyridine HCl step1 Dissolve in Aprotic Solvent (e.g., DMF) start->step1 step2 Add Non-Nucleophilic Base (e.g., K₂CO₃) step1->step2 step3 Add Nucleophile (R-NH₂, R-SH, R-OH) step2->step3 step4 Heat (50-100 °C) step3->step4 step5 Work-up & Purification step4->step5 end Novel Derivative: 2-(2-Substituted-ethyl)pyridine step5->end

Caption: General workflow for nucleophilic substitution at the chloroethyl side chain.

B. Functionalization of the Pyridine Ring

Modifying the pyridine ring offers another avenue for creating diverse derivatives. While direct electrophilic substitution can be challenging, several modern techniques have made this more accessible.

C-H Functionalization

Recent advances in transition metal catalysis have enabled the direct functionalization of C-H bonds on the pyridine ring.[10] This approach is highly atom-economical and can be used to introduce a variety of substituents. For instance, palladium-catalyzed C3-alkenylation has been reported for substituted pyridines.[10]

Reissert-Henze Reaction

The Reissert-Henze reaction provides a method for the selective functionalization of the 2-position of the pyridine ring.[13] This reaction involves the formation of a Reissert-Henze salt, which can then react with various nucleophiles.[13]

Experimental Protocol: Synthesis of 2-chloromethyl-pyridine hydrochloride (Analogous Starting Material)

While not a direct derivatization of the title compound, understanding the synthesis of a closely related precursor, 2-chloromethyl-pyridine hydrochloride, provides valuable context for pyridine ring modifications. One common method involves the following steps[14][15][16]:

  • N-Oxidation: 2-methylpyridine is reacted with hydrogen peroxide in acetic acid to form 2-methylpyridine N-oxide.

  • Rearrangement and Chlorination: The N-oxide is then treated with a chlorinating agent like thionyl chloride (SOCl₂) to yield 2-chloromethyl-pyridine hydrochloride.

Causality Behind Experimental Choices:

  • N-Oxidation: The N-oxide is an important intermediate that activates the pyridine ring for subsequent transformations.

  • Thionyl Chloride: This is a common and effective reagent for converting hydroxyl groups (formed after rearrangement) to chlorides.

III. Proposing Novel Synthetic Strategies

Building upon the established reactivity, we can propose novel strategies to generate derivatives with unique structural motifs.

A. Multi-component Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product.[17] This approach aligns with the principles of green chemistry by minimizing waste and operational steps.[17]

Proposed MCR Strategy

A potential MCR could involve the reaction of this compound, an isocyanide, and a carboxylic acid. This could lead to the formation of novel amide derivatives in a single step.

Workflow for a Proposed MCR

G start 2-(2-Chloroethyl)pyridine HCl reaction One-Pot Reaction start->reaction reactant1 Isocyanide (R-NC) reactant1->reaction reactant2 Carboxylic Acid (R'-COOH) reactant2->reaction product Novel Amide Derivative reaction->product

Caption: Proposed Multi-component Reaction (MCR) for novel derivative synthesis.

B. Dual Functionalization: A Combined Approach

A powerful strategy for creating highly complex and diverse molecules is to sequentially or concurrently functionalize both the side chain and the pyridine ring.

Proposed Dual Functionalization Pathway
  • Side Chain Modification: First, perform a nucleophilic substitution on the chloroethyl side chain to introduce a desired functional group (e.g., an amine).

  • Ring Functionalization: Subsequently, subject the resulting derivative to a C-H functionalization reaction to introduce a substituent on the pyridine ring.

This approach allows for the systematic variation of substituents at two distinct positions, rapidly generating a library of structurally diverse compounds.

Logical Diagram for Dual Functionalization

G start 2-(2-Chloroethyl)pyridine HCl step1 Side-Chain Functionalization (Nucleophilic Substitution) start->step1 intermediate Intermediate Derivative step1->intermediate step2 Pyridine Ring Functionalization (e.g., C-H Activation) intermediate->step2 final_product Novel Dual-Functionalized Derivative step2->final_product

Caption: A logical pathway for the dual functionalization of the starting material.

IV. Conclusion and Future Outlook

This compound is a versatile and valuable starting material for the discovery of novel chemical entities. By leveraging both established and innovative synthetic methodologies, researchers can access a wide range of derivatives with potential applications in drug development and other areas of chemical science. The strategies outlined in this guide, from direct nucleophilic substitution to more complex multi-component and dual functionalization approaches, provide a roadmap for unlocking the full synthetic potential of this important building block. The continued exploration of new reactions and the application of modern synthetic techniques will undoubtedly lead to the discovery of many more valuable compounds derived from this versatile scaffold.

V. References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society - ACS Publications.

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

  • Functionalization of Pyridines via Reissert-Henze Reaction.

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing.

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH.

  • Pyridine synthesis - Organic Chemistry Portal.

  • The Role of Pyridine Derivatives in Modern Drug Discovery.

  • c-h-functionalization-of-pyridines - Ask this paper | Bohrium.

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate.

  • Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts | Request PDF - ResearchGate.

  • 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals.

  • Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com.

  • Pyridine, 2-(2-chloroethyl)-, hydrochloride | C7H9Cl2N | CID 199467 - PubChem.

  • How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ - Guidechem.

  • Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide - Benchchem.

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents.

  • 4226-37-3 | this compound - ChemScene.

  • This compound | 4226-37-3 - ChemicalBook.

  • This compound 97% | CAS: 4226-37-3 | AChemBlock.

  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents.

  • Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed.

  • Reaction of Tertiary 2‐Chloroketones with Cyanide Ions: Application to 3‐Chloroquinolinediones - PMC - NIH.

  • Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing).

  • 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem - NIH.

Sources

An In-Depth Technical Guide for the Initial Toxicological Assessment of 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Proactive Approach to Chemical Safety

In the landscape of drug development and chemical synthesis, novel pyridine derivatives are of significant interest. 2-(2-Chloroethyl)pyridine hydrochloride, a reactive chemical intermediate, presents a case study in the crucial need for a structured, science-driven initial toxicity assessment. Publicly available toxicological data for this specific compound is scarce. Therefore, a systematic evaluation is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the safety of researchers and to inform the compound's potential for further development.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, logical workflow designed for a compound with a limited data profile. As a Senior Application Scientist, the rationale is to build a foundational safety profile from the ground up, starting with cost-effective, high-throughput in vitro assays before progressing to more complex in vivo studies. This approach prioritizes the 3Rs of animal welfare (Replacement, Reduction, and Refinement) while ensuring robust data generation for a preliminary risk assessment.

Compound Profile and Initial Hazard Identification

The first step in any toxicological assessment is to understand the chemical's identity and its known or inferred properties. The presence of a chloroethyl group attached to a pyridine ring suggests potential alkylating activity, a structural alert for genotoxicity and cytotoxicity.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueSource
CAS Number 4226-37-3[1]
Molecular Formula C₇H₉Cl₂N[1]
Molecular Weight 178.06 g/mol [1]
Appearance Solid (Beige)[2]
Water Solubility Soluble[2]
Hazard Analysis Based on Surrogates and GHS Classification

Given the limited data on the target compound, it is scientifically prudent to analyze data from structurally similar chemicals. 2-(Chloromethyl)pyridine hydrochloride and 2-chloropyridine serve as relevant surrogates.

CompoundGHS Classification / Toxicity DataSource
2-(2-Chloroethyl)pyridine HCl (Target) Warning: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
2-(Chloromethyl)pyridine HCl (Surrogate) Danger: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314). Acute Oral LD50 (Mouse): 316 mg/kg . Positive for bacterial and mammalian cell mutagenicity.[3]
2-Chloropyridine (Surrogate) Danger: Fatal in contact with skin (H310), Fatal if inhaled (H330), Harmful if swallowed (H302). Acute Dermal LD50 (Rabbit): 64 mg/kg . Known hepatotoxin.[4][5]

Expert Interpretation: The data from the surrogates strongly suggest that this compound should be handled as a substance with significant acute toxicity, corrosive/irritant properties, and potential genotoxicity. The high dermal toxicity of 2-chloropyridine underscores the need to prevent any skin contact.[4] The positive mutagenicity result for the chloromethyl analogue is a critical finding that mandates a genotoxicity assessment for our target compound.[3]

A Tiered Strategy for Initial Toxicity Assessment

A tiered approach is the most logical and resource-efficient method for assessing a data-poor compound. The strategy begins with fundamental in vitro assays to establish baseline cytotoxicity and genotoxic potential. The results of Tier 1 will dictate the necessity and design of Tier 2 in vivo studies.

Tiered_Toxicity_Assessment cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Acute In Vivo Assessment (Conditional) Cytotoxicity Cytotoxicity Assay (e.g., MTT) decision Evaluate In Vitro Data & Exposure Potential Cytotoxicity->decision Genotoxicity Genotoxicity Assay (e.g., Ames Test) Genotoxicity->decision Oral Acute Oral Toxicity (OECD 423/425) end Initial Hazard Profile & Risk Assessment Oral->end Dermal Acute Dermal Toxicity / Irritation (OECD 402/404) Dermal->end Inhalation Acute Inhalation Toxicity (OECD 403) Inhalation->end start Compound: 2-(2-Chloroethyl)pyridine HCl start->Cytotoxicity Test 1 start->Genotoxicity Test 2 decision->Oral Oral exposure likely decision->Dermal Dermal exposure likely decision->Inhalation Inhalation exposure likely decision->end Low toxicity / No exposure

Caption: Tiered workflow for initial toxicity assessment.

Tier 1: Foundational In Vitro Assessment

The objective of Tier 1 is to rapidly assess the intrinsic cellular toxicity and mutagenic potential of the compound using validated, high-throughput assays.

Cytotoxicity Assessment: The MTT Assay

Causality and Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the initial screen for cytotoxicity. This is a robust, colorimetric assay that measures the metabolic activity of cells.[6] The reduction of the yellow MTT salt to purple formazan crystals is accomplished by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[7] A reduction in this conversion is proportional to the number of viable cells, providing a quantitative measure of cell death or inhibition of proliferation.[6] Its widespread use and well-defined protocol make it an ideal starting point for determining the concentration range at which the compound exerts toxic effects at a cellular level.

MTT_Principle cluster_cell Living Cell Mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondrion Enters Cell

Caption: Principle of the MTT cell viability assay.

Detailed Experimental Protocol: MTT Assay

  • Cell Preparation:

    • Seed a suitable cell line (e.g., HeLa or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions in serum-free culture medium to create a range of final test concentrations (e.g., from 0.1 µM to 1000 µM).

    • Remove the medium from the cells and add 100 µL of the medium containing the respective compound concentrations (including a vehicle control).

    • Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[9]

    • After the treatment incubation, add 10 µL of the MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[6][10]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[7][9]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6][10]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control wells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Causality and Experimental Choice: The Ames test is a legally mandated and universally accepted assay for identifying compounds that can cause gene mutations.[11][12] This is particularly critical for this compound due to the positive mutagenicity findings for its structural analogue.[3] The assay utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[13] The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[12] To mimic mammalian metabolism, the test is conducted both with and without the addition of a rat liver homogenate fraction (S9 mix), which contains metabolic enzymes.[11]

Ames_Test_Principle cluster_setup Experimental Setup cluster_outcome Result Interpretation Bacteria Histidine-dependent S. typhimurium (his-) Plate Minimal Glucose Agar Plate (No Histidine) Bacteria->Plate Compound Test Compound (Potential Mutagen) Compound->Plate S9 S9 Liver Extract (Optional) S9->Plate NoGrowth No Mutagenesis: Few or no colonies Plate->NoGrowth If compound is not a mutagen Growth Mutagenesis: Many revertant colonies (his+) Plate->Growth If compound is a mutagen

Caption: Principle of the Ames bacterial reverse mutation assay.

Detailed Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation:

    • Inoculate overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100, TA102) in nutrient broth and incubate at 37°C with shaking.[14]

  • Metabolic Activation (S9 Mix):

    • Prepare the S9 mix from induced rat liver homogenate, containing necessary cofactors like NADP and glucose-6-phosphate.[14] Keep on ice.

  • Test Mixture Preparation:

    • For each test concentration (and positive/negative controls), add the following to a sterile tube in order:

      • 0.1 mL of the bacterial culture.[11]

      • 0.1 mL of the test compound solution at the desired concentration.

      • 0.5 mL of sterile phosphate buffer (for tests without metabolic activation) OR 0.5 mL of the S9 mix (for tests with metabolic activation).[11]

  • Plating and Incubation:

    • Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test mixture tube.

    • Vortex briefly and immediately pour the entire contents onto the surface of a minimal glucose agar plate.[13]

    • Tilt and rotate the plate to ensure even distribution of the top agar.

    • Allow the top agar to solidify.

    • Incubate the plates in the dark at 37°C for 48-72 hours.[13]

  • Colony Counting and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate observed in the negative (vehicle) control plates.

Tier 2: Targeted Acute In Vivo Assessment

Causality and Experimental Choice: Progression to Tier 2 is not automatic. It is warranted if the in vitro data shows significant toxicity, if the intended use of the compound suggests a high potential for human exposure, or if required by regulatory bodies. The choice of study is dictated by the most probable route(s) of human exposure. The goal is to determine the acute toxicity (e.g., LD₅₀ or LC₅₀) and to identify target organs.

  • Acute Oral Toxicity (OECD 423 or 425): This is the most common initial in vivo test. The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are modern approaches that use fewer animals to classify the chemical into a specific toxicity category based on the Globally Harmonised System (GHS).[15][16] These studies involve administering the substance by gavage to fasted animals (usually female rats) in a stepwise procedure.[15]

  • Acute Dermal Toxicity/Irritation (OECD 402/404): Given the severe skin effects of the surrogates, this test is highly relevant if dermal contact is anticipated. The test involves applying the substance to a small patch of skin on an animal (usually a rabbit) for a 4-hour period and observing for skin reactions (erythema, edema) and systemic toxicity for up to 14 days.[6][17]

  • Acute Inhalation Toxicity (OECD 403): This study is necessary if the compound is volatile or will be handled in a way that generates aerosols or dusts. It involves exposing animals (usually rats) to the substance in the air for a defined period (typically 4 hours) and observing for toxicity and mortality.[8][9]

Data Synthesis and Path Forward

The culmination of this initial assessment is a foundational toxicity profile.

  • If in vitro tests are negative and exposure is low: The compound may be considered low priority for further toxicity testing.

  • If cytotoxicity is high but genotoxicity is negative: The compound is cytotoxic. The risk assessment will depend on the potency (IC₅₀) and the potential for exposure.

  • If the Ames test is positive: This is a significant finding. The compound is a bacterial mutagen and is potentially a mammalian mutagen and carcinogen. Further in vitro (e.g., micronucleus test in mammalian cells) and in vivo genotoxicity studies would be strongly recommended.

  • In vivo results will provide a GHS classification for acute toxicity, which is critical for safety data sheets, labeling, and establishing safe handling procedures.

This initial assessment provides the critical data necessary to make informed decisions: to terminate development due to an unacceptable toxicity profile, to proceed with a clear understanding of the hazards, or to initiate more detailed, specific toxicological studies (e.g., repeat-dose toxicity, reproductive toxicity) required for comprehensive risk assessment.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

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  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • OECD. (2002). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • OECD. (2017). Test No. 402: Acute Dermal Toxicity. Retrieved from [Link]

  • OECD. (n.d.). Test No. 403: Acute Inhalation Toxicity. Retrieved from [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420. Retrieved from [Link]

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  • Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • ResearchGate. (2001). OECD Test Guideline 423: Acute Oral Toxicity. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. Retrieved from [Link]

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An In-depth Technical Guide: The Role of 2-(2-Chloroethyl)pyridine Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 2-(2-chloroethyl)pyridine hydrochloride, a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its fundamental physicochemical properties, established synthetic routes, core reactivity, and its critical role in the construction of complex drug molecules. A detailed case study on the synthesis of Betahistine will serve to illustrate its practical application. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and actionable experimental protocols to leverage the unique chemical utility of this versatile building block.

Introduction: A Versatile Pyridyl Building Block

In the landscape of pharmaceutical synthesis, intermediates are the foundational components upon which the final API is built.[1] The selection of an intermediate is governed by its reactivity, stability, and ability to efficiently introduce specific structural motifs into a target molecule. This compound (CAS: 4226-37-3) has emerged as a significant reagent for exactly these reasons.[2] Its structure is deceptively simple, featuring a pyridine ring—a common heterocycle in medicinal chemistry—and a reactive chloroethyl side chain. This duality makes it an excellent pyridylethylation agent , capable of introducing the 2-pyridylethyl moiety through nucleophilic substitution reactions. The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid.

Physicochemical & Spectroscopic Profile

Precise characterization of any chemical intermediate is paramount for ensuring reproducibility and quality control in a synthetic workflow. The key identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name 2-(2-chloroethyl)pyridine;hydrochloride[3]
CAS Number 4226-37-3[3][4]
Molecular Formula C₇H₉Cl₂N[3][4]
Molecular Weight 178.06 g/mol [3][4]
Appearance White to yellow solid[5]
Solubility Soluble in water[6]
Spectroscopic Validation

Structural confirmation is typically achieved through standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the molecule. The proton signals for the ethyl chain and the aromatic pyridine ring provide a unique fingerprint.[7] While specific chemical shifts can vary with the solvent, reference spectra are available in public databases for comparison.[8][9]

  • Mass Spectrometry (MS): MS analysis confirms the molecular weight and provides fragmentation patterns consistent with the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the pyridine ring and C-Cl bonds.

Synthesis of the Intermediate: From Alcohol to Alkyl Halide

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding alcohol precursor, 2-(2-hydroxyethyl)pyridine. The choice of chlorinating agent is critical; thionyl chloride (SOCl₂) is highly effective for this transformation as its byproducts (HCl and SO₂ gas) are volatile and easily removed.

G cluster_main Synthesis of this compound A 2-(2-Hydroxyethyl)pyridine C 2-(2-Chloroethyl)pyridine Hydrochloride A->C Reaction in inert solvent (e.g., Toluene) B Thionyl Chloride (SOCl₂) B->C

Caption: Synthesis of the title compound from its alcohol precursor.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a robust method for preparing the title compound.[10]

  • Materials:

    • 2-(2-Hydroxyethyl)pyridine

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add anhydrous toluene.

    • Add thionyl chloride (1.1-1.2 equivalents) to the toluene and stir.

    • Dissolve 2-(2-hydroxyethyl)pyridine (1.0 equivalent) in a separate portion of anhydrous toluene and load it into the dropping funnel.

    • Slowly add the 2-(2-hydroxyethyl)pyridine solution to the stirred thionyl chloride solution. Maintain the reaction temperature below 35°C using an ice bath if necessary to control the exotherm.[10] The gradual addition is crucial to prevent the formation of impurities.[10]

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

    • The product, this compound, will precipitate from the toluene solution. Precipitation can be enhanced by applying a vacuum or purging with nitrogen.[10]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous toluene or diethyl ether to remove any residual impurities.

    • Dry the product under vacuum to yield this compound as a solid.

Core Reactivity: A Dual-Natured Reagent

The synthetic utility of this compound is rooted in the reactivity of its chloroethyl side chain. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

G cluster_reactivity Key Reaction Pathways Start 2-(2-Chloroethyl)pyridine SN2_Product Pyridylethyl-Substituted Product Start->SN2_Product SN2 Reaction (Nucleophile, Base) E2_Product 2-Vinylpyridine Start->E2_Product E2 Elimination (Strong, Bulky Base)

Caption: Primary reaction pathways for 2-(2-chloroethyl)pyridine.

  • Nucleophilic Substitution (Sₙ2): This is the most valuable reaction pathway in pharmaceutical synthesis. Amines, thiols, alcohols, and other nucleophiles can displace the chloride to form a new carbon-nucleophile bond. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated (or to deprotonate the nucleophile).

  • Elimination (E2): A competing pathway is the elimination of HCl to form 2-vinylpyridine. This reaction is favored by strong, sterically hindered bases. While sometimes undesirable, this pathway can also be exploited to generate 2-vinylpyridine in situ for subsequent Michael addition reactions.

By carefully selecting the base, solvent, and temperature, a skilled chemist can favor the desired substitution pathway, making this intermediate a precise tool for molecular construction.

Application Profile: Synthesis of Betahistine

A prominent example demonstrating the utility of 2-(2-chloroethyl)pyridine is in the synthesis of Betahistine , a histamine analogue used to treat vertigo and Meniere's disease.[11] The core of this synthesis is the alkylation of methylamine with 2-(2-chloroethyl)pyridine.

G cluster_synthesis Betahistine Synthesis via Nucleophilic Substitution A 2-(2-Chloroethyl)pyridine C Betahistine (N-methyl-2-pyridineethanamine) A->C Sₙ2 Reaction (Base, Solvent) B Methylamine (CH₃NH₂) B->C

Caption: Synthesis of Betahistine from 2-(2-chloroethyl)pyridine.

Experimental Protocol: Synthesis of Betahistine Free Base

This protocol outlines the nucleophilic substitution reaction to form the Betahistine free base. The hydrochloride salt is typically formed in a subsequent step.[11]

  • Materials:

    • This compound

    • Methylamine (e.g., 40% solution in water or as a gas)

    • Sodium hydroxide (or another suitable base)

    • Toluene or another suitable organic solvent

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve or suspend this compound (1.0 eq) in toluene.

    • Add a base such as sodium hydroxide to neutralize the hydrochloride and generate the free base of 2-(2-chloroethyl)pyridine in situ.

    • Add an excess of methylamine (e.g., 2-3 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Perform an aqueous workup. Add water and separate the organic layer. Extract the aqueous layer with ethyl acetate.

    • Combine all organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate.[11]

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude Betahistine free base, which is often an oil.[11]

    • The crude product can be purified by distillation or chromatography, followed by salt formation with hydrochloric acid to yield Betahistine dihydrochloride.[11]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

Table 2: GHS Hazard Information

Hazard ClassHazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[3]
Skin Corrosion/IrritationH315: Causes skin irritation[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[3]
Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof safety goggles, and a lab coat.[6]

  • Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[12] Protect from moisture. For long-term stability, storage under an inert gas atmosphere is recommended.[12]

  • Spill Response: In case of a spill, dampen the solid material with water and transfer it to a suitable container for disposal.[6] Avoid generating dust. Wash the affected area thoroughly with soap and water.[6]

Conclusion

This compound stands as a testament to the power of well-designed chemical intermediates in modern drug development. Its defined reactivity, primarily as a robust pyridylethylation agent, allows for the efficient and predictable incorporation of a key structural motif found in numerous APIs, most notably Betahistine. By understanding its synthesis, mechanistic behavior, and proper handling, researchers can effectively utilize this compound to accelerate the discovery and development of new therapeutic agents.

References

  • PubChem. (n.d.). Pyridine, 2-(2-chloroethyl)-, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (n.d.). CN105175319A - Preparation method of betahistine hydrochloride.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • Google Patents. (n.d.). CN111875537B - Betahistine synthesis method.
  • Penov Gaši, K. M., et al. (1997). A Modified Method for Obtaining Betahistine Hydrochloride. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
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  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Nicotinic Receptor Ligands Utilizing 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(2-Chloroethyl)pyridine hydrochloride as a pivotal reagent in the synthesis of novel nicotinic acetylcholine receptor (nAChR) ligands. We delve into the foundational pharmacology of nAChRs, the chemical properties and reactivity of the title reagent, and present detailed, field-proven protocols for N-alkylation reactions. The causality behind experimental choices, safety protocols, and workflow visualizations are integrated to ensure both scientific integrity and practical applicability.

Introduction: The Nicotinic Acetylcholine Receptor (nAChR) as a Therapeutic Target

Nicotinic acetylcholine receptors (nAChRs) are a class of ligand-gated ion channels belonging to the "Cys-loop" superfamily, which also includes GABA-A, glycine, and serotonin (5-HT3) receptors.[1] These receptors are critical for fast synaptic transmission throughout the central and peripheral nervous systems.[2][3] Structurally, nAChRs are pentameric protein assemblies made up of various combinations of α and β subunits that form a central ion channel.[1][2] The specific subunit composition dictates the receptor's physiological and pharmacological profile.[2]

The diverse roles of nAChRs in cognitive functions like learning and memory, as well as their dysfunction in numerous human diseases—including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction—make them highly significant targets for drug discovery.[2][4] The development of subtype-selective ligands is a key goal in modern medicinal chemistry, aiming to produce therapeutics with high efficacy and minimal side effects. One of the most potent known nAChR ligands is epibatidine, an alkaloid isolated from the skin of an Ecuadorian poison frog, which has served as a lead structure for the development of numerous analogues.[4][5]

The 2-pyridyl moiety is a common feature in many potent nAChR ligands. Therefore, reagents that can efficiently introduce this group are of great value. This compound is an exemplary building block for this purpose, serving as a robust electrophile for constructing the carbon-nitrogen bonds central to many ligand scaffolds.

nAChR_Targeting cluster_0 Drug Development Pipeline cluster_1 Biological System Reagent 2-(2-Chloroethyl)pyridine Hydrochloride Synthesis N-Alkylation Synthesis Reagent->Synthesis Electrophile Ligand Novel Nicotinic Ligand Synthesis->Ligand Creates C-N Bond nAChR Nicotinic Receptor (nAChR) (e.g., α4β2 subtype) Ligand->nAChR Binds to Receptor Signal Ion Channel Modulation (Na+/K+/Ca2+ flux) nAChR->Signal Induces Conformational Change Response Therapeutic Effect (e.g., Analgesia, Cognitive Enhancement) Signal->Response Leads to Cellular Response

Caption: Logical workflow from chemical synthesis to biological action.

Reagent Profile: this compound

This compound is a versatile alkylating agent used to introduce the 2-pyridylethyl group into various molecular scaffolds.[6] Its utility stems from the reactive chloroethyl side chain attached to the pyridine ring. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

Physicochemical Properties
PropertyValueReference
CAS Number 4226-37-3[7]
Molecular Formula C₇H₉Cl₂N[7]
Molecular Weight 178.06 g/mol [7]
Appearance Off-white to beige solid[8]
Melting Point 125-128 °C (257-261 °F)[8]
Solubility Soluble in water[8]
Storage Store at room temperature, keep dry and cool.[7] Hygroscopic.[9]
Safety and Handling

Expertise in handling reactive chemical intermediates is paramount for ensuring laboratory safety and experimental success. this compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

  • Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[9][10] Causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a laboratory coat.[10]

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. The material is hygroscopic and should be stored in a tightly sealed container in a dry environment.[7][9]

  • In Case of Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Core Synthetic Strategy: N-Alkylation via Nucleophilic Substitution

The primary application of this compound in ligand synthesis is the N-alkylation of primary or secondary amines. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Causality of the Reaction:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the chloroethyl group.

  • Transition State: A five-coordinate transition state is formed where the C-N bond is forming concurrently with the C-Cl bond breaking.

  • Leaving Group Departure: The chloride ion is displaced as a leaving group, resulting in the formation of a new C-N bond and a protonated amine product.

  • Deprotonation: A base is included in the reaction mixture to neutralize the generated hydrochloric acid and to deprotonate the amine starting material, thereby increasing its nucleophilicity and driving the reaction to completion.[12][13]

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The choice of solvent is typically a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF), which can solvate the ions involved without interfering with the reaction.[14]

N_Alkylation_Workflow cluster_workflow General N-Alkylation Protocol A 1. Reaction Setup - Dissolve amine nucleophile - Add base (e.g., K₂CO₃) - Use anhydrous solvent (e.g., MeCN) B 2. Reagent Addition - Add 2-(2-Chloroethyl)pyridine HCl - Heat to reflux A->B C 3. Reaction Monitoring - Track via TLC or LC-MS - Continue until amine is consumed B->C D 4. Work-up - Cool and filter solids - Concentrate filtrate - Perform aqueous extraction C->D E 5. Purification - Dry organic layer - Concentrate under reduced pressure - Purify via column chromatography D->E F Final Product Pure N-alkylated Ligand E->F

Caption: A standardized workflow for N-alkylation reactions.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, work-up, and purification. They serve as a robust starting point for synthesizing novel ligands.

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol describes a generalized procedure for reacting a secondary amine with this compound. This method is broadly applicable to various amine scaffolds, such as piperidine, piperazine, or more complex bicyclic systems.[14]

Materials:

  • Secondary amine (e.g., piperidine) (1.0 eq.)

  • This compound (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Standard laboratory glassware, magnetic stirrer, heating mantle with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.1-0.2 M concentration with respect to the amine).

  • Reagent Addition: Add this compound (1.1 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for MeCN) and maintain for 8-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane (DCM) and wash with water (2x) followed by brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent streaking) to yield the pure tertiary amine product.

Protocol 2: Conceptual Synthesis of an Epibatidine Analogue

Epibatidine and its analogues are potent nAChR ligands characterized by a 7-azabicyclo[2.2.1]heptane core linked to a chloropyridine ring.[15][16] This protocol outlines a conceptual approach to synthesizing an analogue by alkylating a protected 7-azabicyclo[2.2.1]heptane derivative.

Rationale: Direct alkylation of an unprotected bicyclic amine can be challenging. Often, a protecting group strategy is employed, followed by alkylation and deprotection. This protocol assumes the starting material is a suitable N-protected or readily available bicyclic amine.

Materials:

  • exo-7-Azabicyclo[2.2.1]heptane derivative (1.0 eq.)

  • This compound (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry, sealed reaction vial under an inert atmosphere, dissolve the exo-7-azabicyclo[2.2.1]heptane derivative (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq.) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add this compound (1.2 eq.) to the reaction mixture.

  • Reaction: Seal the vial and heat the mixture to 80-100°C. Stir for 12-48 hours, monitoring the reaction by LC-MS. The higher boiling point of DMF allows for elevated temperatures, which can be necessary for less reactive nucleophiles.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous lithium chloride (LiCl) solution (to help remove DMF), followed by water and brine.

  • Purification:

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude material using flash column chromatography or preparative HPLC to isolate the desired epibatidine analogue.

  • Final Step (if applicable): If a protecting group was used on the bicyclic amine, a subsequent deprotection step would be required according to standard literature procedures. For example, a Boc group can be removed with trifluoroacetic acid (TFA) in DCM.

Concluding Remarks

This compound is a highly effective and commercially available reagent for the synthesis of nAChR ligands. The N-alkylation protocols provided herein offer a reliable and adaptable foundation for medicinal chemists to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can confidently leverage this key intermediate to advance the discovery of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

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  • Semantic Scholar. Generation of candidate ligands for nicotinic acetylcholine receptors via in situ click chemistry with a soluble acetylcholine binding protein template. Available at: [Link]

  • Dollé, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of medicinal chemistry, 42(12), 2251-9. Available at: [Link]

  • Google Patents. Process for the preparation of 2-chloropyridines. (1994).
  • ResearchGate. The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. (2025). Available at: [Link]

  • Google Patents. Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).
  • PubChem. Picolyl chloride hydrochloride. Available at: [Link]

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Application Notes & Protocols: Leveraging 2-(2-Chloroethyl)pyridine Hydrochloride in the Synthesis of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Moiety in CNS Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into agents targeting the central nervous system (CNS).[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, influencing the pharmacological profile of many drugs.[1][2] 2-(2-Chloroethyl)pyridine hydrochloride serves as a critical building block for introducing this valuable pharmacophore. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of CNS agents, with a focus on practical application and safety.

Core Concepts: Reactivity and Synthetic Utility

This compound is an alkylating agent, primarily used to introduce the 2-pyridylethyl group into a target molecule.[3] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the terminal carbon in the chloroethyl side chain, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in CNS agent synthesis.

Safety First: Handling this compound

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[4] Strict adherence to safety protocols is paramount.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a full-face respirator.[5][6]

  • Hand Protection: Chemical-resistant gloves (inspect before use).[6]

  • Skin and Body Protection: Protective work clothing, with emergency shower facilities readily available.[7]

Handling and Storage:

  • Use in a well-ventilated area, preferably a fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • In case of a spill, dampen the solid material with water and transfer it to a suitable container for disposal.[5]

Application Spotlight: Synthesis of Betahistine

Betahistine, a histamine analogue used to treat vertigo, serves as an excellent case study for the application of a 2-(2-chloroethyl)pyridine precursor. While the direct use of this compound is one possible route, a common and well-documented synthetic pathway involves the in-situ generation of a reactive intermediate from a related precursor, 2-vinylpyridine, which can be synthesized from precursors like 2-(2-hydroxyethyl)pyridine.[8][9][10] This highlights a key strategic consideration in synthesis: the choice of starting material and the reaction pathway.

The synthesis of betahistine typically involves the nucleophilic addition of methylamine to 2-vinylpyridine.[9][11] This aza-Michael addition forms the betahistine free base, which is then converted to the more stable dihydrochloride salt.[9]

Visualizing the Synthesis of Betahistine

Betahistine_Synthesis 2-Picoline 2-Picoline 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine 2-Picoline->2-(2-Hydroxyethyl)pyridine Addition Reaction (e.g., with Formaldehyde) 2-Vinylpyridine 2-Vinylpyridine 2-(2-Hydroxyethyl)pyridine->2-Vinylpyridine Dehydration Betahistine (Free Base) Betahistine (Free Base) 2-Vinylpyridine->Betahistine (Free Base) Aza-Michael Addition (with Methylamine) Betahistine Dihydrochloride Betahistine Dihydrochloride Betahistine (Free Base)->Betahistine Dihydrochloride Salt Formation (with HCl)

Caption: Generalized synthetic workflow for Betahistine Dihydrochloride.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and desired scale.

Protocol 1: Synthesis of 2-(Chloromethyl)pyridine hydrochloride from 2-(Hydroxymethyl)pyridine

This protocol details a common method for preparing the key pyridine-containing building block.

Materials:

  • 2-(Hydroxymethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-(hydroxymethyl)pyridine in an inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution. This reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting solid is crude 2-(chloromethyl)pyridine hydrochloride, which can be purified by recrystallization.[12][13]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

  • Ice Bath: Controls the initial exothermic reaction between the alcohol and thionyl chloride.

  • Reflux: Ensures the reaction goes to completion.

  • TLC Monitoring: Allows for real-time tracking of the conversion of starting material to product.

Protocol 2: Synthesis of Betahistine Dihydrochloride from 2-Vinylpyridine

This protocol outlines the synthesis of a CNS agent using a key pyridine-containing intermediate.

Materials:

  • 2-Vinylpyridine

  • Methylamine hydrochloride

  • Sodium hydroxide solution

  • Toluene

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Concentrated hydrochloric acid or dry hydrogen chloride gas

  • Ethanol or a methanol/anti-solvent mixture for recrystallization

Procedure:

Part A: Synthesis of Betahistine Free Base

  • Set up a round-bottom flask with a reflux condenser and magnetic stirrer in a fume hood.

  • Prepare an aqueous solution of methylamine hydrochloride.

  • Add 2-vinylpyridine to the flask, followed by the methylamine hydrochloride solution and toluene.

  • Heat the two-phase system to reflux with vigorous stirring.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers and wash with a saturated brine solution.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude betahistine free base as an oil.[9]

Part B: Formation and Purification of Betahistine Dihydrochloride

  • Dissolve the crude betahistine free base in a suitable solvent like ethanol.

  • Cool the solution in an ice bath.

  • Carefully add concentrated hydrochloric acid dropwise or bubble dry hydrogen chloride gas through the solution while stirring until the pH is approximately 2.[9]

  • A white precipitate of betahistine dihydrochloride will form.

  • Continue stirring in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to yield crude betahistine dihydrochloride.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of methanol and an anti-solvent).[9]

Self-Validating System:

  • Purity Analysis: The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Structural Confirmation: The identity of the synthesized betahistine dihydrochloride should be confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

Synthesis StepReactantsKey ConditionsTypical YieldReference
2-(Chloromethyl)pyridine HCl Synthesis2-(Hydroxymethyl)pyridine, Thionyl chlorideReflux in an inert solventHigh[12][13]
Betahistine Free Base Synthesis2-Vinylpyridine, Methylamine hydrochlorideTwo-phase system (e.g., toluene/water), reflux~62.5%[10]
Betahistine Dihydrochloride Formation & PurificationBetahistine Free Base, Hydrochloric AcidAcidification in a suitable solvent, recrystallization~73%[10]

Logical Relationships in Synthesis Planning

Synthesis_Logic cluster_precursor Precursor Selection cluster_reaction Reaction Strategy cluster_target Target Molecule 2_chloroethyl 2-(2-Chloroethyl)pyridine HCl nucleophilic_sub Nucleophilic Substitution 2_chloroethyl->nucleophilic_sub Direct Alkylation 2_vinyl 2-Vinylpyridine michael_add Aza-Michael Addition 2_vinyl->michael_add Conjugate Addition cns_agent CNS Agent (e.g., Betahistine) nucleophilic_sub->cns_agent michael_add->cns_agent

Caption: Decision logic for synthetic route selection.

Conclusion

This compound and its related precursors are indispensable tools in the synthesis of CNS agents. A thorough understanding of their reactivity, coupled with stringent safety practices and well-designed synthetic protocols, enables the efficient incorporation of the pyridine moiety into novel drug candidates. The provided application notes and protocols serve as a foundational guide for researchers to build upon in their pursuit of innovative CNS therapies.

References

  • Google Patents. (2015). CN105175319A - Preparation method of betahistine hydrochloride.
  • New Jersey Department of Health. (2004). Hazard Summary: 2-CHLOROPYRIDINE. Retrieved from [Link]

  • Penov Gaši, K. M., et al. (1997). A Modified Method for Obtaining Betahistine Hydrochloride. Journal of the Serbian Chemical Society, 62(6), 455-458. Retrieved from [Link]

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • PubChem. (n.d.). 2-(2-Chloroethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lin, L., et al. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry, 11(8), 874-889. Retrieved from [Link]

  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • Khan, I., et al. (2021). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Medicinal Chemistry, 28(21), 4216-4245. Retrieved from [Link]

  • ResearchGate. (2020). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

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Application Note: A Two-Step Synthesis of 2-(2-Chloroethyl)pyridine Hydrochloride from 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of 2-(2-chloroethyl)pyridine hydrochloride, a valuable building block in pharmaceutical and materials science. The synthesis commences with the base-catalyzed condensation of 2-methylpyridine (2-picoline) with paraformaldehyde to yield the intermediate, 2-(2-hydroxyethyl)pyridine. Subsequent chlorination of this alcohol intermediate using thionyl chloride affords the final product. This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and outlines necessary safety precautions for researchers.

Introduction and Synthetic Strategy

This compound is a key intermediate used in the synthesis of a variety of more complex molecules. The presence of a reactive alkyl chloride and a pyridine ring allows for diverse subsequent functionalization, making it a staple in medicinal chemistry and ligand synthesis.

The synthetic route described herein is a robust and well-established two-step process:

  • Hydroxymethylation: The methyl group of 2-methylpyridine is sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic carbanion. This carbanion then undergoes a nucleophilic addition to formaldehyde (generated from paraformaldehyde), yielding 2-(2-hydroxyethyl)pyridine after an aqueous workup. This reaction is a variation of an aldol-type condensation[1][2].

  • Chlorination: The primary alcohol of 2-(2-hydroxyethyl)pyridine is converted to the corresponding alkyl chloride using thionyl chloride (SOCl₂). This reaction proceeds via a chlorosulfite ester intermediate. The reaction simultaneously produces hydrogen chloride (HCl), which protonates the basic nitrogen of the pyridine ring to form the desired hydrochloride salt in situ[3][4].

The overall reaction scheme is as follows:

Step 1: 2-Methylpyridine → 2-(2-Hydroxyethyl)pyridine (Self-generated image, not from search results)

Step 2: 2-(2-Hydroxyethyl)pyridine → this compound (Self-generated image, not from search results)

Mechanistic Insights

2.1 Hydroxymethylation The reaction of 2-methylpyridine with formaldehyde is typically performed under high temperature and pressure, often with a catalyst[5][6][7]. The methyl group's protons are rendered acidic by the electron-withdrawing effect of the pyridine ring. A base facilitates the formation of a resonance-stabilized carbanion, which acts as the key nucleophile. This nucleophile then attacks the electrophilic carbon of formaldehyde.

2.2 Chlorination with Thionyl Chloride The conversion of an alcohol to an alkyl chloride with thionyl chloride is a classic and efficient transformation. The mechanism involves two key stages:

  • Formation of Alkyl Chlorosulfite: The oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. A proton is subsequently lost (often scavenged by a base like pyridine, if used, or another alcohol molecule) to form a reactive intermediate, an alkyl chlorosulfite[4][8][9].

  • Nucleophilic Substitution: The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group. This proceeds via an SN2 mechanism for primary alcohols, leading to inversion of stereochemistry (though not relevant for this achiral substrate). The departure of the leaving group is thermodynamically favorable as it decomposes into two stable gaseous products, sulfur dioxide (SO₂) and another chloride ion[4][9]. The HCl generated during the reaction protonates the pyridine nitrogen to yield the final hydrochloride salt.

Experimental Protocol

Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
2-Methylpyridine (2-Picoline)93.13109-06-8Reagent grade, freshly distilled
Paraformaldehyde(30.03)n30525-89-4Dry, powder form
Acetic Acid (Glacial)60.0564-19-7Catalyst for Step 1[6]
Thionyl Chloride (SOCl₂)118.977719-09-7Use fresh, handle with extreme care
Chloroform (CHCl₃)119.3867-66-3Anhydrous, for reaction solvent
Diethyl Ether74.1260-29-7Anhydrous, for precipitation
Sodium Bicarbonate (NaHCO₃)84.01144-55-8For neutralization
Magnesium Sulfate (MgSO₄)120.377487-88-9Anhydrous, for drying

3.2 Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine

  • Reaction Setup: In a high-pressure autoclave or a sealed thick-walled glass tube, combine 2-methylpyridine (e.g., 93.1 g, 1.0 mol), paraformaldehyde (e.g., 33.0 g, 1.1 mol of CH₂O units), and a catalytic amount of glacial acetic acid (e.g., 1-2 mL)[6].

    • Causality: Using a slight excess of formaldehyde ensures complete consumption of the starting 2-methylpyridine. The reaction is performed under pressure to maintain the reagents in the liquid phase at the required high temperature.

  • Reaction Conditions: Seal the vessel and heat it to approximately 160-180°C with vigorous stirring for 10-20 hours[6][7]. Monitor the reaction progress by TLC or GC if possible.

  • Workup and Isolation:

    • Cool the reaction vessel to room temperature before opening.

    • Transfer the resulting mixture to a round-bottom flask.

    • Perform vacuum distillation to remove unreacted 2-methylpyridine and other volatile impurities.

    • The product, 2-(2-hydroxyethyl)pyridine, can be further purified by fractional distillation under reduced pressure (boiling point approx. 110-112 °C at 15 mmHg)[1].

3.3 Step 2: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), dissolve the 2-(2-hydroxyethyl)pyridine (e.g., 12.3 g, 0.1 mol) in anhydrous chloroform (100 mL).

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol) dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 10°C during the addition.

    • Causality: A slight excess of thionyl chloride ensures complete conversion of the alcohol. The dropwise addition at low temperature is crucial to control the exothermic reaction and minimize side product formation[3].

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 60°C) for 2-3 hours[3]. The product will often precipitate as a solid during the reaction.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (chloroform) and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be recrystallized. A common method is to dissolve the solid in a minimal amount of hot ethanol and then precipitate it by adding cold diethyl ether[3].

    • Filter the white crystalline solid, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualization of Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Chlorination A Combine 2-Methylpyridine, Paraformaldehyde & Acetic Acid B Heat in Sealed Vessel (160-180°C, 10-20h) A->B C Cool and Depressurize B->C D Vacuum Distillation (Purification) C->D E Isolate 2-(2-Hydroxyethyl)pyridine D->E F Dissolve Alcohol in Anhydrous CHCl3 E->F Proceed to next step G Add Thionyl Chloride (0-10°C) F->G H Reflux Reaction (60°C, 2-3h) G->H I Solvent Evaporation H->I J Recrystallize (Ethanol/Ether) I->J K Isolate Final Product J->K

Caption: Experimental workflow for the two-step synthesis.

Safety and Handling

  • 2-Methylpyridine: Flammable liquid, harmful if swallowed or in contact with skin.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂). Must be handled in a fume hood with acid-resistant gloves, splash goggles, and a lab coat.

  • Chloroform: Suspected carcinogen and toxic. Avoid inhalation and skin contact.

  • Pressure: The first step involves high pressure and temperature. Ensure the reaction vessel is rated for the conditions used.

References

  • Google Patents. (n.d.). Synthesis method of 2-hydroxyethyl pyridine. (CN111995566B).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2 pyridinemethanol. (CN107286079A).
  • Google Patents. (n.d.). Process for large-scale preparation of 2-hydroxyethyl pyridine. (CN1580046A).
  • Google Patents. (n.d.). Method for synthesizing and preparing 2-vinyl pyridine. (CN102863375A).
  • Organic Syntheses. (n.d.). Rhodium. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 2-pyridylacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Picoline-borane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • Reagent Guide. (n.d.). Alcohol → Alkyl Chloride with SOCl₂. Retrieved from [Link]

  • Chegg. (2018, November 9). Draw a stepwise mechanism for the chlorination of 2-phenylethanol with thionyl chloride in pyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridine hydrochloride. (CN111056992A).
  • Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridinehydrochloride. (CN104974077A).
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

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Application Note: A Stability-Indicating HPLC Method for the Development and Validation of 2-(2-Chloroethyl)pyridine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Chloroethyl)pyridine hydrochloride. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount. This guide provides a detailed narrative of the method development process, from initial parameter selection to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] We delve into the scientific rationale behind the choice of stationary phase, mobile phase composition, and detector settings. Furthermore, this document outlines rigorous forced degradation studies to establish the method's specificity and stability-indicating properties. The protocols herein are designed to be self-validating, offering researchers and drug development professionals a robust framework for the quality control of this compound.

Introduction and Analyte Profile

This compound is a heterocyclic organic compound widely utilized as a building block in the synthesis of various pharmaceutical active ingredients.[4][5] Its chemical structure consists of a pyridine ring substituted with a chloroethyl group, and it is supplied as a hydrochloride salt to improve stability and handling.[6][7] The molecular formula is C₇H₉Cl₂N with a molecular weight of 178.06 g/mol .[6][7][8] Given its reactive nature, the presence of impurities or degradants can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is essential for its characterization and quality control.

The pyridine moiety imparts basic properties to the molecule, with a typical pKa in the range of 5.2-6.0.[4][5] This characteristic is a critical consideration for HPLC method development, as the pH of the mobile phase will dictate the ionization state of the analyte and, consequently, its retention behavior on a reversed-phase column. The aromatic nature of the pyridine ring results in strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice for quantification.

This guide follows a logical progression from understanding the analyte's properties to developing and validating a method fit for its intended purpose: the accurate and precise quantification of this compound and its separation from potential degradation products.

Part 1: Method Development and Optimization

The primary objective of the method development phase is to establish a set of chromatographic conditions that yield a sharp, symmetrical, and well-resolved peak for the analyte of interest, free from interference.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector (A Varian Model 4200 Liquid Chromatograph or equivalent was noted in literature for pyridine analysis).

  • Chromatographic Column: A C18 stationary phase is selected for its versatility and proven efficacy in retaining aromatic compounds. A typical column dimension would be 4.6 x 150 mm with a 5 µm particle size.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Potassium phosphate monobasic (KH₂PO₄)

    • Orthophosphoric acid (H₃PO₄)

    • Water, HPLC grade or Milli-Q

    • This compound reference standard

Rationale for Chromatographic Conditions

An initial UV scan of a dilute solution of this compound in the mobile phase is performed to determine the wavelength of maximum absorbance (λmax). Pyridine and its derivatives are known to absorb strongly in the UV region, typically around 250-260 nm.[5][9] For this application, a detection wavelength of 255 nm is selected to ensure high sensitivity.

Given the basic nature of the pyridine ring (pKa ~5.2-6.0), controlling the mobile phase pH is critical for achieving reproducible retention and good peak shape.[4][5] Operating at a pH approximately 2 units below the analyte's pKa ensures that it exists predominantly in its protonated, ionized form. This minimizes peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.

  • Aqueous Phase: A 20 mM potassium phosphate buffer (KH₂PO₄) adjusted to pH 3.0 with orthophosphoric acid is chosen. This buffer provides sufficient capacity at the target pH.

  • Organic Phase: Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity and UV cutoff.

  • Elution Mode: A gradient elution is initially explored to ensure that any potential impurities, which may have different polarities, are eluted from the column. However, for a simple purity assay, an isocratic method is often preferable for its simplicity and robustness. Through scouting runs, an isocratic mixture of Buffer (pH 3.0) and Acetonitrile in a 70:30 (v/v) ratio was found to provide optimal retention (retention time of approximately 5-7 minutes) and peak shape.

The culmination of the optimization process leads to the following starting conditions for validation.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 255 nm
Injection Volume 10 µL
Diluent Mobile Phase

Part 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[10] The goal is to produce a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the resulting degradation products can be adequately resolved from the main peak and from each other.[11]

General Protocol for Stress Studies
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • After exposure, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC analysis.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Assess peak purity of the main analyte peak in all stressed chromatograms using a DAD to confirm that the peak is spectrally pure and free from co-eluting degradants.

Stress Conditions
Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl, heated at 60 °C for 4 hours.[10]
Base Hydrolysis 0.1 M NaOH, heated at 60 °C for 2 hours.[10]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.[10]
Thermal Degradation Solid sample exposed to 105 °C in a hot air oven for 24 hours.
Photolytic Degradation Solution exposed to UV light (254 nm) and visible light in a photostability chamber.

The results from these studies must show that the main peak is well-resolved from all degradation products, thus proving the method's specificity and stability-indicating nature.

Part 3: Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][12] The following protocols are based on the ICH Q2(R2) guidelines.[12][13]

Specificity
  • Objective: To demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze the results from the forced degradation studies. The method is specific if the main analyte peak is well-resolved from all degradation products.

    • Perform peak purity analysis on the analyte peak in the stressed samples.

  • Acceptance Criteria: The resolution between the analyte peak and the nearest eluting peak should be > 2. The peak purity angle should be less than the peak purity threshold.

Linearity
  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response.

  • Protocol:

    • Prepare a series of at least five calibration standards from a stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the regression line must be ≥ 0.999.

Range
  • Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.

  • Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The method is acceptable across the range that meets the criteria for linearity, accuracy, and precision (typically 80-120% of the test concentration for an assay).[1]

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0%.[3]

Detection and Quantitation Limits
  • Objective: To determine the lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ).

  • Protocol:

    • LOD: Can be estimated based on the signal-to-noise ratio (typically S/N of 3:1).

    • LOQ: Can be estimated based on the signal-to-noise ratio (typically S/N of 10:1). The LOQ should then be experimentally verified by analyzing samples at this concentration and confirming that acceptable precision and accuracy can be achieved.

  • Acceptance Criteria: The %RSD for precision at the LOQ level should not exceed 10%.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic).

      • Mobile phase pH (e.g., ±0.2 units).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze the system suitability solution under each modified condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, retention time) should remain within predefined limits for all variations.

Summary of Validation Parameters
ParameterAcceptance Criteria
Specificity No interference; Peak Purity Pass; Resolution > 2
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOQ (%RSD) ≤ 10.0%
Robustness System Suitability parameters met under all conditions

Visual Workflows

To clarify the logical flow of this project, the following diagrams illustrate the key stages of method development and validation.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation P1 Analyte Characterization (UV Scan, pKa) P2 Initial Parameter Selection (Column, Mobile Phase) P1->P2 P3 System Optimization (pH, Gradient, Flow Rate) P2->P3 P4 Finalized Method Conditions P3->P4 V1 Specificity & Forced Degradation Studies P4->V1 Proceed to Validation V2 Linearity, Accuracy, Precision, Range V1->V2 V3 LOD, LOQ, Robustness V2->V3 V4 Validated Method V3->V4 G start Validation Protocol Start spec Specificity Forced Degradation Peak Purity Analysis start->spec lin_acc_pre Linearity, Accuracy, Precision Range Confirmation Repeatability Intermediate Precision spec->lin_acc_pre limits Sensitivity & Robustness LOD / LOQ Deliberate Parameter Variation lin_acc_pre->limits report Final Validation Report limits->report

Figure 2: Detailed steps within the HPLC method validation phase.

Conclusion

This application note provides a systematic and scientifically grounded approach to developing and validating a stability-indicating HPLC method for this compound. By carefully considering the analyte's physicochemical properties and adhering to ICH guidelines, a robust, reliable, and precise method was established. The detailed protocols for method development, forced degradation, and validation serve as a practical guide for quality control laboratories, ensuring that the method is fit for its intended purpose of accurately quantifying this compound in the presence of its potential degradants.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199467, Pyridine, 2-(2-chloroethyl)-, hydrochloride. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • S. S. H. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Sims, G. K. (1991). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]

  • Vaidyanathan, H., et al. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(13), 3894-3901. [Link]

  • Ronen, Z., & Bollag, J. M. (1992). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed, 22(3), 175-84. [Link]

  • Shinde, et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23392, Picolyl chloride hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199468, 2-(2-Chloroethyl)pyridine. Retrieved from [Link]

  • AB Enterprises. (n.d.). 2-(2-Chloroethyl) Pyridine HCl. Retrieved from [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 2-(2-Chloroethyl)pyridine Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chloroethyl)pyridine hydrochloride is a reactive intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. Its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug development. This application note provides a detailed, robust, and validated protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology presented herein is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method.

The core of this method relies on the high selectivity of tandem mass spectrometry and the efficient separation capabilities of modern liquid chromatography. The protocol details every step, from sample preparation to data acquisition and analysis, with an emphasis on the scientific rationale behind each procedural choice to ensure methodological integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Structure
Structure of 2-(2-Chloroethyl)pyridine
Molecular Formula C₇H₉Cl₂N[1][2][3]
Molecular Weight 178.06 g/mol [2][3]
CAS Number 4226-37-3[4]
Appearance White to pale brown solid[5]
Solubility Soluble in water[6]
Stability Stable under normal conditions.[7]

Note: The hydrochloride salt form enhances aqueous solubility.

Methodology & Protocols

This section outlines the comprehensive workflow for the quantitative analysis of this compound.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s_receipt Plasma Sample Receipt s_thaw Thawing & Vortexing s_receipt->s_thaw s_aliquot Aliquoting s_thaw->s_aliquot is_add Addition of Internal Standard s_aliquot->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex_cent Vortexing & Centrifugation ppt->vortex_cent supernatant_transfer Supernatant Transfer vortex_cent->supernatant_transfer evap Evaporation to Dryness supernatant_transfer->evap recon Reconstitution evap->recon lc_injection Injection onto LC System recon->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_detection MRM Detection ms_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve quant Quantification of Unknowns cal_curve->quant report Reporting quant->report fragmentation cluster_precursor Precursor Ion [M+H]+ cluster_products Product Ions precursor m/z 142.05 product1 Loss of HCl m/z 106.07 precursor->product1  Collision-Induced Dissociation (CID) product2 Pyridine Ring Fragment m/z 78.05 precursor->product2  Higher Energy CID

Sources

Application Notes & Protocols for Nucleophilic Substitution with 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of the 2-Pyridylethyl Moiety

In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. Introducing this moiety onto a molecule can significantly alter its pharmacological or material properties. 2-(2-Chloroethyl)pyridine hydrochloride serves as a versatile and efficient electrophilic building block for introducing the 2-pyridylethyl group. This functional group is a key component in numerous biologically active compounds, including antihistamines, antipsychotics, and other CNS-targeting agents.

This guide provides a comprehensive framework for designing and executing nucleophilic substitution reactions using this compound. We will delve into the mechanistic underpinnings, critical experimental parameters, a detailed step-by-step protocol, and robust analytical methods for product validation. The focus is not merely on procedural steps but on the rationale behind them, empowering researchers to adapt and optimize these methods for their specific synthetic targets.

Reagent Overview and Safety Considerations

This compound is a primary alkyl halide. As a hydrochloride salt, it is typically a stable, crystalline solid with good solubility in water and polar organic solvents like ethanol and DMSO[1][2][3][4].

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4226-37-3[1][2][5]
Molecular Formula C₇H₉Cl₂N[2][3][4]
Molecular Weight 178.06 g/mol [2][4]
Appearance White to beige solid[5]
Storage Store at room temperature, keep dry and cool.[2]

Critical Safety Notice: this compound is an alkylating agent and must be handled with extreme care. It is classified as a hazardous and corrosive substance, harmful if swallowed, inhaled, or in contact with skin[6][7]. All manipulations should be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory[8]. A spill kit should be readily available[7].

Mechanistic Pathway: The Sₙ2 Reaction

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom (the one bonded to chlorine) at the same time as the chloride leaving group departs[9][10][11][12].

Key characteristics of this Sₙ2 reaction include:

  • Bimolecular Kinetics: The reaction rate depends on the concentration of both the electrophile (2-(2-chloroethyl)pyridine) and the nucleophile[9][11].

  • Backside Attack: The nucleophile attacks the carbon atom from the opposite side of the leaving group, leading to an inversion of stereochemistry if the carbon were chiral[10].

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently five-coordinate[12].

Caption: The concerted Sₙ2 mechanism for nucleophilic substitution.

Part 1: Experimental Design - The Pillars of Success

A successful substitution reaction hinges on the careful selection of four key components: the nucleophile, the solvent, the base, and the temperature.

The Nucleophile: The Heart of the Reaction

The choice of nucleophile dictates the final product. Nucleophilicity is a measure of how fast a species reacts, and stronger nucleophiles are preferred for efficient Sₙ2 reactions. Common nucleophiles are atoms with lone pairs of electrons, such as oxygen, nitrogen, and sulfur[13][14][15].

Table 2: Common Nucleophiles and Corresponding Products

Nucleophile ClassExample(s)Reagent Example(s)Product Functional Group
Oxygen Hydroxide, Alkoxide, Phenoxide, CarboxylateNaOH, NaOEt, PhONa, AcONaAlcohol, Ether, Ester
Nitrogen Ammonia, Primary/Secondary Amines, AzideNH₃, RNH₂, R₂NH, NaN₃Amine, Azide
Sulfur ThiolateR-SH + BaseThioether (Sulfide)
Carbon Cyanide, EnolatesKCN, Malonic Esters + BaseNitrile, Alkylated Carbonyl
Halogen Iodide, BromideNaI, KBrAlkyl Iodide/Bromide
  • Causality: Stronger nucleophiles lead to faster reaction rates. For instance, a thiolate anion (RS⁻) is a much better nucleophile than its corresponding neutral thiol (RSH)[13]. Therefore, a base is often required to deprotonate the nucleophile precursor.

The Solvent: The Reaction Environment

The solvent plays a crucial role in Sₙ2 reactions by solvating the ions. The ideal choice is a polar aprotic solvent .[16][17][18][19]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile (ACN), DMF, DMSO): These solvents are polar enough to dissolve the reagents but do not have acidic protons. They effectively solvate the cation (e.g., Na⁺ in NaOEt) but leave the anionic nucleophile "naked" and highly reactive, thus accelerating the Sₙ2 reaction[16][19].

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds with the nucleophile. This creates a "solvent cage" that stabilizes and shields the nucleophile, reducing its reactivity and slowing down the reaction[16][17][20].

The Base: The Unsung Hero

Since the starting material is a hydrochloride salt, a base is essential for two reasons:

  • Neutralization: To neutralize the hydrochloric acid salt and generate the free base of 2-(2-chloroethyl)pyridine in situ. Amines react with strong acids to form ammonium salts[21][22][23][24][25].

  • Nucleophile Activation: To deprotonate weakly nucleophilic precursors (like alcohols or thiols) into their much more potent anionic forms (alkoxides or thiolates).

Commonly used bases include non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) for very weak acids. The choice depends on the pKa of the nucleophile and the desired reaction conditions.

Temperature and Reaction Monitoring

Most nucleophilic substitutions require heating to proceed at a reasonable rate. Temperatures typically range from room temperature to the reflux temperature of the chosen solvent. The progress of the reaction must be monitored to determine completion and prevent the formation of side products.

Thin-Layer Chromatography (TLC) is the most common method for reaction monitoring[26][27][28][29]. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding[28][30].

Part 2: A Generalized Experimental Protocol

This protocol provides a robust, self-validating workflow. The analytical checkpoints ensure that the reaction's progress and outcome are continuously assessed.

Sources

Application Note: Standardized Preparation of 2-(2-Chloroethyl)pyridine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-(2-Chloroethyl)pyridine Hydrochloride in Synthesis

This compound is a pyridine derivative that serves as a valuable precursor and intermediate in various organic synthesis applications. Its bifunctional nature, featuring a reactive chloroethyl group and a pyridine ring, makes it a key building block in the development of more complex molecules, including pharmaceutical agents and research chemicals. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media compared to its free base.

Given its reactivity, the precise and reliable preparation of stock solutions is paramount to ensure experimental reproducibility and success. Inaccurate concentrations or degraded solutions can lead to inconsistent reaction yields, failed syntheses, and the generation of misleading data. This application note provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of this compound stock solutions, designed for researchers in chemistry and drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is the foundation of its safe and effective handling. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 4226-37-3[1][2][3]
Molecular Formula C₇H₉Cl₂N[1][2]
Molecular Weight 178.06 g/mol [1][2][4]
Appearance Off-white to white solid/powder[5]
Purity Typically ≥97%[6]
Solubility As a hydrochloride salt, it is expected to be soluble in water. Also soluble in polar organic solvents like DMSO and ethanol.[5][7]
Storage (Solid) Store at room temperature in a cool, dry place. Protect from moisture.[1]
Critical Safety and Handling

This compound and its structural analogs are hazardous materials that require careful handling to prevent exposure.[8][9]

  • Hazard Profile: Acutely toxic and corrosive. It is harmful if swallowed and causes severe skin burns and eye damage.[8][9] High concentrations can be destructive to mucous membranes and the upper respiratory tract.[5]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Mandatory PPE includes:

    • Nitrile or neoprene gloves

    • Chemical safety goggles and a full-face shield

    • A properly fitted lab coat

  • Handling: Avoid generating dust. Use appropriate tools (e.g., a spatula) for weighing and transfer. Ensure eyewash stations and safety showers are immediately accessible.[9] In case of a spill, dampen the solid material with water before carefully transferring it to a sealed container for disposal.[5]

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol details the preparation of a 100 mM stock solution in high-purity water. The principles can be adapted for other concentrations and solvents, such as anhydrous DMSO, for applications requiring non-aqueous conditions.

Underlying Principle (The "Why")

The objective is to achieve a highly accurate and homogenous solution. Using a Class A volumetric flask is critical for accuracy. Dissolving the solute in a partial volume of solvent before bringing it to the final volume ensures that the volume change upon dissolution does not affect the final concentration. The hydrochloride salt's acidity means the final solution will be acidic.

Required Materials and Equipment
  • This compound (CAS: 4226-37-3, Purity ≥97%)

  • High-purity deionized water (≥18.2 MΩ·cm)

  • Analytical balance (readable to 0.1 mg)

  • 10 mL Class A volumetric flask with stopper

  • Weighing paper or boat

  • Spatula

  • Beaker and wash bottle

  • Vortex mixer or magnetic stirrer

  • 1.5 mL or 2.0 mL amber polypropylene or glass cryovials for aliquoting

Step-by-Step Methodology

1. Pre-Protocol Setup:

  • Ensure the chemical fume hood is operational and the work area is clean.

  • Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation upon opening.

  • Label the volumetric flask and storage vials with the compound name, concentration, solvent, date, and your initials.

2. Calculation of Required Mass:

  • The formula for calculating the required mass is:

    • Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

  • For 10 mL of a 100 mM solution:

    • Mass (g) = 0.100 mol/L × 178.06 g/mol × 0.010 L

    • Mass = 0.17806 g or 178.1 mg

3. Weighing the Compound:

  • Place a weighing boat on the analytical balance and tare it.

  • Carefully weigh out approximately 178.1 mg of the compound. Record the exact mass to four decimal places (e.g., 0.1784 g). This exact mass will be used to calculate the actual final concentration.

4. Dissolution:

  • Carefully transfer the weighed solid into the 10 mL volumetric flask.

  • Add approximately 7 mL of deionized water to the flask.

  • Stopper the flask and gently swirl or vortex until the solid is completely dissolved. A brief sonication in a water bath can be used to expedite dissolution if necessary. Visually inspect against a light source to ensure no solid particles remain.

5. Bringing to Final Volume:

  • Once the solid is fully dissolved, add deionized water dropwise using a pipette until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Be cautious not to overshoot the mark, as this will compromise the concentration accuracy.

6. Homogenization and Concentration Confirmation:

  • Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogenous.

  • Recalculate the precise concentration based on the actual mass weighed.

    • Actual Molarity (mol/L) = Actual Mass (g) / (178.06 g/mol × 0.010 L)

  • Record this precise concentration in your lab notebook and on the vial labels.

Workflow Visualization

G start Start: Protocol Setup calc Step 1: Calculate Mass (e.g., 178.1 mg for 10mL @ 100mM) start->calc weigh Step 2: Weigh Compound (Record exact mass) calc->weigh dissolve Step 3: Dissolve in ~70% Solvent (Ensure complete dissolution) weigh->dissolve fill Step 4: Bring to Final Volume (Align meniscus to mark) dissolve->fill mix Step 5: Homogenize Solution (Invert flask 15-20x) fill->mix qc Step 6: QC & Aliquoting (Confirm clarity, aliquot for storage) mix->qc end End: Store at -20°C qc->end

Caption: Workflow for preparing stock solutions.

Quality Control, Storage, and Stability

A protocol is only as reliable as its validation and storage procedures.

Self-Validating Quality Control
  • Visual Inspection: The final solution must be clear, colorless, and free of any visible particulates. Any cloudiness or precipitation indicates a solubility issue or contamination.

  • pH Measurement: An aqueous solution of a hydrochloride salt will be acidic. Measuring and recording the pH of the final stock can serve as a simple QC parameter for future batch comparisons.

  • Documentation: Maintain a detailed record for each stock solution prepared. This log should include the compound's lot number, purity, the exact mass weighed, final volume, calculated final concentration, solvent used, date of preparation, and the operator's name. This documentation is crucial for traceability and troubleshooting.

Aliquoting and Long-Term Storage

The chloroethyl group is susceptible to hydrolysis, a process that can be accelerated by repeated freeze-thaw cycles and elevated temperatures.

  • Aliquoting: Immediately after preparation, dispense the stock solution into single-use aliquots in appropriately labeled amber vials. The aliquot volume should correspond to the amount needed for a typical experiment. This practice minimizes waste and prevents the degradation of the main stock from repeated temperature changes and potential contamination.[10]

  • Storage Conditions:

    • Short-Term (1-2 weeks): Store aliquots at 2-8°C.

    • Long-Term (up to 6 months): For maximum stability, store aliquots at -20°C or -80°C.[10][11] When stored at -80°C, the solution should be used within 6 months; at -20°C, it should be used within 1 month.[11]

  • Thawing: When ready to use, thaw an aliquot quickly at room temperature or in a cool water bath and use it immediately. Do not refreeze any unused portion of a thawed aliquot.

References

  • 2-(2-Chloroethyl) Pyridine HCl. Ab Enterprises.[Link]

  • Pyridine, 2-(2-chloroethyl)-, hydrochloride. PubChem, National Center for Biotechnology Information.[Link]

  • 2-(2-Chloroethyl)pyridine. PubChem, National Center for Biotechnology Information.[Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Pyridinium Salts Using 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2-(2-chloroethyl)pyridine hydrochloride as a key electrophilic building block for the synthesis of diverse pyridinium salts and N-substituted pyridine derivatives. We delve into the underlying reaction mechanisms, provide validated, step-by-step protocols for N-alkylation, and discuss critical parameters for reaction optimization. This guide emphasizes safety, efficiency, and rational experimental design, grounded in established principles of nucleophilic substitution reactions.

Introduction: The Versatility of the Pyridinium Scaffold

Pyridinium salts represent a privileged class of heterocyclic compounds, integral to numerous fields ranging from medicinal chemistry to materials science.[1][2] Their inherent positive charge and synthetic tractability make them foundational scaffolds for novel antimicrobial agents, where they disrupt bacterial cell membranes, and for various therapeutic candidates targeting cancer and neurodegenerative diseases.[1][2][3][4] Furthermore, their applications extend to ionic liquids, catalysts, and probes for biological systems.[1][2]

This compound is a versatile and reactive precursor for introducing the 2-pyridylethyl moiety into a wide range of molecules. Its primary utility lies in the alkylation of nucleophiles via a bimolecular nucleophilic substitution (SN2) reaction at the terminal carbon of the ethyl chain. This guide provides the necessary framework to leverage this reagent effectively and predictably.

Reagent Profile and Safety Imperatives

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and associated hazards is essential.

Physicochemical Properties:

PropertyValue
Chemical Name This compound
CAS Number 4226-37-3[5]
Molecular Formula C₇H₉Cl₂N[5]
Molecular Weight 178.06 g/mol [5]
Appearance Off-white to beige solid[6]
Solubility Soluble in water, DMF, DMSO

Safety and Handling: this compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye damage.[6] It is hygroscopic and should be stored in a cool, dry place.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat. Work in a well-ventilated chemical fume hood.

  • Handling: Avoid creating dust. As a hydrochloride salt, it is acidic. Avoid contact with strong bases outside of the controlled reaction environment.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The Mechanism of N-Alkylation: An SN2 Pathway

The primary reactivity of this compound is governed by the SN2 mechanism. The electron-withdrawing nature of the protonated pyridine ring enhances the electrophilicity of the terminal carbon atom (Cα) attached to the chlorine, making it susceptible to nucleophilic attack.

Causality Behind the Mechanism:

  • Base-Mediated Activation: The reaction requires at least two equivalents of a non-nucleophilic base. The first equivalent neutralizes the hydrochloride salt of the reagent, freeing the pyridine. The second equivalent deprotonates the nucleophile (e.g., a secondary amine), significantly increasing its nucleophilicity. For solid bases like K₂CO₃, an excess is often used to drive the reaction.

  • Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (chloride).

  • Concerted Transition State: The bond formation with the nucleophile and bond breaking with the chloride ion occur simultaneously in a single, concerted step. This process inverts the stereochemistry at the carbon center if it is chiral.

  • Product Formation: The chloride ion is displaced, resulting in the formation of the N-alkylated product and a salt of the base (e.g., KCl).

Caption: Generalized SN2 mechanism for the alkylation of an amine nucleophile.

Experimental Protocols: A Step-by-Step Guide

This section provides a robust, general protocol for the N-alkylation of secondary amines. This procedure can be adapted for other nucleophiles such as primary amines, thiols, or alcohols with minor modifications to stoichiometry and reaction conditions.

Protocol 1: General N-Alkylation of a Secondary Amine

Materials:

  • This compound (1.0 eq.)

  • Secondary Amine (1.1 - 1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), fine powder (2.5 - 3.0 eq.)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, heating mantle, condenser

  • TLC plates, LC-MS vials

Workflow Visualization:

Workflow setup 1. Reaction Setup - Combine reagents in flask - Add solvent and base - Equip with condenser reaction 2. Heating & Monitoring - Heat to reflux (e.g., 80°C) - Stir for 12-24h - Monitor by TLC/LC-MS setup->reaction Initiate Reaction workup 3. Workup - Cool to room temp - Filter inorganic salts - Concentrate filtrate reaction->workup Reaction Complete extraction 4. Extraction - Partition between EtOAc/H₂O - Wash organic layer with brine - Dry over Na₂SO₄ workup->extraction Isolate Crude purification 5. Purification & Analysis - Concentrate crude product - Purify by column chromatography - Characterize by NMR, MS extraction->purification Prepare for Purification

Caption: Standard experimental workflow for synthesis, workup, and purification.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (3.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (to make a ~0.2 M solution based on the limiting reagent). Stir the suspension for 15 minutes at room temperature. Add the secondary amine (1.2 eq.) to the mixture.

  • Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 80 °C (or reflux). Maintain vigorous stirring. Monitor the reaction's progress every 2-4 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts through a pad of celite, washing the filter cake with acetonitrile.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude residue is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure N-alkylated product.[7]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimization and Data Presentation

The choice of base, solvent, and temperature is critical for success and can be tailored to the specific nucleophile. The following table provides starting points for optimization, based on established principles for analogous alkylations.[8][9][10]

Table 1: Recommended Conditions for Various Nucleophiles

Nucleophile ClassRecommended BaseRecommended SolventTypical Temp (°C)Key Considerations
Primary/Secondary Amines K₂CO₃, Cs₂CO₃, DIPEAAcetonitrile, DMF60 - 100K₂CO₃ is cost-effective and easily removed. DMF can accelerate reactions but is harder to remove.
Aromatic Amines (Anilines) K₂CO₃, NaHDMF, DMSO80 - 120Generally less nucleophilic; may require stronger bases and higher temperatures.
Thiols (Thiophenols) K₂CO₃, Et₃NEthanol, Acetonitrile25 - 60Thiolates are excellent nucleophiles; reactions are often rapid and can proceed at lower temperatures.[9]
Alcohols/Phenols NaH, K₂CO₃THF, DMF50 - 100Requires conversion to the more nucleophilic alkoxide/phenoxide with a strong base like NaH.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reactivity 1. Insufficient basicity to deprotonate nucleophile. 2. Nucleophile is too sterically hindered or electronically poor. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH for alcohols) or switch to a solvent that better solubilizes the base (e.g., DMF).[8] 2. Increase reaction temperature and time. Consider microwave-assisted synthesis for difficult substrates.[11] 3. Incrementally increase temperature by 10-20 °C.
Formation of Side Products 1. Elimination reaction (E2) forming 2-vinylpyridine. 2. Over-alkylation of primary amines.1. Use a less hindered, non-nucleophilic base (e.g., DIPEA). Run the reaction at the lowest effective temperature. 2. Use a larger excess of the primary amine to favor mono-alkylation statistically.
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Presence of unreacted starting amine.1. Add a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing of basic compounds. Consider reverse-phase chromatography. 2. Perform an acidic wash (e.g., 1M HCl) during the workup to remove the basic starting amine.

Conclusion

This compound is a powerful and accessible reagent for the synthesis of a wide variety of pyridinium salts and N-pyridylethyl derivatives. A rational approach to its use, founded on an understanding of the SN2 mechanism and careful control of reaction parameters, enables the efficient construction of complex molecules for pharmaceutical and materials science applications. The protocols and data presented herein provide a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic strategies.

References

  • BenchChem. (2025).
  • Sowmiah, S., Esperança, J. M. S. S., Rebelo, L. P. N., & Afonso, C. A. M. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453–493. [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods. BenchChem.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline. BenchChem.
  • Sowmiah, S., Esperança, J. M. S. S., Rebelo, L. P. N., & Afonso, C. A. M. (2018). Pyridinium salts: from synthesis to reactivity and applications. Semantic Scholar. [Link]

  • Costa, T. A. S., et al. (2023). Bioactivity of selenium-containing pyridinium salts: Prospecting future pharmaceutical constituents to treat liver diseases involving oxidative stress. PubMed. [Link]

  • ChemScene. (n.d.). 4226-37-3 | this compound. ChemScene.
  • Journal of Surfactants and Detergents. (2007). Quaternary Pyridinium Salts: A Review. J-Stage. [Link]

  • BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Pyridine hydrochloride. Thermo Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Chloromethyl)pyridine hydrochloride. Fisher Scientific.

Sources

Application Note: A Robust Protocol for the Pilot-Plant Scale Synthesis of 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chloroethyl)pyridine hydrochloride is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is found in various compounds, making its efficient and scalable production a critical concern for the chemical and pharmaceutical industries. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound, designed for researchers, chemists, and process engineers in a pilot plant environment. The protocol emphasizes safety, scalability, and process control, moving beyond a simple list of steps to explain the critical reasoning behind each operational choice, ensuring a self-validating and robust process.

Part 1: Synthetic Strategy and Reaction Mechanism

The most industrially viable and scalable route to this compound involves the direct chlorination of its corresponding alcohol precursor, 2-(pyridin-2-yl)ethan-1-ol, using thionyl chloride (SOCl₂). This method is favored due to the high reactivity of thionyl chloride and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation.

1.1. Overall Reaction Scheme

The synthesis is a single-step transformation from the precursor alcohol:



1.2. Reaction Mechanism: Sₙ2 Conversion of Alcohol to Alkyl Chloride

The conversion of a primary alcohol to an alkyl chloride with thionyl chloride is a classic nucleophilic substitution reaction. Understanding the mechanism is key to controlling the reaction's efficiency and impurity profile.

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of 2-(pyridin-2-yl)ethan-1-ol attacks the electrophilic sulfur atom of thionyl chloride. This initial step displaces a chloride ion and forms a protonated alkyl chlorosulfite intermediate.

  • Deprotonation: The pyridine nitrogen of another substrate molecule or a scavenger base can deprotonate the intermediate, yielding the neutral alkyl chlorosulfite. This species is now an excellent leaving group.

  • Nucleophilic Attack: The chloride ion (Cl⁻), generated in the first step, acts as a nucleophile and attacks the electrophilic carbon atom adjacent to the alkyl chlorosulfite group in a classic Sₙ2 fashion.[1][2][3]

  • Product Formation: This backside attack leads to the displacement of the chlorosulfite group, which readily decomposes into stable gaseous molecules: sulfur dioxide (SO₂) and another chloride ion. The pyridine nitrogen of the product is concurrently protonated by the generated HCl, directly forming the desired this compound salt.

SN2_Mechanism Figure 1: S-N-2 Reaction Mechanism cluster_intermediates Intermediates R_OH 2-(pyridin-2-yl)ethan-1-ol Chlorosulfite Alkyl Chlorosulfite Intermediate R_OH->Chlorosulfite Attack on S atom SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorosulfite Product 2-(2-Chloroethyl)pyridine HCl Chlorosulfite->Product Sₙ2 attack by Cl⁻ SO2 Sulfur Dioxide (SO₂) Chlorosulfite->SO2 Decomposition HCl Hydrogen Chloride (HCl)

Figure 1: Sₙ2 Reaction Mechanism

Part 2: Pilot Plant Synthesis Protocol

This protocol is designed for a 1 kg scale of the starting material, 2-(pyridin-2-yl)ethan-1-ol. All operations must be conducted in a well-ventilated area or a walk-in fume hood, adhering to strict safety protocols.

2.1. Equipment

  • 20 L glass-lined reactor equipped with:

    • Variable-speed overhead mechanical stirrer (glass or PTFE-coated)

    • Jacketed temperature control system (chiller/heater)

    • Reflux condenser

    • Nitrogen/Argon inlet

    • Pressure-equalizing dropping funnel or dosing pump

    • Bottom outlet valve

  • Gas scrubber system charged with 10% aqueous sodium hydroxide (NaOH) solution.

  • Nutsche filter-dryer or suitable filtration and vacuum drying setup.

  • Personal Protective Equipment (PPE) as detailed in the Safety Section.

2.2. Reagents and Materials

ReagentCAS No.Mol. Wt. ( g/mol )Moles (mol)Equiv.AmountDensity (g/mL)
2-(pyridin-2-yl)ethan-1-ol103-74-2123.158.121.01.00 kg1.076
Thionyl Chloride (SOCl₂)7719-09-7118.979.741.21.16 kg (0.7 L)1.636
Toluene (Anhydrous)108-88-392.14--10.0 L0.867
Heptane (Anhydrous)142-82-5100.21--5.0 L0.684

2.3. Step-by-Step Procedure

  • Reactor Preparation:

    • Ensure the reactor and all associated glassware are thoroughly clean and dry.

    • Assemble the reactor system and purge with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

    • Connect the outlet of the reflux condenser to the caustic scrubber system to neutralize evolved HCl and SO₂ gases.

  • Charging Reactants:

    • Charge the reactor with 1.00 kg (8.12 mol) of 2-(pyridin-2-yl)ethan-1-ol and 10.0 L of anhydrous toluene.

    • Start agitation at a moderate speed (e.g., 150-200 RPM) to ensure complete dissolution.

    • Cool the reactor jacket to 0-5 °C.

  • Controlled Addition of Thionyl Chloride:

    • This step is highly exothermic and generates large volumes of HCl gas.

    • Slowly add 1.16 kg (0.7 L, 9.74 mol) of thionyl chloride to the stirred solution via the dropping funnel or dosing pump over a period of 2-3 hours.

    • Carefully monitor the internal temperature and the rate of gas evolution. The internal temperature must be maintained below 10 °C throughout the addition.

    • Rationale: Slow, subsurface addition prevents localized overheating and uncontrolled evolution of HCl gas. Using a slight excess (1.2 eq.) of thionyl chloride ensures complete conversion of the starting alcohol.

  • Reaction Progression and Monitoring:

    • After the addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and stir for an additional 2-4 hours.

    • Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC) until the starting material is no longer detected. A sample can be carefully quenched in methanol before analysis.

  • Work-up and Product Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure (vacuum distillation) to remove excess thionyl chloride and approximately 70-80% of the toluene. The temperature should be kept below 40 °C.

    • The product, this compound, will begin to precipitate as a solid.

    • Add 5.0 L of anhydrous heptane to the resulting slurry under agitation to complete the precipitation.

    • Stir the slurry at room temperature for 1 hour, then cool to 0-5 °C and hold for another hour to maximize crystal formation.

  • Filtration and Drying:

    • Filter the solid product using the Nutsche filter-dryer.

    • Wash the filter cake with cold (0-5 °C) heptane (2 x 1 L) to remove residual impurities.

    • Dry the product under vacuum at 40-45 °C until a constant weight is achieved. The expected yield is approximately 1.30 - 1.40 kg (90-97%).

Figure 2: Pilot Plant Synthesis Workflow

Part 3: Safety and Hazard Management

The scale-up of this synthesis requires stringent adherence to safety protocols, primarily due to the hazardous nature of thionyl chloride.

3.1. Hazard Identification

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[4] Causes severe skin burns and eye damage.[5] Toxic if inhaled.[5] Reacts violently with water, releasing toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[5] It is crucial to handle it under an inert, dry atmosphere at all times.

  • Hydrogen Chloride (HCl) & Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. An efficient and properly charged caustic scrubber is mandatory to prevent their release into the atmosphere.

  • Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation.

  • Exothermic Reaction: The reaction is highly exothermic. A failure in temperature control can lead to a runaway reaction, causing a rapid increase in pressure and temperature inside the reactor.

3.2. Engineering Controls & PPE

  • Process Enclosure: All operations should be performed within a closed reactor system to contain hazardous materials and vapors.

  • Ventilation & Scrubbing: The reactor must be vented to a caustic scrubber. The laboratory or plant area must be well-ventilated.[6][7]

  • Emergency Equipment: An emergency shower and eyewash station must be immediately accessible.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Tightly fitting safety goggles and a full-face shield are required.[5][8]

    • Skin Protection: A complete chemical-resistant suit and appropriate footwear. Gloves must be chemical-resistant (e.g., neoprene or Viton).[4][7][8]

    • Respiratory Protection: For certain operations or in case of a leak, a NIOSH-approved air-supplying respirator or an air-purifying respirator with acid gas cartridges is necessary.[4][5]

3.3. Spill and Waste Management

  • Spill Response: In case of a thionyl chloride spill, evacuate the area. Do NOT use water.[7] Cover the spill with an inert, dry absorbent material like vermiculite or dry sand.[5][7] Collect the material in a sealed, compatible container for hazardous waste disposal.

  • Waste Disposal: All liquid and solid waste, including residual materials and rinsates, must be collected and disposed of as hazardous waste according to local and federal regulations.[6]

References

  • Thionyl chloride - Safety D
  • Safety D
  • Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. (2013). Drexel University Environmental Health and Safety.
  • How to synthesize 2- (chloromethyl) Pyridine Hydrochloride. Guidechem.
  • Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Master Organic Chemistry.
  • Thionyl chloride Product Safety Assessment. Lanxess.
  • Hazard Summary: THIONYL CHLORIDE. New Jersey Department of Health.
  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com.
  • Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts.
  • Reaction of alcohols with thionyl chloride. (2018). YouTube.

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Monitoring reaction progress of 2-(2-Chloroethyl)pyridine hydrochloride via TLC

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Monitoring of Reaction Progress for 2-(2-Chloroethyl)pyridine hydrochloride via Thin-Layer Chromatography (TLC)

Executive Summary

This application note provides a comprehensive, field-tested protocol for monitoring chemical reactions involving this compound using Thin-Layer Chromatography (TLC). As a polar, basic starting material, its chromatographic behavior presents unique challenges, such as strong adsorption to the stationary phase. This guide details a robust methodology, from the selection of appropriate solvent systems and stationary phases to advanced visualization techniques, ensuring accurate and reproducible tracking of reaction conversion. The protocols herein are designed for researchers, medicinal chemists, and process development scientists who require a rapid, cost-effective, and reliable method to assess reaction kinetics and endpoints.

Introduction: The Rationale for TLC in Reaction Monitoring

In synthetic chemistry, the ability to accurately track the consumption of starting materials and the formation of products is paramount. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective chromatographic technique for this purpose.[1][2][3] It provides qualitative insights into the real-time composition of a reaction mixture, allowing chemists to make informed decisions about reaction time, identify the formation of byproducts, and determine the optimal point for work-up.[4][5][6]

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][7][8] As the mobile phase ascends the plate via capillary action, it carries the mixture's components with it.[3] Compounds with a stronger affinity for the stationary phase move more slowly, while those with a higher affinity for the mobile phase travel further up the plate.[8][9] This differential migration results in the separation of the components into distinct spots.[3]

Monitoring a reaction with this compound is an ideal application for TLC. The starting material, product(s), and any intermediates will likely possess different polarities, leading to distinct separation profiles on the TLC plate.

Causality Behind Experimental Design: Addressing the Pyridine Moiety

The successful application of TLC for this compound hinges on understanding its chemical nature.

  • Polarity and Basicity: The pyridine nitrogen is basic and can be protonated. The hydrochloride salt form is highly polar. This high polarity means it will have a very strong affinity for the polar silica gel stationary phase, potentially resulting in a very low Retention Factor (Rf) value (i.e., it won't move far from the baseline).[10]

  • Adsorption and Tailing: The basic nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel plates.[11][12] This interaction can lead to "tailing" or "streaking" of the spot, which degrades resolution and makes accurate Rf determination difficult.

To overcome these challenges, our protocol incorporates a crucial modification: the use of a basic modifier in the mobile phase. A small amount of a base, such as triethylamine (TEA) or ammonia, is added to the eluent. This modifier effectively neutralizes the acidic sites on the silica gel, ensuring that the pyridine compound moves up the plate as a discrete, round spot, thereby providing a clean and interpretable chromatogram.[13]

Materials and Equipment

4.1. Chemicals & Reagents

  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates (glass or aluminum backing).

  • This compound (Starting Material Standard).

  • Reaction mixture aliquots.

  • Solvents (HPLC Grade or equivalent):

    • Ethyl Acetate (EtOAc)

    • Hexanes or Heptane

    • Methanol (MeOH)

    • Dichloromethane (DCM)

  • Mobile Phase Modifier:

    • Triethylamine (TEA)

  • Visualization Reagents:

    • Potassium Permanganate (KMnO₄) stain

    • Iodine (I₂) crystals

4.2. Equipment

  • TLC developing chamber with lid.

  • Capillary tubes for spotting.

  • Pencil (for marking plates).

  • Forceps.

  • UV Lamp (254 nm).

  • Heat gun or hot plate.

  • Fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves.

Detailed Experimental Protocol

Safety First: Handling of Reagents

This compound and its related compounds may be corrosive, toxic, and irritating.[14][15] All handling should be performed in a certified fume hood.[16] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18] Consult the Safety Data Sheet (SDS) for all chemicals before use.[15][16]

Preparation of the TLC Plate and Samples
  • Plate Preparation: Using a pencil, gently draw a light "origin" line approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica. Mark three lanes on the origin line: 'SM' for Starting Material, 'CO' for Co-spot, and 'RXN' for the Reaction Mixture.

  • Starting Material (SM) Standard: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol). The concentration should be approximately 1-2 mg/mL.

  • Reaction (RXN) Sample: Take a small aliquot (a few microliters) from the reaction vessel using a capillary spotter. Dilute this aliquot in a small vial with a solvent like ethyl acetate or dichloromethane.

Spotting the TLC Plate
  • SM Lane: Using a clean capillary tube, touch it to the SM standard solution. Briefly and gently touch the tip of the capillary to the 'SM' mark on the origin line. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[19]

  • RXN Lane: Using a new, clean capillary tube, spot the diluted reaction mixture onto the 'RXN' mark.

  • Co-spot (CO) Lane: This is a critical control.[4] First, spot the SM standard on the 'CO' mark. Then, without changing capillaries, spot the reaction mixture directly on top of the SM spot. This lane helps to unambiguously differentiate the starting material spot from the product spot, especially if their Rf values are similar.[4]

Developing the Chromatogram

The following workflow outlines the TLC development process.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber 1. Prepare Mobile Phase (e.g., 90:9:1 EtOAc:MeOH:TEA) saturate 2. Saturate Chamber (Add solvent & filter paper, close lid) prep_chamber->saturate Allow 5-10 min for equilibration develop 4. Develop Plate (Place in chamber, close lid) saturate->develop spot_plate 3. Spot Plate (SM, CO, RXN lanes) spot_plate->develop mark_front 5. Mark Solvent Front (Remove plate before solvent reaches the top) develop->mark_front dry_plate 6. Dry Plate mark_front->dry_plate visualize 7. Visualize Spots (UV light, then chemical stain) dry_plate->visualize calculate 8. Calculate Rf Values & Assess Reaction visualize->calculate

Caption: Workflow for TLC analysis of reaction progress.

  • Mobile Phase Preparation: Prepare the mobile phase. A good starting point is a mixture of 90:9:1 Ethyl Acetate : Methanol : Triethylamine . Pour about 0.5 cm of this solution into the bottom of the TLC chamber.

  • Chamber Saturation: Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes. This ensures a uniform solvent front and improves the reproducibility of your results.[20]

  • Development: Using forceps, carefully place the spotted TLC plate into the chamber. Ensure the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate undisturbed.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[10][19]

Visualization
  • UV Light (Non-destructive): After the plate is dry, view it under a UV lamp (254 nm).[21][22] Pyridine-containing compounds are often UV-active and will appear as dark spots against the fluorescent green background.[23][24] Lightly circle any visible spots with a pencil.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): Prepare the stain by dissolving ~1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.25 g of NaOH in 200 mL of water. Briefly dip the TLC plate into the stain using forceps, or spray the plate with the solution. Gently heat the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[23][24] This is an excellent general-purpose stain.

Data Interpretation and Analysis

The progress of the reaction is determined by observing the changes in the 'RXN' lane over time relative to the 'SM' and 'CO' lanes.

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a spot. It is constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[9][19]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9][25][26]

Measure the distances from the origin line. An ideal separation will have Rf values between 0.15 and 0.85.[27]

Visual Interpretation of Reaction Progress

The diagram below illustrates how a TLC plate would appear at different stages of the reaction.

Caption: Idealized TLC plates at different reaction times. Blue = Starting Material, Green = Product.

  • Time = 0: The 'RXN' lane shows only a single spot that has the same Rf value as the 'SM' lane. The 'CO' spot appears as a single, combined spot.

  • Time = Intermediate: The 'RXN' lane shows a spot for the starting material (diminishing in intensity) and a new spot for the product (appearing and increasing in intensity). The product will typically have a different Rf value. The 'CO' lane will show two distinct spots.

  • Time = Complete: The spot corresponding to the starting material has completely disappeared from the 'RXN' lane, leaving only the product spot.

Quantitative Data Summary (Hypothetical)
CompoundPolarityExpected Rf RangeComments
Starting Material (SM)High0.1 - 0.3Strong affinity for silica gel due to the hydrochloride salt.
Product (e.g., Ester/Amide)Medium0.4 - 0.7Less polar than the starting material, thus travels further up the plate.

Troubleshooting

ProblemProbable CauseSolution
Spots are streaked or "tailing." Compound is too polar for the solvent system; interaction with acidic silica.Add more polar solvent (e.g., Methanol). Increase the amount of triethylamine (e.g., to 1.5-2%).
All spots remain on the origin line. The mobile phase is not polar enough.Increase the polarity of the mobile phase. Decrease the proportion of Ethyl Acetate and increase the proportion of Methanol. A system like 7:3 MeOH:DCM with 1% TEA might be effective for very polar compounds.
All spots run to the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. Increase the proportion of Ethyl Acetate or introduce a non-polar solvent like Hexanes.
Spots are very faint or invisible. Sample concentration is too low; compound is not UV-active or stain-inactive.Spot the sample multiple times in the same location (allowing the solvent to dry in between). Try a different, more general visualization stain like phosphomolybdic acid (PMA).[24]
Reaction lane is a smear. High boiling point reaction solvent (e.g., DMF, DMSO) is present.After spotting the plate, place it under a high vacuum for 5-10 minutes to evaporate the residual solvent before developing the plate.[28]

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. By understanding the chemical properties of the analyte and making rational adjustments to the mobile phase—specifically, the inclusion of a basic modifier like triethylamine—researchers can overcome common chromatographic challenges like peak tailing. The systematic protocol outlined in this note, including the critical use of a co-spot and multiple visualization methods, provides a reliable and self-validating framework for accurately determining reaction endpoints, ultimately saving time and resources in the drug development and chemical synthesis workflow.

References

  • University of York. (n.d.). Visualising plates - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website: [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online @ UTSC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts: [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts: [Link]

  • EDVOTEK. (n.d.). Principles of Thin Layer Chromatography. Retrieved from [Link]

  • Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from Microbe Notes: [Link]

  • BYJU'S. (n.d.). Thin Layer Chromatography Principle. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from Chemistry LibreTexts: [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry | Khan Academy [Video]. YouTube. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • PubChem. (n.d.). Pyridine, 2-(2-chloroethyl)-, hydrochloride. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • AB Enterprises. (n.d.). 2-(2-Chloroethyl) Pyridine HCl. Retrieved from [Link]

  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from Chemistry LibreTexts: [Link]

  • New Jersey Department of Health. (2004, January). Hazard Substance Fact Sheet: 2-CHLOROPYRIDINE. Retrieved from [Link]

  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from Chemistry LibreTexts: [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Sherma, J. (2000). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America, 18(11), 1044-1052. Retrieved from [Link]

  • ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • A Level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]

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Application Notes: 2-(2-Chloroethyl)pyridine Hydrochloride as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Pyridylethyl Moiety

In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a privileged scaffold due to its unique electronic properties, hydrogen bonding capabilities, and structural role in a vast array of bioactive molecules and functional materials.[1] 2-(2-Chloroethyl)pyridine hydrochloride emerges as a critical and highly efficient building block for introducing the 2-(pyridin-2-yl)ethyl moiety into diverse molecular frameworks. Its utility is rooted in the presence of a reactive primary alkyl chloride, which acts as a potent electrophile for forging new carbon-heteroatom bonds, primarily through nucleophilic substitution reactions.

This guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines to explain the underlying chemical principles, strategic considerations for reaction design, and detailed, field-tested protocols for its application in constructing valuable heterocyclic compounds.

Compound Profile and Safety Mandates

Physicochemical Data

A clear understanding of the reagent's physical and chemical properties is fundamental to its effective and safe use.

PropertyValueReference
CAS Number 4226-37-3[2][3]
Molecular Formula C₇H₉Cl₂N[2][3][4]
Molecular Weight 178.06 g/mol [2][3][4]
Appearance Solid-
IUPAC Name 2-(2-chloroethyl)pyridine;hydrochloride[3]
Storage Store in a cool, dry place, protected from moisture, under an inert atmosphere.[5]
Critical Safety and Handling Protocols

This compound is a hazardous substance and requires strict adherence to safety protocols. It is classified as harmful if swallowed and causes skin irritation and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[5][6]

  • Dispensing: Avoid generating dust.[5] Use appropriate tools for handling solids. The hydrochloride salt form mitigates the volatility of the free base.

  • Incompatibilities: The compound is incompatible with strong oxidizing agents.[7]

  • Spill & Exposure: In case of skin contact, immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[8] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present.[5][6] In case of inhalation, move the person to fresh air.[5][6] Seek immediate medical attention for any exposure.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Core Reactivity: The N-Alkylation Mechanism

The primary utility of this compound stems from its role as an electrophile in Sₙ2 reactions. The electron-withdrawing nature of the adjacent pyridinium ring (in its protonated form) does not significantly impede the reactivity of the primary alkyl chloride. The reaction is typically performed in the presence of a base, which serves two purposes: to neutralize the hydrochloride salt, liberating the free pyridine base, and to deprotonate the incoming nucleophile, enhancing its reactivity.

The general mechanism involves the attack of a nucleophile (such as an amine, thiol, or alkoxide) on the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group and the formation of a new C-Nu bond.

Caption: General Sₙ2 mechanism for N-alkylation.

Application & Protocols: Synthesis of N-(2-Pyridylethyl)piperazine

A common and pharmacologically relevant application is the synthesis of N-substituted piperazines, which are core components of numerous CNS-active drugs.[9] This protocol details the N-alkylation of piperazine.

General Experimental Workflow

The process from reaction setup to final product follows a standardized workflow that ensures reproducibility and purity.

Experimental_Workflow A Reagent Setup (Piperazine, Base, Solvent) B Add 2-(2-Chloroethyl)pyridine ·HCl A->B C Reaction Heating (e.g., Reflux) B->C D Monitor Progress (TLC / LC-MS) C->D D->C Continue if incomplete E Reaction Quench & Solvent Removal D->E Proceed upon completion F Aqueous Work-up (Extraction) E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Caption: Standard workflow for heterocyclic synthesis.

Detailed Step-by-Step Protocol

This protocol describes the monosubstitution of piperazine. Using an excess of piperazine favors the desired product and minimizes dialkylation.

Materials & Reagents:

  • Piperazine (4.0 eq)

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (4.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1 M concentration relative to the limiting reagent).

  • Reagent Addition: Add this compound (1.0 eq) to the suspension. Causality Note: K₂CO₃ acts as the base to neutralize the HCl salt and deprotonate one of the piperazine nitrogens, activating it as a nucleophile. Acetonitrile is a suitable polar aprotic solvent that facilitates Sₙ2 reactions.[9]

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.

  • Monitoring: Periodically check the reaction's progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Extraction:

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Causality Note: The aqueous wash and brine wash remove remaining inorganic salts and water-soluble impurities.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/heptane with triethylamine to afford the pure N-(2-(pyridin-2-yl)ethyl)piperazine.

Caption: Synthesis of N-(2-pyridylethyl)piperazine.

Troubleshooting and Strategic Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Insufficient reaction time or temperature. Ineffective base.Increase reaction time and monitor by TLC/LC-MS. Ensure the base is anhydrous and of good quality. Consider a stronger base (e.g., NaH) for less reactive nucleophiles, but with caution.
Dialkylation Product Stoichiometry of nucleophile is too low. High concentration.Use a significant excess (≥4 eq) of the nucleophilic amine (e.g., piperazine). Run the reaction under more dilute conditions.
Formation of Side Products Elimination (E2) reaction can compete with substitution (Sₙ2), especially with sterically hindered or strong, non-nucleophilic bases.Use a non-hindered, moderately strong base like K₂CO₃ or Cs₂CO₃. Avoid high temperatures for extended periods if elimination is observed.
Difficult Purification Product is highly polar and may be water-soluble.Use a more polar solvent system for extraction (e.g., dichloromethane). Add a small amount of triethylamine to the chromatography solvent to prevent peak tailing on silica gel.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its predictable reactivity via Sₙ2 displacement allows for the reliable incorporation of the valuable 2-pyridylethyl pharmacophore. By understanding the core mechanism, adhering to strict safety protocols, and carefully selecting reaction conditions, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities in pharmaceuticals and beyond.

References

  • Pyridine, 2-(2-chloroethyl)-, hydrochloride. (n.d.). PubChem. [Link]

  • Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. (2011). ResearchGate. [Link]

  • N-alkylation of 2-pyridyl amine with arylmethyl alcohols. (2021). ResearchGate. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2012). PubMed Central. [Link]

  • 2-Chloropyridine. (n.d.). Wikipedia. [Link]

  • N-Alkylation of Some Imidazopyridines. (2008). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. (2014). PubMed Central. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

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Application Notes & Protocols: Strategic Synthesis of Novel Nematicidal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Nematicidal Chemistries

Plant-parasitic nematodes (PPNs) represent a significant and persistent threat to global agriculture, inflicting billions of dollars in crop losses annually by damaging plant root systems and impairing nutrient uptake.[1][2] For decades, control has relied heavily on chemical nematicides, particularly broad-spectrum fumigants and non-fumigant organophosphates and carbamates.[3][4] However, mounting concerns over environmental toxicity, non-target effects, and the development of resistant nematode populations have led to the withdrawal or restricted use of many traditional agents.[4][5] This regulatory landscape, coupled with the agricultural industry's need for sustainable solutions, has created a critical demand for a new generation of synthetic nematicides that are safer, more selective, and possess novel modes of action.[5][6]

The rational design and synthesis of new chemical scaffolds is a cornerstone of modern agrochemical research.[1] This guide provides a detailed overview of synthetic strategies for two promising classes of potential nematicides: 1,3-Thiazine Derivatives and Sulfoxide-Containing Compounds . We will explore the chemical logic behind their synthesis, provide detailed experimental protocols, and discuss the structure-activity relationships that guide the development of potent and selective next-generation nematicides.

Strategic Approach to Nematicide Synthesis

The discovery of a novel agrochemical is a complex process that begins with identifying a viable chemical scaffold. The ideal synthetic pathway should be efficient, scalable, and amenable to modification, allowing for the creation of a diverse library of analogs for biological screening and optimization.

G cluster_0 Discovery & Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation Scaffold_ID Scaffold Identification (e.g., Thiazines, Sulfoxides) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold_ID->SAR_Analysis Informs Design Synthesis Synthesis of Analog Library SAR_Analysis->Synthesis Guides Synthesis Purification Purification & Isolation (Chromatography, Crystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, X-Ray) Purification->Characterization In_Vitro In Vitro Screening (e.g., C. elegans model) Characterization->In_Vitro Provides Test Compounds In_Vivo In Vivo Greenhouse Trials (e.g., on Meloidogyne incognita) In_Vitro->In_Vivo Confirms Activity Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->SAR_Analysis Feedback Loop

Caption: General workflow for the discovery and optimization of novel nematicides.

Class I: Synthesis of 1,3-Thiazine Derivatives

Rationale: Heterocyclic compounds are a rich source of biologically active molecules in both medicine and agriculture. The 1,3-thiazine core is a versatile motif that has been explored for a range of bioactivities.[7] Recent studies have demonstrated that substituted thiazine derivatives possess significant nematicidal potential, making them an attractive target for synthesis and optimization.[8][9] The synthesis often involves a multicomponent reaction, which is highly efficient for building molecular complexity in a single step.

Synthetic Pathway: Chalcone-Thiourea Cyclocondensation

A robust method for synthesizing 3,6-dihydro-2H-1,3-thiazine-2-imines involves the acid-catalyzed cyclocondensation of a chalcone (α,β-unsaturated ketone) with thiourea. The chalcone itself is readily prepared via a Claisen-Schmidt condensation between an appropriate aldehyde and ketone. This two-step process allows for significant structural diversity by simply varying the starting carbonyl compounds.

G Aldehyde Substituted Benzaldehyde Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Aldehyde->Chalcone Claisen-Schmidt Condensation (Base catalyst) Ketone Substituted Acetophenone Ketone->Chalcone Claisen-Schmidt Condensation (Base catalyst) Thiazine Substituted 1,3-Thiazine (Final Product) Chalcone->Thiazine Cyclocondensation (Acid catalyst) Thiourea Thiourea Thiourea->Thiazine Cyclocondensation (Acid catalyst)

Caption: Synthetic pathway for 1,3-thiazine derivatives via a chalcone intermediate.

Protocol: Synthesis of 6-(4-chlorophenyl)-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-imine

This protocol is adapted from methodologies described for the synthesis of analogous thiazine derivatives.[7][8]

Part A: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Materials: 4-chloroacetophenone (1.55 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), ethanol (20 mL), sodium hydroxide (0.8 g, 20 mmol), deionized water.

  • Procedure:

    • Dissolve 4-chloroacetophenone and benzaldehyde in 15 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • In a separate beaker, dissolve sodium hydroxide in 5 mL of deionized water and cool the solution in an ice bath.

    • Slowly add the cold NaOH solution dropwise to the stirred ethanolic solution of carbonyls.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting materials are consumed.

    • Once complete, pour the reaction mixture into 100 mL of ice-cold water.

    • Acidify the mixture with dilute HCl until it is neutral (pH ~7).

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to yield the pure chalcone as a crystalline solid.

Part B: Synthesis of the 1,3-Thiazine Derivative

  • Materials: (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (2.43 g, 10 mmol), thiourea (0.76 g, 10 mmol), concentrated sulfuric acid (catalytic amount), ethanol (25 mL).

  • Procedure:

    • Combine the synthesized chalcone and thiourea in a 100 mL round-bottom flask.

    • Add 25 mL of ethanol and stir to dissolve/suspend the reactants.

    • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure thiazine derivative.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Class II: Synthesis of Sulfoxide-Containing Compounds

Rationale: The introduction of fluorine atoms and sulfoxide/sulfone groups into organic molecules is a proven strategy in agrochemical design to enhance metabolic stability and biological activity.[10] Modern nematicides like fluopyram and fluensulfone highlight the effectiveness of these moieties.[4][6] The sulfoxide group, in particular, is a key structural feature. Its synthesis via the controlled oxidation of a corresponding sulfide is a fundamental and versatile transformation. This approach allows for the late-stage introduction of the sulfoxide, providing access to a wide range of potential nematicidal agents.

Synthetic Pathway: Controlled Sulfide Oxidation

The most direct method to prepare sulfoxides is the oxidation of sulfides.[11] The primary challenge is to prevent over-oxidation to the corresponding sulfone. A variety of reagents can be employed, but hydrogen peroxide is a common, cost-effective, and environmentally benign choice. The reaction conditions, such as temperature and stoichiometry of the oxidant, are critical for achieving high selectivity for the sulfoxide.[11][12]

G Sulfide Aryl-Alkyl Sulfide (Starting Material) Sulfoxide Aryl-Alkyl Sulfoxide (Target Product) Sulfide->Sulfoxide Controlled Oxidation (1 eq. Oxidant) Oxidant Oxidizing Agent (e.g., H₂O₂) Sulfone Aryl-Alkyl Sulfone (Over-oxidation byproduct) Sulfoxide->Sulfone Further Oxidation (Excess Oxidant)

Caption: Selective oxidation of a sulfide to a sulfoxide, avoiding over-oxidation.

Protocol: Synthesis of (4-chlorobenzyl)(phenyl)sulfoxide

This protocol demonstrates a general method for the selective oxidation of a sulfide to a sulfoxide, a key step in creating molecules with potential nematicidal activity.

  • Materials: (4-chlorobenzyl)(phenyl)sulfane (sulfide) (2.35 g, 10 mmol), glacial acetic acid (20 mL), 30% hydrogen peroxide (H₂O₂) solution (1.13 mL, ~11 mmol, 1.1 equivalents).

  • Procedure:

    • Dissolve the (4-chlorobenzyl)(phenyl)sulfane in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • Place the flask in an ice-water bath to cool the solution to 0-5 °C.

    • Slowly add the 30% hydrogen peroxide solution dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. The use of a slight excess of H₂O₂ helps drive the reaction to completion, but a large excess should be avoided to minimize sulfone formation.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting sulfide and the formation of the sulfoxide.

    • Once the reaction is complete, pour the mixture into 100 mL of cold water.

    • Neutralize the solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times (3 x 50 mL).

    • Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfoxide.

    • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Structure-Activity Relationship (SAR)

The synthesis of analog libraries allows researchers to probe the structure-activity relationship (SAR), which provides critical insights into how chemical modifications influence biological potency.

Nematicidal Activity Data

The following table summarizes representative nematicidal activity data for thiazine derivatives against the model organism C. elegans, as reported in the literature.

Compound IDR¹ SubstituentR² SubstituentLD₅₀ (µg/mL)[8]
1 2-Fluorophenyl4-Methylphenyl>100
13 2-Nitrophenyl4-Chlorophenyl38.95
15 4-Nitrophenyl4-Chlorophenyl38.21

Table 1: Nematicidal activity of selected 1,3-thiazine derivatives. A lower LD₅₀ value indicates higher potency.

Analysis: The data clearly indicate that the electronic properties of the substituents on the phenyl rings significantly impact nematicidal activity.[8] The presence of strongly electron-withdrawing nitro groups (compounds 13 and 15 ) dramatically increases potency compared to the less activated fluoro- and methyl-substituted analog (compound 1 ). This suggests that π-stacking interactions or specific electronic interactions with a biological target may be crucial for the mechanism of action.

General SAR Principles
  • Lipophilicity and Chain Length: For some classes of nematicides, such as aliphatic compounds, there is an optimal carbon chain length (typically C8-C11) for activity.[13][14] This is often related to the compound's ability to penetrate the nematode's cuticle and reach its target site.

  • Functional Groups: The type and position of functional groups are critical. For flavonoids, the hydroxylation pattern on the aromatic rings significantly affects nematicidal potency.[15] For other scaffolds, the presence of halogens, nitro groups, or other polar functionalities can enhance binding to the target protein.

  • Stereochemistry: As many biological targets are chiral, the stereochemistry of the nematicidal agent can be vital. The synthesis of single enantiomers, while more complex, can lead to a significant increase in activity and a reduction in non-target effects.

Conclusion

The development of novel, effective, and environmentally benign nematicides is essential for sustainable agriculture. The synthetic pathways outlined in this guide for 1,3-thiazine and sulfoxide-containing compounds offer versatile and efficient routes to new chemical entities. By employing rational design principles informed by structure-activity relationship studies, researchers can systematically modify these core scaffolds to optimize potency, selectivity, and safety. The detailed protocols provided herein serve as a practical foundation for scientists in the agrochemical field to synthesize and evaluate the next generation of nematicidal agents, ultimately contributing to global food security.

References

  • Chen, J., Li, Q. X., & Song, B. (2020). Chemical Nematicides: Recent Research Progress and Outlook. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Nematicides and Their Modes of Action. MDPI. Available at: [Link]

  • Kim, J., et al. (n.d.). Structure−Activity Relationship of Aliphatic Compounds for Nematicidal Activity against Pine Wood Nematode (Bursaphelenchus xylophilus). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Jeschke, P. (2021). Development of novel pesticides in the 21st century. Journal of Pesticide Science. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Plant-Based Green Synthesis of Nanoparticles: A Sustainable Approach for Combating Plant-Parasitic Nematodes. MDPI. Available at: [Link]

  • Kim, D. G., & Lee, J. K. (2020). From Old-Generation to Next-Generation Nematicides. Agronomy. Available at: [Link]

  • ResearchGate. (n.d.). Typical process for discovery and development of new nematicides. ResearchGate. Available at: [Link]

  • Desaeger, J., et al. (2020). New reduced-risk agricultural nematicides - rationale and review. Outlooks on Pest Management. Available at: [Link]

  • ResearchGate. (n.d.). Chemical Nematicides: Recent Research Progress and Outlook. ResearchGate. Available at: [Link]

  • University of Toronto. (n.d.). Novel Nematicides for Animal Health and Plant Applications. Research & Innovation. Available at: [Link]

  • Khan, I., et al. (2023). Nematicidal Characterization of Newly Synthesized Thiazine Derivatives Using Caenorhabditis elegans as the Model Organism. ACS Omega. Available at: [Link]

  • Amoo, O. S., et al. (2024). Naturally‐occurring nematicides of plant origin: two decades of novel chemistries. Pest Management Science. Available at: [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship of Aliphatic Compounds for Nematicidal Activity against Pine Wood Nematode (Bursaphelenchus xylophilus). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Nematicidal activity of flavonoids with structure activity relationship (SAR) studies against root knot nematode Meloidogyne incognita. ResearchGate. Available at: [Link]

  • Ciancio, A., et al. (2016). Relationship between Chemical Composition and Nematicidal Activity of Different Essential Oils. Molecules. Available at: [Link]

  • Khan, I., et al. (2023). Nematicidal Characterization of Newly Synthesized Thiazine Derivatives Using Caenorhabditis elegans as the Model Organism. PubMed Central. Available at: [Link]

  • TNAU Agritech Portal. (n.d.). Nematode Management : Nematicides. TNAU Agritech Portal. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Jeanmart, S., et al. (2016). Synthetic Approaches To The 2010-2014 New Agrochemicals. Scribd. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Nematicidal Characterization of Newly Synthesized Thiazine Derivatives Using Caenorhabditis elegans as the Model Organism. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated nematicides: Novel classes in the way. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis, and nematicidal activities of novel 1,3-thiazin(thiazol)-4-one derivatives against Meloidogyne incognita. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic approaches to the 2010-2014 new agrochemicals. ResearchGate. Available at: [Link]

  • Bolm, C., et al. (2022). A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (n.d.). Sulfoxide. Wikipedia. Available at: [Link]

  • Scholars Research Library. (n.d.). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Scholars Research Library. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloroethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions. The primary and most direct synthetic route involves the chlorination of 2-(2-hydroxyethyl)pyridine (also known as 2-pyridine ethanol) using thionyl chloride (SOCl₂).

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent challenge that can arise from several factors throughout the experimental process.

Potential Cause 1: Reagent Quality and Stoichiometry

  • Causality: Thionyl chloride (SOCl₂) is highly reactive towards moisture. If it has been exposed to the atmosphere, it will degrade to sulfur dioxide and hydrochloric acid, reducing its effectiveness as a chlorinating agent.[1] An incorrect molar ratio of thionyl chloride to the starting alcohol can also lead to incomplete conversion.

  • Solution:

    • Always use fresh or newly distilled thionyl chloride for the reaction.

    • Ensure a slight excess of thionyl chloride is used. Molar ratios of 2-(2-hydroxyethyl)pyridine to thionyl chloride between 1:1.1 and 1:1.3 are often recommended to drive the reaction to completion.[2][3]

    • Handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware to prevent premature decomposition.[1][4]

Potential Cause 2: Incomplete Reaction

  • Causality: The conversion of the intermediate alkyl chlorosulfite to the final alkyl chloride requires sufficient thermal energy and time. Insufficient heating or a shortened reaction time will result in unreacted starting material.

  • Solution:

    • Monitor the reaction's progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or LC-MS.[1]

    • If the reaction has stalled, consider increasing the reflux time. Some protocols specify refluxing for at least one hour after the initial addition.[5]

    • Ensure efficient stirring to maintain a homogenous reaction mixture.

Potential Cause 3: Product Loss During Work-up

  • Causality: this compound is a solid salt. Significant product can be lost if the isolation procedure is not optimized. The product has some solubility in certain organic solvents, and improper washing can dissolve the product.

  • Solution:

    • After removing excess thionyl chloride under vacuum, use a dry, non-polar solvent like anhydrous acetone or diethyl ether to wash the solid residue.[4][6] This will remove soluble organic impurities without dissolving a significant amount of the hydrochloride salt.

    • Ensure the product is completely precipitated before filtration. Cooling the mixture in an ice bath can aid in maximizing the recovery of the solid product.

Question 2: I'm observing significant byproduct formation, including dark, tarry materials. How can this be mitigated?

The formation of dark-colored, often polymeric, byproducts is a common sign of decomposition or side reactions.

Potential Cause 1: High Reaction Temperature

  • Causality: The reaction between 2-(2-hydroxyethyl)pyridine and thionyl chloride is highly exothermic.[4] If the temperature is not controlled during the initial addition, localized overheating can occur, leading to the decomposition of the starting material or product and promoting polymerization side reactions. The pyridine ring itself can be susceptible to side reactions under harsh acidic conditions.

  • Solution:

    • Perform the addition of the alcohol to the thionyl chloride solution (or vice versa) at a reduced temperature (e.g., 0 °C) using an ice bath.[5]

    • Add the reagent dropwise or in small portions to maintain control over the internal temperature of the reaction.[4]

Potential Cause 2: Presence of Impurities

  • Causality: Impurities in the starting 2-(2-hydroxyethyl)pyridine can act as catalysts for decomposition pathways.

  • Solution:

    • Ensure the purity of the starting material using techniques like NMR or GC-MS before beginning the synthesis.

    • If necessary, purify the 2-(2-hydroxyethyl)pyridine by distillation.

Question 3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A stalled reaction can be diagnosed by monitoring techniques like TLC, where a persistent spot for the starting material is observed over time.

Potential Cause: Insufficient Activation

  • Causality: The conversion of the alcohol's hydroxyl group into a good leaving group is the critical first step. This involves the formation of an alkyl chlorosulfite intermediate.[7][8] If this intermediate does not form efficiently or does not collapse to the product, the reaction will not proceed.

  • Solution:

    • As mentioned for low yield, verify the quality and quantity of your thionyl chloride. Add a small, fresh portion of thionyl chloride to see if the reaction restarts.

    • Ensure the reaction temperature is adequate for the conversion. After the controlled initial addition, the mixture typically needs to be heated to reflux to drive the substitution reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the chlorination of 2-(2-hydroxyethyl)pyridine with thionyl chloride?

The reaction proceeds through a nucleophilic substitution mechanism.

  • Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride (SOCl₂), displacing a chloride ion. This forms a protonated alkyl chlorosulfite intermediate.

  • Formation of the Leaving Group: A base (which can be the pyridine nitrogen of another molecule or the displaced chloride ion) deprotonates the intermediate to form the neutral alkyl chlorosulfite (RO-SOCl). This step effectively converts the poor hydroxyl leaving group into a much better one.[7]

  • Nucleophilic Substitution: For a primary alcohol like 2-(2-hydroxyethyl)pyridine, the reaction typically proceeds via an Sₙ2-like mechanism.[8][9] A chloride ion (Cl⁻), freed in the initial step, acts as a nucleophile and attacks the carbon atom bonded to the chlorosulfite group from the backside. This leads to the cleavage of the C-O bond.

  • Product Formation: The unstable chlorosulfite leaving group decomposes into gaseous sulfur dioxide (SO₂) and another chloride ion, driving the reaction to completion. The basic nitrogen on the pyridine ring is protonated by the generated HCl, forming the final hydrochloride salt.

dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];

} dot Caption: Key stages in the synthesis of this compound.

Q2: Why is the product isolated as a hydrochloride salt?

The reaction of thionyl chloride with an alcohol generates one equivalent of hydrochloric acid (HCl) for every equivalent of alcohol consumed. The basic nitrogen atom of the pyridine ring readily reacts with this in-situ generated HCl to form the stable hydrochloride salt. This is advantageous as the salt is typically a crystalline solid, making it easier to isolate and purify from the reaction mixture compared to the freebase oil.

Q3: Can other chlorinating agents be used?

While thionyl chloride is the most common and effective reagent for this transformation, other chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) could potentially be used. However, thionyl chloride is often preferred because its byproducts (SO₂ and HCl) are gases, which simplifies the work-up process.[1]

Q4: What are the critical safety precautions for this reaction?

Safety is paramount when performing this synthesis.

  • Thionyl Chloride: SOCl₂ is toxic, corrosive, and reacts violently with water to release large amounts of toxic gases (HCl and SO₂).[4] Always handle it in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is exothermic. Controlled, slow addition of reagents and external cooling are necessary to prevent the reaction from running away.[4]

  • Gas Evolved: The reaction produces gaseous HCl and SO₂. The reaction apparatus should be equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize these acidic gases.

Experimental Protocol & Data

This section provides a generalized, step-by-step protocol based on established methods and a table of key quantitative parameters.

Generalized Experimental Protocol

G

  • Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Maintain an inert atmosphere (e.g., nitrogen) throughout the setup.

  • Reagent Charging: Charge the flask with thionyl chloride (SOCl₂, ~1.2 equivalents), optionally in an anhydrous solvent like toluene. Cool the flask to 0 °C in an ice bath.

  • Addition of Alcohol: Dissolve 2-(2-hydroxyethyl)pyridine (1.0 equivalent) in a suitable anhydrous solvent (if used) and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred thionyl chloride solution, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. This will leave a solid or semi-solid residue.

  • Isolation: Add a small amount of cold, anhydrous acetone to the residue. Stir vigorously to break up the solid. Isolate the product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with another portion of cold, anhydrous acetone to remove any remaining soluble impurities. Dry the white to off-white solid product under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis, derived from various reported procedures.

ParameterRecommended ValueRationaleReference
**Molar Ratio (Alcohol:SOCl₂) **1 : 1.1 - 1.3Ensures complete conversion of the starting alcohol.[2][3]
Addition Temperature 0 - 10 °CControls the initial exotherm to prevent byproduct formation.[5]
Reaction Temperature RefluxProvides the necessary energy to drive the Sₙ2 reaction to completion.[5]
Reaction Time 1 - 4 hoursSufficient time for the reaction to complete after the initial addition.[4][5]
Troubleshooting Decision Tree

Troubleshooting

References

  • Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? (2017). Quora. Retrieved January 11, 2026, from [Link]

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Thionyl Chloride-Pyridine-Mediated Rearrangement of Tertiary Alcohols. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (n.d.). Google Patents.
  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride. (n.d.). Google Patents.

Sources

Technical Support Center: 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Generation of Free Base 2-(2-Chloroethyl)pyridine from its Hydrochloride Salt

This guide provides a comprehensive, field-tested methodology for researchers, scientists, and drug development professionals on the liberation of 2-(2-chloroethyl)pyridine (the "free base") from its hydrochloride salt form. The protocols and troubleshooting advice herein are designed to ensure procedural success, safety, and high purity of the final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of 2-(2-Chloroethyl)pyridine hydrochloride and the rationale for its conversion to the free base.

Q1: What is the fundamental difference between this compound and its free base?

A: this compound is a salt.[1] In this form, the nitrogen atom on the pyridine ring is protonated (has an extra hydrogen atom) and carries a positive charge, which is balanced by a chloride counter-ion (Cl⁻). This makes the molecule highly polar and generally soluble in water.[2] The free base, 2-(2-chloroethyl)pyridine, is the neutral form of the molecule where the pyridine nitrogen is uncharged.[3] This form is less polar, soluble in organic solvents, and, most importantly, possesses a lone pair of electrons on the nitrogen, making it nucleophilic and reactive.

Q2: Why must the hydrochloride be removed before using it in a reaction?

A: The protonated nitrogen in the hydrochloride salt is electronically deactivated. The lone pair of electrons, which is typically the reactive site for pyridine compounds in many reactions (e.g., as a base or nucleophile), is unavailable as it is tied up in a bond with a proton (H⁺). To utilize this compound in reactions that require the pyridine nitrogen to act as a nucleophile or base, you must first deprotonate it to generate the neutral free base.

Q3: What are the primary methods for generating the free base?

A: The most common and straightforward method is neutralization followed by liquid-liquid extraction . This involves treating an aqueous solution of the hydrochloride salt with a base to remove the proton. The resulting neutral organic molecule is then extracted into an immiscible organic solvent. Other less common methods include passing a solution of the salt through an anion-exchange column or using a solid-supported base. This guide focuses on the neutralization and extraction technique due to its scalability and accessibility.

Q4: Is the free base, 2-(2-Chloroethyl)pyridine, a stable compound?

A: No, this is a critical consideration. The free base is a reactive alkylating agent due to the presence of the chloroethyl group.[4][5] It is susceptible to self-reaction (intramolecular cyclization to form a quaternary salt or intermolecular polymerization), especially upon heating or prolonged storage. Therefore, it is highly recommended to use the free base immediately after its preparation for the best results in subsequent reactions.

Section 2: Detailed Protocol - Neutralization and Liquid-Liquid Extraction

This protocol describes the standard procedure for generating and isolating 2-(2-chloroethyl)pyridine free base.

Principle of the Method

The core of this procedure is a simple acid-base reaction. An aqueous solution of the acidic hydrochloride salt is treated with a mild inorganic base. The base removes the acidic proton from the pyridinium nitrogen, "liberating" the neutral free base. The change in polarity renders the free base insoluble in water but soluble in organic solvents, allowing for its separation from the aqueous solution and the salt byproducts via extraction.

Comparative Data for Reagents

Table 1: Physicochemical Properties of 2-(2-Chloroethyl)pyridine Forms

PropertyThis compound2-(2-Chloroethyl)pyridine (Free Base)
Molecular Formula C₇H₉Cl₂N[6]C₇H₈ClN[3]
Molecular Weight 178.06 g/mol [6]141.60 g/mol [3]
Appearance Solid[7]Liquid/Oil (presumed)
Solubility Soluble in water[2]Soluble in organic solvents (DCM, Ether, EtOAc)
Reactivity Stable, non-nucleophilic nitrogenUnstable, nucleophilic nitrogen, alkylating agent[4]

Table 2: Comparison of Common Bases for Neutralization

BaseFormulaStrengthKey Considerations
Sodium Bicarbonate NaHCO₃WeakSafe, easy to handle. Generates CO₂ gas (ensure adequate venting). Byproduct (NaCl) is highly water-soluble.
Sodium Carbonate Na₂CO₃ModerateStronger than bicarbonate. Higher pH can be achieved. Also generates CO₂.
Potassium Carbonate K₂CO₃ModerateSimilar to sodium carbonate, but byproduct (KCl) has different solubility. Often used in organic solvents.
Sodium Hydroxide NaOHStrongUse with caution. A strong base can promote undesirable side reactions with the alkyl chloride functionality. Generally not recommended unless necessary.
Experimental Workflow Diagram

experimental_workflow Figure 1: Experimental Workflow for Free Base Generation start Start: Dissolve Hydrochloride Salt in Water step2 Cool Solution in Ice Bath (0-5 °C) start->step2 step3 Slowly Add Saturated NaHCO₃ (aq.) Monitor with pH Paper until pH 8-9 step2->step3 step4 Transfer to Separatory Funnel Extract with Dichloromethane (3x) step3->step4 step5 Combine Organic Layers step4->step5 step6 Wash with Brine (1x) step5->step6 step7 Dry over Anhydrous MgSO₄ or Na₂SO₄ step6->step7 step8 Filter and Concentrate (Rotary Evaporation, minimal heat) step7->step8 end Product: Pure Free Base (Proceed to next step without delay) step8->end

Caption: A step-by-step flowchart for the neutralization and extraction process.

Step-by-Step Methodology
  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of this compound in deionized water (approx. 10-15 mL per gram of salt). Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to minimize any potential decomposition of the free base once it is formed.

  • Neutralization: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.

    • Causality: A weak base like NaHCO₃ is preferred to avoid base-catalyzed side reactions involving the chloroethyl group.[8] Slow addition is necessary to control the effervescence (CO₂ release).

    • Validation: Monitor the pH of the aqueous solution using pH paper. Continue adding the base until the pH is stable in the 8-9 range, indicating complete neutralization of the hydrochloride.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 15 mL per gram of starting salt). Allow the layers to separate, drain the organic layer, and repeat the extraction two more times to ensure complete recovery of the product.

    • Causality: The neutral free base has higher solubility in organic solvents than in water, allowing it to be partitioned out of the aqueous phase. Multiple extractions maximize yield.

  • Washing and Drying: Combine the organic extracts in a clean flask. Wash the combined organic layer once with brine (saturated NaCl solution) to remove residual water.

    • Causality: Brine helps to break emulsions and reduces the amount of dissolved water in the organic phase.

  • Dry the organic solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not use excessive heat on the water bath (keep below 30°C) to prevent product decomposition.

  • Final Product: The resulting product is the 2-(2-chloroethyl)pyridine free base. It should be used immediately in the subsequent synthetic step. Do not attempt long-term storage.

Section 3: Troubleshooting Guide

Q: My final yield is significantly lower than expected. What went wrong?

A: Low yield can result from several issues. Use the following decision tree to diagnose the problem.

troubleshooting_tree Figure 2: Troubleshooting Guide for Low Yield start Problem: Low Yield of Free Base check_pH Was the final pH of the aqueous layer confirmed to be 8-9? start->check_pH pH_no Root Cause: Incomplete Neutralization. Solution: Ensure base is added until pH is stable in the 8-9 range before extraction. check_pH->pH_no No pH_yes Yes check_pH->pH_yes Yes check_extraction How many extractions were performed? pH_yes->check_extraction extract_few Root Cause: Incomplete Extraction. Solution: The free base may have residual water solubility. Perform at least 3, preferably 4, extractions. check_extraction->extract_few < 3 extract_many ≥3 times check_extraction->extract_many ≥ 3 check_emulsion Was a persistent emulsion observed during extraction? extract_many->check_emulsion emulsion_yes Root Cause: Product trapped in emulsion. Solution: Add brine to the separatory funnel to help break the emulsion. If severe, filter the entire mixture through a pad of Celite. check_emulsion->emulsion_yes Yes emulsion_no No check_emulsion->emulsion_no No check_heat Was heat applied during solvent removal? emulsion_no->check_heat heat_yes Root Cause: Thermal Decomposition. Solution: The free base is heat-sensitive. Remove solvent at low temperature (<30°C). check_heat->heat_yes Yes

Sources

Technical Support Center: Optimizing Reactions with 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Chloroethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing reaction temperatures when using this versatile reagent. Our goal is to bridge the gap between theoretical principles and practical laboratory application, ensuring the success of your synthetic endeavors.

Introduction: The Critical Role of Temperature

This compound is a key building block in organic synthesis, primarily utilized in N-alkylation and elimination reactions. The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the pyridine ring and its formulation as a hydrochloride salt. Temperature is arguably the most critical parameter to control in reactions involving this reagent. It dictates not only the rate of reaction but also the selectivity towards the desired product, directly impacting yield and purity. An improperly controlled temperature can lead to a cascade of undesirable outcomes, including sluggish reactions, decomposition of starting materials, and the formation of a complex mixture of side products. This guide will provide the foundational knowledge and practical steps to master temperature optimization for your specific application.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during reactions with this compound, with a focus on diagnosing and resolving issues through temperature optimization.

Q1: My N-alkylation reaction is showing very low to no conversion. How can I increase the yield?

A1: Low conversion is a frequent challenge, often stemming from insufficient energy to overcome the activation barrier of the reaction. Here’s a systematic approach to troubleshoot this issue:

  • Initial Temperature Increase: For many nucleophilic substitution (SN2) reactions with amine nucleophiles, a gentle increase in temperature can significantly enhance the reaction rate. We recommend increasing the temperature in 10-20 °C increments. A common starting point for these reactions is in the range of 50-80 °C, particularly when using polar aprotic solvents like DMF or acetonitrile.[1]

  • Causality - Overcoming Electronic Effects: The pyridine ring's electron-withdrawing effect can decrease the electrophilicity of the carbon atom bearing the chlorine, slowing down the SN2 reaction.[1] Increasing the temperature provides the necessary kinetic energy for the nucleophile to attack this less reactive center.

  • Neutralize the Hydrochloride: Remember that the starting material is a hydrochloride salt. The pyridine nitrogen is protonated, which further deactivates the molecule. It is crucial to use at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to liberate the free base of 2-(2-chloroethyl)pyridine for the reaction to proceed efficiently.[1]

  • Solvent Considerations: If you are using a protic solvent (e.g., ethanol), it can solvate the nucleophile, reducing its reactivity. Switching to a polar aprotic solvent can enhance nucleophilicity and may allow the reaction to proceed at a lower temperature.[1]

Q2: My reaction is producing a significant amount of 2-vinylpyridine as a byproduct. How can I suppress this elimination reaction?

A2: The formation of 2-vinylpyridine occurs via an E2 elimination mechanism, which competes with the desired SN2 reaction. Temperature plays a pivotal role in the selectivity between substitution and elimination.

  • Thermodynamic vs. Kinetic Control: Elimination reactions are generally favored at higher temperatures because they are more entropically favored (one molecule breaks into two).[2] Conversely, substitution reactions often have a lower activation energy and are favored at lower temperatures. This is a classic example of kinetic versus thermodynamic control.

  • Lower the Reaction Temperature: To favor the SN2 product, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. If you are observing 2-vinylpyridine formation, reduce the temperature.

  • Choice of Base: The strength and steric bulk of the base are critical. Strong, bulky bases like potassium tert-butoxide will favor elimination. For N-alkylation, a weaker, non-nucleophilic base like potassium carbonate or triethylamine is preferred.[3]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. This will help you to stop the reaction once the desired product is maximized, before significant elimination occurs.

Q3: I'm observing multiple unidentified spots on my TLC plate, and the reaction mixture has darkened. What is happening?

A3: The formation of multiple byproducts and discoloration often indicates decomposition of the starting material or product, which is typically induced by excessive heat.

  • Thermal Instability: this compound and related compounds can decompose at elevated temperatures. When heated to decomposition, it can emit highly toxic fumes, including nitrogen oxides and hydrogen chloride.[4][5]

  • Avoid Prolonged Heating: Even at moderately high temperatures, prolonged reaction times can lead to degradation. It is crucial to find the optimal balance of temperature and time. A time-course study can be invaluable in determining the point of maximum product formation before significant decomposition begins.[1]

  • Potential Side Reactions at High Temperatures: Besides decomposition, high temperatures can promote less common but problematic side reactions. With very strong nucleophiles, there is a possibility of Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring itself, although this is generally less favorable.[1]

  • Recommended Action: If you suspect decomposition, immediately reduce the reaction temperature. If the reaction does not proceed at a lower temperature, consider alternative strategies such as using a more potent nucleophile or a different solvent system that may allow for milder conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general recommended temperature range for N-alkylation reactions with this compound?

A1: A general starting range for N-alkylation with primary or secondary amines is 50-80 °C in a polar aprotic solvent like acetonitrile or DMF.[1] However, the optimal temperature is highly dependent on the nucleophilicity of the amine and steric hindrance.

Nucleophile ClassTypical Starting Temperature Range (°C)Solvent RecommendationNotes
Primary Amines50 - 80Acetonitrile, DMFLess hindered amines will react at the lower end of this range.
Secondary Amines60 - 100Acetonitrile, DMFSteric hindrance may necessitate higher temperatures.
Anilines80 - 120DMF, DMSOThe lower nucleophilicity of anilines often requires more forcing conditions.
Alcohols (to form ethers)25 - 60 (after forming the alkoxide)THF, DMFThe alcohol is typically deprotonated with a strong base (e.g., NaH) first at 0 °C to room temperature.
Thiols (to form thioethers)25 - 50Ethanol, DMFThiolates are generally very good nucleophiles and react at lower temperatures.

Q2: How do I perform a temperature optimization experiment?

A2: A systematic approach is key. Set up several small-scale parallel reactions, keeping all other parameters (reactant concentrations, solvent, base) constant, and vary only the temperature. For example, you could run the reaction at 40 °C, 60 °C, and 80 °C. Monitor each reaction by TLC or LC-MS at regular intervals (e.g., every hour) to determine the rate of product formation and the emergence of any byproducts. This will allow you to identify the temperature that provides the best balance of reaction rate and product purity.

Q3: At what temperature does this compound decompose?

A3: While a specific decomposition temperature is not well-defined and can depend on the conditions, related compounds like 2-(chloromethyl)pyridine hydrochloride are reported to decompose at temperatures above 190°C.[6] However, in solution and in the presence of other reagents, thermal degradation can occur at significantly lower temperatures. It is always advisable to run reactions at the lowest effective temperature.[1]

Q4: Can I use microwave irradiation to heat my reaction?

A4: Microwave synthesis can be an excellent technique for rapidly screening reaction conditions and often leads to significantly reduced reaction times. The localized and efficient heating can sometimes minimize the formation of byproducts associated with prolonged heating. However, careful temperature monitoring and control are essential to avoid rapid decomposition.

Experimental Protocol: Systematic Temperature Optimization for N-Alkylation

This protocol provides a step-by-step guide for determining the optimal reaction temperature for the N-alkylation of a generic secondary amine with this compound.

1. Reagent Preparation:

  • Ensure all glassware is flame-dried and under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use anhydrous solvent (e.g., acetonitrile).

  • Ensure the amine nucleophile is pure and dry.

  • Use anhydrous potassium carbonate (K₂CO₃) as the base.

2. Reaction Setup (for one temperature point):

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq).

  • Add anhydrous acetonitrile (to achieve a concentration of ~0.2 M).

  • Add anhydrous K₂CO₃ (2.0 eq).

  • Add this compound (1.1 eq).

3. Temperature Screening:

  • Set up three identical reactions as described above.

  • Place each flask in a pre-heated oil bath at the desired temperatures (e.g., 40 °C , 60 °C , and 80 °C ).

  • Start the stirring for all reactions simultaneously.

4. Reaction Monitoring:

  • Using a capillary tube, take a small aliquot from each reaction mixture every hour for the first 6 hours, and then every 2 hours thereafter.

  • Spot the aliquots on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Visualize the spots under UV light and/or with a suitable stain.

  • Compare the consumption of starting material, the formation of the desired product, and the appearance of any byproducts at each temperature over time.

5. Work-up and Analysis (for the optimal reaction):

  • Once the reaction at the optimal temperature is deemed complete by TLC, cool the mixture to room temperature.

  • Filter off the K₂CO₃ and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues in reactions involving this compound.

TroubleshootingWorkflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion increase_temp Incrementally increase temperature (10-20 °C) check_conversion->increase_temp Yes check_byproducts Side Products Observed? check_conversion->check_byproducts No check_base Ensure >1 eq. of non-nucleophilic base is present increase_temp->check_base check_solvent Consider switching to a polar aprotic solvent (DMF, ACN) check_base->check_solvent check_solvent->check_byproducts is_elimination Is 2-vinylpyridine the major byproduct? check_byproducts->is_elimination Yes success Successful Reaction check_byproducts->success No lower_temp Lower reaction temperature is_elimination->lower_temp Yes is_decomposition Darkening of solution / Multiple spots on TLC? is_elimination->is_decomposition No weaker_base Use a weaker/less bulky base (e.g., K₂CO₃) lower_temp->weaker_base weaker_base->success reduce_temp_time Reduce temperature and reaction time is_decomposition->reduce_temp_time Yes is_decomposition->success No time_course Perform a time-course study reduce_temp_time->time_course time_course->success

Caption: A troubleshooting workflow for temperature optimization.

References

  • PubChem. (n.d.). Picolyl chloride hydrochloride. National Center for Biotechnology Information. [Link]

  • Cerritos College. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]

  • Quora. (2022). What's the physical method of monitoring chemical reaction?[Link]

  • Sigma-HSE. (2024). Thermal Screening and Adiabatic Calorimetry Testing Methods. [Link]

  • Moodle@Units. (n.d.). Conducting Reactions Below Room Temperature. [Link]

  • Chinese Chemical Society. (2021). A Radical Solution to Nucleophilic Substitution: Photocatalyzed Phosphinylation of Alkyl Halides at Room Temperature. CCS Chemistry. [Link]

  • Science News Explores. (2023). Experiment: Test the effect of temperature on reaction time. [Link]

  • YouTube. (2023). How To Measure Change In Temperature In A Chemical Reaction? GCSE Chemistry Exam Question Walkthrough. [Link]

  • University of Toronto. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]

  • Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • YouTube. (2018). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. [Link]

  • ResearchGate. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents. (n.d.). DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines.
  • Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • Google Patents. (n.d.). CN104016905A - Method for preparing 2-vinylpyridine.
  • Reddit. (2023). Removal of HCl from 2-(chloromethyl)pyridine. [Link]

  • PubChem. (n.d.). Pyridine, 2-(2-chloroethyl)-, hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • NIST. (n.d.). Pyridine, 2-vinyl-, hydrochloride. NIST Chemistry WebBook. [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Reddit. (2019). Question about heat effect on Sn2. [Link]

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Technical Support Center: Troubleshooting Low Reactivity of 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Chloroethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic strategies.

Introduction: Understanding the Reactivity Profile

This compound is a valuable building block for introducing a 2-pyridylethyl moiety into a target molecule. However, its reactivity can be nuanced, often leading to frustratingly low yields or unexpected side products. The primary factors influencing its reactivity are the electron-deficient nature of the protonated pyridine ring and the potential for intramolecular side reactions. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is not proceeding, or the yield is very low. What are the most common causes?

This is the most frequent issue encountered with this reagent. The root cause often lies in one of three areas: the nature of the hydrochloride salt, suboptimal reaction conditions, or competing side reactions.

A1: Deconstructing the Problem: A Step-by-Step Troubleshooting Workflow

Let's approach this systematically. The following workflow will help you diagnose the issue:

Troubleshooting_Workflow start Low or No Product Formation check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Is a Base Present and Appropriate? check_reagents->check_base Reagents OK solution_reagents Solution: Use fresh, dry reagents. Confirm stoichiometry. check_reagents->solution_reagents Issue Found check_conditions 3. Evaluate Solvent & Temperature check_base->check_conditions Base OK solution_base Solution: Add ≥1 eq. of a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA). check_base->solution_base Issue Found check_side_reactions 4. Investigate Potential Side Reactions check_conditions->check_side_reactions Conditions OK solution_conditions Solution: Switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile). Incrementally increase temperature. check_conditions->solution_conditions Issue Found solution_side_reactions Solution: Analyze crude reaction for cyclized byproduct. Adjust conditions to favor intermolecular reaction. check_side_reactions->solution_side_reactions Side Product Suspected

Caption: A logical workflow for troubleshooting low yields.

Expertise & Experience in Action:

  • The Hydrochloride Salt: 2-(2-Chloroethyl)pyridine is supplied as a hydrochloride salt for enhanced stability.[1] However, the protonated pyridinium nitrogen is strongly electron-withdrawing, which significantly reduces the electrophilicity of the chloroethyl side chain, thereby hindering nucleophilic attack.[2]

    • Troubleshooting Step: It is crucial to neutralize the hydrochloride salt in situ to generate the more reactive free base. This is achieved by adding at least one equivalent of a non-nucleophilic base.

  • Choice of Base is Critical: The base you choose should be strong enough to deprotonate the pyridinium salt but not nucleophilic itself to compete with your intended nucleophile.

    • Recommended Bases:

      • Inorganic bases: K₂CO₃, Cs₂CO₃

      • Tertiary amines: Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA)

    • Bases to Avoid: Hydroxides (e.g., NaOH, KOH) in protic solvents can lead to hydrolysis of the chloroethyl group. Primary or secondary amines, if not the intended nucleophile, will compete in the alkylation reaction.

  • Solvent Effects on Nucleophilicity: The choice of solvent can dramatically impact the rate of an S(_N)2 reaction.

    • Protic Solvents (e.g., ethanol, water, methanol): These solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbon and reduces its reactivity.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These are the preferred solvents as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[2]

Q2: I'm observing a major byproduct that I can't identify. What is the most likely side reaction?

A2: The Culprit: Intramolecular Cyclization

The structure of 2-(2-chloroethyl)pyridine allows for a significant competing intramolecular S(_N)2 reaction, where the pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl side chain. This results in the formation of a stable, five-membered ring, the tetrahydro-1H-pyrrolizino[3,2,1-hi]indol-4-ium chloride.

Competing_Pathways Reagent 2-(2-Chloroethyl)pyridine (Free Base) Intermolecular Desired Intermolecular Substitution Product Reagent->Intermolecular + Nucleophile (Nu⁻) (High [Nu⁻], Lower Temp) Intramolecular Intramolecular Cyclization (Side Product) Reagent->Intramolecular Self-cyclization (Low [Nu⁻], Higher Temp)

Caption: Competing reaction pathways for 2-(2-chloroethyl)pyridine.

How to Mitigate Intramolecular Cyclization:

The outcome of the reaction is a competition between the intermolecular reaction (with your desired nucleophile) and the intramolecular reaction. To favor your desired product, you need to manipulate the reaction conditions to favor the intermolecular pathway:

  • Increase Nucleophile Concentration: By using a higher concentration of your external nucleophile, you increase the probability of a successful intermolecular collision compared to an intramolecular one. Consider using 1.5 to 2.0 equivalents of the nucleophile.

  • Control Temperature: Higher temperatures can provide the activation energy needed for the less favorable intramolecular cyclization to occur. Start your reactions at a lower temperature (e.g., room temperature) and only increase it gradually if the reaction is too slow.

  • Order of Addition: In some cases, adding the this compound solution slowly to a solution of the nucleophile and base can help maintain a high effective concentration of the external nucleophile, thus favoring the desired reaction.

Q3: What are the optimal starting conditions for a typical nucleophilic substitution reaction?

A3: A Generalized Protocol and Recommended Conditions

While every reaction should be optimized, the following provides a robust starting point for your experiments.

Table 1: Recommended Starting Conditions for Nucleophilic Substitution

ParameterRecommendationRationale
Solvent DMF or AcetonitrilePolar aprotic solvents enhance nucleophilicity.[2]
Base K₂CO₃ or DIPEA (1.2-1.5 eq.)Non-nucleophilic bases to neutralize the HCl salt without competing.
Temperature Room Temperature to 60 °CStart low to minimize side reactions, then gradually increase if needed.
Atmosphere Inert (Nitrogen or Argon)The free base can be sensitive to air, and this prevents moisture.
Monitoring TLC or LC-MSTo track the consumption of starting material and formation of products.

Experimental Protocol: General Procedure for Alkylation of a Phenol

This protocol can be adapted for other nucleophiles like amines or thiols.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.) and potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents.

  • Reagent Addition: Add this compound (1.2 eq.) to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then slowly heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Concluding Remarks

Successfully using this compound hinges on understanding its dual nature as both a stable salt and a reactive free base, and on mitigating the inherent potential for intramolecular cyclization. By carefully selecting your base and solvent, and by controlling the reaction temperature and stoichiometry, you can significantly improve your yields and obtain your desired products reliably.

Should you have further questions or require assistance with more complex applications, do not hesitate to reach out to our technical support team.

References

Sources

How to handle exothermic reactions during chlorination with thionyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Scientists on Safely Managing Exothermic Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with the technical and safety-critical information needed to perform chlorinations with thionyl chloride (SOCl₂) successfully and safely. Thionyl chloride is an invaluable reagent for converting carboxylic acids and alcohols to their corresponding chlorides. However, its high reactivity presents significant challenges, most notably the potential for dangerous exothermic events. This guide is structured to provide quick answers to common questions and in-depth troubleshooting for issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What causes the strong exotherm in reactions with thionyl chloride?

The reaction of thionyl chloride with substrates like carboxylic acids or alcohols is inherently exothermic for two main reasons. First, the formation of the acyl chlorosulfite intermediate is an energetically favorable process. Second, and more significantly, the reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2] The evolution of these gases is entropically favored, driving the reaction forward and releasing a substantial amount of energy as heat.[3] Failure to manage this heat can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway.[4]

Q2: What is the purpose of using a catalyst like DMF or pyridine?

While many chlorinations proceed well with thionyl chloride alone, unreactive or sterically hindered substrates may require a catalyst.[1][5]

  • N,N-Dimethylformamide (DMF): Catalytic amounts of DMF react with thionyl chloride to form a Vilsmeier-Haack type reagent, a highly reactive chloro-iminium species.[1][6] This intermediate is a more potent chlorinating agent than thionyl chloride itself, accelerating the reaction.

  • Pyridine: Pyridine serves a dual role. It can act as a nucleophilic catalyst, similar to DMF.[7] Additionally, it functions as a base to neutralize the HCl gas produced during the reaction, which can be beneficial if the starting material or product is acid-sensitive.[5][7]

Q3: What are the safety risks associated with using DMF as a catalyst?

The reaction between DMF and thionyl chloride can generate dimethylcarbamoyl chloride (DMCC) as a byproduct.[8] DMCC is a known animal carcinogen and a potential human carcinogen, necessitating stringent exposure controls.[8] It is crucial to conduct these reactions in a certified chemical fume hood and take measures to assess and contain any potential DMCC generation.[8]

Q4: How do I choose an appropriate solvent for my reaction?

The ideal solvent should be inert to thionyl chloride and have a suitable boiling point for the desired reaction temperature. It must also be anhydrous, as thionyl chloride reacts violently with water.[9][10]

SolventBoiling Point (°C)Notes
Dichloromethane (DCM) 39.6Good for reactions at or below room temperature. Volatility can be an issue for higher-temperature reactions.
Toluene 110.6Excellent for reactions requiring heating. Can form an azeotrope with thionyl chloride, aiding in its removal after the reaction.[11][12]
Neat (No Solvent) 76 (BP of SOCl₂)Often used when the substrate is a liquid. The reaction can be run at the reflux temperature of thionyl chloride.[5] Requires careful temperature control.
Dioxane / Ethers ~101 (Dioxane)Can act as nucleophilic catalysts but may react vigorously or explosively in the presence of trace metal salts.[5][13] Use with extreme caution.

Q5: What are the essential personal protective equipment (PPE) requirements?

Given the corrosive nature of thionyl chloride and its reaction byproducts, comprehensive PPE is mandatory.[10][14][15]

  • Eye/Face Protection: Chemical splash goggles in combination with a face shield.[16][17]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or chloroprene).[17][18] Always inspect gloves before use.

  • Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[17]

  • Respiratory Protection: All work must be performed in a properly functioning chemical fume hood.[19][20] For emergencies or spills, a NIOSH-approved respirator with acid gas cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[9][18]

Troubleshooting Guide

This section addresses specific problems that can arise during chlorination reactions.

Problem 1: The reaction temperature is rising too quickly (exotherm is out of control).

  • Probable Cause:

    • The addition rate of thionyl chloride is too fast, generating heat more rapidly than the cooling system can dissipate it.[21]

    • Inadequate cooling (e.g., insufficient ice in the bath, poor thermal contact between the flask and the bath).

    • Poor mixing, leading to the formation of localized "hot spots" where the reaction is proceeding much faster.[22]

    • The reaction was initiated at too high a starting temperature.[21]

  • Solution:

    • Immediately stop the addition of thionyl chloride.

    • Increase cooling efficiency. Ensure the cooling bath is full and making good contact with the reaction flask. If using a recirculating chiller, lower the setpoint.[21]

    • Ensure vigorous stirring to break up any hot spots and distribute the heat evenly.[22]

    • If the temperature continues to rise uncontrollably, prepare for an emergency quench. This involves adding a cold, inert solvent to dilute the reaction mixture and absorb heat.

Problem 2: The reaction is sluggish or does not proceed to completion.

  • Probable Cause:

    • The reaction temperature is too low. Some chlorinations require heating to proceed at a reasonable rate.[5]

    • The thionyl chloride reagent may have degraded due to improper storage and exposure to moisture.[5][10]

    • The substrate is particularly unreactive and requires a catalyst (like DMF or pyridine) which was not used.[5][23]

    • Insufficient amount of thionyl chloride was used.

  • Solution:

    • Gradually increase the temperature. Monitor the reaction closely for any signs of a delayed exotherm.

    • Use a fresh bottle of thionyl chloride. If necessary, the reagent can be distilled before use to ensure purity.[5]

    • Add a catalytic amount of DMF (typically 0.1 equivalents).[24] Be aware of the potential for an accelerated exotherm upon addition.

    • Ensure at least a stoichiometric amount (and often a slight excess, e.g., 1.2 equivalents) of thionyl chloride is used.[24]

Problem 3: How do I safely handle and neutralize the acidic gas byproducts (HCl and SO₂)?

  • Probable Cause: The reaction inherently produces HCl and SO₂ gases, which are toxic and corrosive.[13][25] These gases can damage equipment and pose a significant inhalation hazard.[9][16]

  • Solution:

    • Perform the reaction in a chemical fume hood. This is the primary engineering control to prevent exposure.[19]

    • Use a gas trap (scrubber). The exit from the reaction condenser should be connected via tubing to a gas trap. This typically consists of a bubbler filled with a basic solution (e.g., aqueous sodium hydroxide) to neutralize the acidic gases before they are vented into the hood exhaust.

    • For larger-scale reactions, more sophisticated scrubbing systems may be necessary.

Problem 4: How do I safely quench the reaction and destroy excess thionyl chloride?

  • Probable Cause: After the reaction is complete, unreacted thionyl chloride remains, which will react violently with any aqueous solutions used during workup.[13]

  • Solution:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add the reaction mixture to a separate flask containing a cold, stirred quenching solution.[26] Good quenching agents include:

      • Ice-cold water.[12]

      • A saturated aqueous solution of sodium bicarbonate.[11][26]

    • The addition must be dropwise to control the vigorous, exothermic quenching reaction and the evolution of gases.[26] Never add the quenching solution directly to the reaction flask.[21]

Key Experimental Protocols

Protocol 1: General Setup for a Controlled Chlorination Reaction
  • Glassware Preparation: Ensure all glassware (round-bottom flask, addition funnel, condenser) is thoroughly oven- or flame-dried to remove all traces of moisture.

  • Inert Atmosphere: Assemble the apparatus under a nitrogen or argon atmosphere. This prevents atmospheric moisture from reacting with the thionyl chloride.[19]

  • Substrate & Solvent: Charge the reaction flask with the carboxylic acid (or alcohol) and the anhydrous solvent.

  • Cooling: Place the flask in a cooling bath (e.g., an ice-water bath) and begin stirring.[21]

  • Reagent Addition: Charge the addition funnel with thionyl chloride (typically 1.1-1.5 equivalents). Add the thionyl chloride to the stirred solution dropwise at a rate that maintains the desired internal temperature (e.g., 0-10 °C).[21]

  • Monitoring: Monitor the internal reaction temperature continuously with a thermometer or thermocouple.[21]

  • Gas Trapping: Vent the top of the condenser to a gas scrubber containing a basic solution.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature or warm to room temperature/reflux as required by the specific procedure.

Visualization of the Safety Workflow

The following diagram outlines the critical decision-making process for managing a temperature excursion during the reaction.

Exotherm_Management Start Thionyl Chloride Addition in Progress Monitor Continuously Monitor Internal Temperature Start->Monitor Temp_Check Temperature > Set Limit? Monitor->Temp_Check End Reaction Complete / Safe Monitor->End Reaction Finished Temp_Check->Monitor No Stop_Addition STOP ADDITION IMMEDIATELY Temp_Check->Stop_Addition Yes Increase_Cooling Increase Cooling Efficiency (Add more ice, lower chiller temp) Stop_Addition->Increase_Cooling Vigorous_Stir Ensure Vigorous Stirring Increase_Cooling->Vigorous_Stir Temp_Recheck Temperature Stabilizing? Vigorous_Stir->Temp_Recheck Resume Resume Cautious Addition at Slower Rate Temp_Recheck->Resume Yes Emergency Prepare for Emergency Quench (Dilute with cold, inert solvent) Temp_Recheck->Emergency No Resume->Monitor

Sources

Technical Support Center: Optimizing Alkylation with 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions using 2-(2-chloroethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reagent. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.

I. Understanding the Reagent: The Dual Nature of this compound

This compound is a bifunctional molecule. It possesses a nucleophilic pyridine ring and an electrophilic chloroethyl side chain. The hydrochloride salt form enhances the stability and handling of the compound.[1] However, it also introduces a critical consideration for any alkylation reaction: the need for a base to both neutralize the hydrochloride and facilitate the desired reaction.

The pyridine nitrogen is protonated, rendering it unreactive as a nucleophile until a suitable base is introduced. Therefore, the first step in any alkylation protocol with this reagent is the in situ or prior liberation of the free base, 2-(2-chloroethyl)pyridine.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your alkylation experiments and provides actionable solutions.

Issue 1: Low or No Product Yield

A common frustration in organic synthesis is the failure to obtain the desired product in a reasonable yield. Several factors could be at play when using this compound.

Possible Causes & Solutions:

  • Inadequate Basicity: The chosen base may not be strong enough to effectively deprotonate the pyridinium hydrochloride and the nucleophile.

    • Solution: Switch to a stronger base. For instance, if you are using a mild base like potassium carbonate (K₂CO₃) with a weakly acidic nucleophile, consider a stronger, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[2]

  • Insufficient Base Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. An additional equivalent is needed to deprotonate the nucleophile.

    • Solution: Ensure you are using at least two equivalents of base. For weaker nucleophiles, a slight excess of the base (e.g., 2.2-2.5 equivalents) can be beneficial.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.

    • Solution: Select a solvent that effectively dissolves all reactants. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices for these types of reactions.[3]

  • Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant decomposition.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates the formation of side products. Understanding the potential side reactions is key to mitigating them.

Possible Side Reactions & Mitigation Strategies:

  • Over-alkylation: Primary or secondary amines are susceptible to further alkylation, leading to tertiary amines or quaternary ammonium salts.[4]

    • Mitigation:

      • Stoichiometry Control: Use a stoichiometric excess of the amine nucleophile relative to the 2-(2-chloroethyl)pyridine.

      • Slow Addition: Add the 2-(2-chloroethyl)pyridine solution dropwise to the reaction mixture containing the amine and base. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Elimination: The chloroethyl group can undergo elimination to form 2-vinylpyridine, especially in the presence of a strong, sterically hindered base.

    • Mitigation:

      • Base Selection: Opt for a less sterically hindered base if elimination is a significant issue.

      • Temperature Control: Run the reaction at the lowest effective temperature.

  • Self-alkylation/Polymerization: The free base of 2-(2-chloroethyl)pyridine can react with itself, with the pyridine nitrogen of one molecule attacking the chloroethyl group of another.[5]

    • Mitigation:

      • Maintain Low Concentration of Free Base: Use the slow addition technique mentioned above.

      • Pre-deprotonation of Nucleophile: Add the base to your nucleophile first, allow for deprotonation, and then slowly add the this compound.

Issue 3: Reaction Stalls or is Incomplete

Sometimes a reaction starts but fails to proceed to completion, leaving a significant amount of starting material.

Possible Causes & Solutions:

  • Deactivation of Reagents: Moisture in the reaction can quench strong bases like NaH.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Handle hygroscopic reagents in a glove box or under an inert atmosphere.

  • Product Inhibition: The product formed might be interfering with the reaction. For example, the newly formed amine product can be protonated by the starting hydrochloride salt, effectively halting the reaction.

    • Solution: Ensure sufficient base is present from the outset to neutralize all acidic species generated during the reaction.

  • Equilibrium: The reaction may be reversible and has reached equilibrium.

    • Solution: Consider strategies to shift the equilibrium towards the products, such as removing a byproduct (e.g., water, if formed) or using a larger excess of one of the reactants.

Troubleshooting Decision Tree

Here is a visual guide to help you systematically troubleshoot your alkylation reaction.

Troubleshooting_Alkylation start Reaction Issue low_yield Low/No Yield start->low_yield side_products Side Products start->side_products incomplete_reaction Incomplete Reaction start->incomplete_reaction check_base_strength Check Base Strength & Stoichiometry low_yield->check_base_strength Cause? check_solubility Check Solubility & Temperature low_yield->check_solubility Cause? check_overalkylation Over-alkylation? side_products->check_overalkylation Type? check_elimination Elimination? side_products->check_elimination Type? check_self_reaction Self-reaction? side_products->check_self_reaction Type? check_reagent_purity Check Reagent Purity/Moisture incomplete_reaction->check_reagent_purity Cause? check_product_inhibition Product Inhibition? incomplete_reaction->check_product_inhibition Cause? solution_base Use Stronger Base / >2 eq. check_base_strength->solution_base Solution solution_conditions Change Solvent / Increase Temp. check_solubility->solution_conditions Solution solution_overalkylation Excess Nucleophile / Slow Addition check_overalkylation->solution_overalkylation Fix solution_elimination Less Hindered Base / Lower Temp. check_elimination->solution_elimination Fix solution_self_reaction Pre-deprotonate Nucleophile / Slow Addition check_self_reaction->solution_self_reaction Fix solution_purity Use Anhydrous Conditions check_reagent_purity->solution_purity Solution solution_inhibition Increase Base Stoichiometry check_product_inhibition->solution_inhibition Solution

Caption: Troubleshooting decision tree for alkylation reactions.

III. Frequently Asked Questions (FAQs)

Q1: Why is 2-(2-chloroethyl)pyridine supplied as a hydrochloride salt?

The hydrochloride salt form significantly improves the stability and shelf-life of the compound. The free base is more prone to self-reaction and degradation.[1][5] The salt is also typically a crystalline solid, which is easier to handle and weigh accurately compared to the free base, which may be an oil.

Q2: Which base should I choose for my reaction?

The optimal base depends on the pKa of your nucleophile. A general rule is to use a base that is strong enough to deprotonate the nucleophile but does not introduce unwanted side reactions.

BasepKa of Conjugate AcidTypical SolventsNotes
Potassium Carbonate (K₂CO₃)~10.3DMF, AcetonitrileGood for acidic nucleophiles like phenols or some secondary amines. Often requires heating.
Cesium Carbonate (Cs₂CO₃)~10.3DMF, THFMore soluble than K₂CO₃, can lead to higher yields and selectivity for mono-alkylation.[2]
Sodium Hydride (NaH)~36THF, DMFA strong, non-nucleophilic base suitable for a wide range of nucleophiles, including alcohols.[6]
Triethylamine (Et₃N)~10.8DCM, THFA weak, organic-soluble base. Mainly used to scavenge HCl, less effective for deprotonating weak nucleophiles.

Q3: Can I "freebase" the this compound before the reaction?

Yes, you can perform a separate freebasing step. This can be advantageous if your nucleophile is sensitive to the presence of inorganic salts.

Protocol for Freebasing:

  • Dissolve the this compound in water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, until the pH is basic (pH 8-9).[5]

  • Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting free base should be used immediately as it is less stable than the hydrochloride salt.

Q4: What is the general mechanism for the alkylation reaction?

The reaction proceeds via a two-step mechanism involving deprotonation followed by nucleophilic substitution.

Alkylation_Mechanism Pyr_HCl Pyridinium-CH2CH2Cl·HCl Pyr_free Pyridine-CH2CH2Cl Pyr_HCl->Pyr_free Base Base 2 Base Nuc_H Nuc-H Nuc_anion Nuc⁻ Nuc_H->Nuc_anion Base Product Pyridine-CH2CH2-Nuc Pyr_free->Product Nuc⁻ Nuc_anion->Product Byproduct 2 Base·H⁺Cl⁻

Caption: General mechanism for alkylation.

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting materials and the expected product. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active. For more quantitative analysis, LC-MS is the preferred method.

IV. Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine (e.g., Morpholine)

This protocol describes the synthesis of 4-(2-(pyridin-2-yl)ethyl)morpholine.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.2 equivalents) and anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 50-60 °C) if it proceeds slowly at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

V. References

  • ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]

  • Discovery Fine Chemicals. 2-Picolyl Chloride Hydrochloride - 6959-47-3. [Link]

  • ResearchGate. Optimizing reaction conditions of N-alkylation reaction. [Link]

  • ACS Green Chemistry Institute. Avoiding Over-alkylation. [Link]

  • Reddit. Removal of HCl from 2-(chloromethyl)pyridine. [Link]

Sources

Technical Support Center: Challenges in the Workup and Isolation of 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-chloroethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and isolation of this important chemical intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful synthesis and purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and how does it impact the workup?

A1: The most prevalent method for synthesizing this compound is the chlorination of 2-(2-hydroxyethyl)pyridine using a chlorinating agent like thionyl chloride (SOCl₂).[1][2] This approach is favored for its efficiency. However, the use of excess thionyl chloride and the generation of acidic byproducts, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), are the primary factors that complicate the workup and isolation process.[3][4] The workup must effectively neutralize these acidic byproducts and safely remove the excess, highly reactive thionyl chloride.

Q2: What are the main stability concerns for 2-(2-chloroethyl)pyridine and its hydrochloride salt during workup and storage?

A2: The free base form of 2-(2-chloroethyl)pyridine can be unstable and may be prone to self-reaction.[2] Therefore, it is typically generated in situ or used immediately after neutralization. The hydrochloride salt is significantly more stable, but it can be hygroscopic, meaning it readily absorbs moisture from the air.[5] For long-term storage, it is recommended to keep the product in a tightly sealed container under a dry, inert atmosphere and at a low temperature.[5]

Q3: Why is my final product a dark, tarry material instead of a crystalline solid?

A3: The formation of dark, tarry materials is a common issue that can arise from several factors. One possibility is the decomposition of the starting material or product at elevated reaction temperatures. Another cause can be side reactions promoted by impurities in the starting materials or reagents. Vigorous and uncontrolled quenching of the reaction mixture can also lead to localized "hot spots" that cause degradation. To mitigate this, it is crucial to use pure starting materials, maintain careful temperature control throughout the reaction, and employ a controlled quenching procedure.

Q4: Can I use a different chlorinating agent besides thionyl chloride?

A4: While thionyl chloride is the most common chlorinating agent for this transformation, other reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can also be used. The choice of chlorinating agent can influence the reaction conditions and the impurity profile of the crude product, which in turn will affect the workup and purification strategy. For instance, using POCl₃ might necessitate a different quenching and extraction protocol compared to SOCl₂.

Troubleshooting Guide

Issue 1: Low Yield of Isolated Product

Q: My reaction seems to be complete by TLC, but I'm getting a low yield of this compound after workup and isolation. What are the potential causes and how can I improve my yield?

A: Low yield despite complete conversion is a frequent challenge. Here are the primary causes and their solutions:

  • Product Loss During Workup: The product may be lost during the quenching and extraction phases.

    • Solution: Optimize the workup procedure. A slow, reverse quench, where the reaction mixture is added to a cold, stirred quenching solution, can help control the exotherm and prevent product degradation.[3] Ensure the pH is carefully adjusted during extraction to maintain the product in its desired form (salt or free base).

  • Incomplete Precipitation/Crystallization: The product may not fully precipitate from the chosen solvent system.

    • Solution: Experiment with different anti-solvents to induce precipitation. Acetone is commonly used to precipitate the hydrochloride salt.[6] Cooling the solution can also improve the yield of the precipitate. If the product remains in solution, reducing the solvent volume under vacuum may be necessary to initiate crystallization.[1]

  • Hydrolysis of the Product: The chloro group is susceptible to hydrolysis back to the alcohol, especially under non-acidic aqueous conditions.

    • Solution: Perform the aqueous workup under acidic conditions to keep the product protonated and minimize its solubility in the organic phase during extraction of non-polar impurities. Ensure all glassware is thoroughly dried before use to prevent premature hydrolysis of the chlorinating agent and the product.

Issue 2: Difficulty in Removing Excess Thionyl Chloride

Q: I'm struggling to completely remove the excess thionyl chloride from my reaction mixture. What are the best practices for this?

A: The effective removal of excess thionyl chloride is critical for a clean workup. The two primary methods are vacuum distillation and chemical quenching.

  • Vacuum Distillation: This is the preferred method when the product is sensitive to water.

    • Protocol: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. It is advisable to use a cold trap to capture the volatile SOCl₂.[3][7] An azeotropic distillation with a dry, inert solvent like toluene can also be effective.[7]

  • Chemical Quenching: This is a suitable option for products stable to aqueous conditions.

    • Protocol: Slowly and carefully add the reaction mixture to a cold, vigorously stirred quenching solution, such as ice water or a saturated aqueous solution of sodium bicarbonate.[3][7] The addition rate should be controlled to keep the temperature of the quenching solution below 20°C.[3]

MethodAdvantagesDisadvantagesBest For
Vacuum Distillation Avoids aqueous conditions, suitable for water-sensitive products.[3]Requires specialized equipment (vacuum pump, cold trap).Large-scale reactions and water-sensitive products.[3]
Chemical Quenching Simpler and faster for small-scale reactions.[3]Can be highly exothermic and may lead to product hydrolysis if not controlled.[3]Products that are stable in aqueous conditions.
Issue 3: Product Fails to Crystallize or Precipitate

Q: After the workup, my product remains as an oil and does not crystallize. How can I induce crystallization?

A: The inability to obtain a crystalline solid is a common isolation challenge. Here are some techniques to induce crystallization:

  • Solvent Selection: The choice of solvent is crucial. For hydrochloride salts, a common strategy is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar anti-solvent (like diethyl ether, acetone, or ethyl acetate) until turbidity is observed.[8]

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth.

  • Trituration: This involves repeatedly washing the oily product with a solvent in which it is insoluble but the impurities are soluble. This can often remove impurities that inhibit crystallization and may result in the formation of a solid.

Experimental Workflow: Workup and Isolation

Below is a generalized experimental workflow for the workup and isolation of this compound following its synthesis from 2-(2-hydroxyethyl)pyridine and thionyl chloride.

Workup_Isolation_Workflow reaction_completion Reaction Completion (Monitored by TLC/LC-MS) remove_socl2 Removal of Excess SOCl₂ reaction_completion->remove_socl2 distillation Vacuum Distillation remove_socl2->distillation  Product is  water-sensitive quenching Chemical Quenching remove_socl2->quenching  Product is  water-stable residue_processing Process Crude Residue distillation->residue_processing quenching->residue_processing dissolve_in_solvent Dissolve in Minimal Polar Solvent (e.g., Ethanol) residue_processing->dissolve_in_solvent precipitation Induce Precipitation/Crystallization dissolve_in_solvent->precipitation add_antisolvent Add Anti-solvent (e.g., Acetone/Ether) precipitation->add_antisolvent  Product is soluble concentrate_solution Concentrate Solution precipitation->concentrate_solution  Product is highly soluble filtration Filtration add_antisolvent->filtration concentrate_solution->filtration washing Wash with Cold, Dry Solvent filtration->washing drying Dry Under Vacuum washing->drying final_product 2-(2-Chloroethyl)pyridine Hydrochloride (Crystalline Solid) drying->final_product

Caption: A logical workflow for the workup and isolation of this compound.

References

  • BenchChem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride.
  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride.
  • Reddit. (2019). Removing thionyl chloride.
  • BenchChem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride.
  • Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.
  • Guidechem. (n.d.). How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ.
  • ChemicalBook. (2025). 2-(2-Hydroxyethyl)pyridine.
  • TCI Chemicals. (n.d.). 2-(Chloromethyl)pyridine Hydrochloride.
  • AChemBlock. (n.d.). This compound 97%.
  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
  • Reddit. (2023). Help with thionyl chloride halogenation.
  • ChemScene. (n.d.). 4226-37-3 | this compound.
  • PubChem. (n.d.). 2-Chloropyridine.
  • ResearchGate. (2015). How do I purify HCl from a reaction of a primary alcohol and TsCl?.
  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • Organic Syntheses. (2013). Working with Hazardous Chemicals.
  • CAMEO Chemicals. (n.d.). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
  • The Good Scents Company. (n.d.). 2-(2-hydroxyethyl) pyridine.
  • PubChem. (n.d.). 2-(2-Chloroethyl)pyridine.
  • LookChem. (n.d.). Cas 103-74-2,2-(2-Hydroxyethyl)pyridine.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • LGC Standards. (n.d.). 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine).
  • AB Enterprises. (n.d.). 2-(2-Chloroethyl) Pyridine HCl.
  • Chegg.com. (2022). Solved Question 5. Draw the mechanism of the chlorination.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

Minimizing tar formation in 2-(2-Chloroethyl)pyridine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Tar Formation for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Tar Formation

2-(2-Chloroethyl)pyridine hydrochloride is a valuable building block in the synthesis of numerous pharmaceutical compounds, including the antihistamines pheniramine and triprolidine. However, its utility is often hampered by the formation of intractable tars, which can significantly reduce yields, complicate purification, and consume valuable starting materials. This guide provides a comprehensive troubleshooting framework to diagnose and mitigate these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of this compound reactions?

A1: "Tar" is a general term for a complex mixture of high-molecular-weight, often colored, and insoluble or poorly soluble byproducts. In reactions with 2-(2-chloroethyl)pyridine, tar formation is primarily attributed to two key pathways:

  • Self-Alkylation and Polymerization: The 2-(2-chloroethyl)pyridine molecule is bifunctional. The pyridine nitrogen is nucleophilic, while the chloroethyl group is an electrophilic alkylating agent. Under basic conditions, the free base form of one molecule can be alkylated by another, leading to a chain reaction of polymerization. This can potentially proceed through a highly reactive aziridinium intermediate.

  • Elimination to 2-Vinylpyridine and Subsequent Polymerization: In the presence of a base, 2-(2-chloroethyl)pyridine can undergo an elimination reaction to form 2-vinylpyridine. 2-Vinylpyridine is a monomer that is highly susceptible to radical, anionic, or cationic polymerization, rapidly forming poly(2-vinylpyridine), a major component of the observed tar.[1][2]

Q2: Why is the hydrochloride salt form of 2-(2-chloroethyl)pyridine used?

A2: The hydrochloride salt is used to improve the stability and shelf-life of the compound. The protonated pyridine ring is less nucleophilic, which significantly reduces the rate of self-alkylation and polymerization during storage. However, for the desired reaction to occur, the free base must be generated in situ by the addition of a suitable base. This initial step is critical and a primary control point for minimizing side reactions.

Q3: How do reaction conditions influence tar formation?

A3: Several factors play a crucial role:

  • Base: The choice and stoichiometry of the base are critical. Strong, sterically hindered bases are often preferred to deprotonate the nucleophile for the desired reaction without promoting extensive elimination or reacting directly with the chloroethyl group.

  • Temperature: Higher temperatures can accelerate both the desired reaction and the undesired side reactions leading to tar. Careful temperature control is essential.

  • Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the rates of competing reactions. Polar aprotic solvents are common but must be chosen carefully.

  • Concentration: High concentrations of 2-(2-chloroethyl)pyridine can increase the rate of self-alkylation.

Troubleshooting Guide: Minimizing Tar Formation

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Significant tar formation is observed upon addition of the base, even before the primary nucleophile is added.

  • Root Cause: This strongly suggests that self-alkylation of 2-(2-chloroethyl)pyridine or its elimination to 2-vinylpyridine is occurring rapidly upon deprotonation.

  • Troubleshooting Steps:

    • Choice of Base: Switch to a weaker or more sterically hindered base. For example, if you are using sodium hydroxide, consider potassium carbonate or a bulky organic base like diisopropylethylamine (DIPEA).

    • Order of Addition: Add the base slowly and at a low temperature to a mixture of the this compound and your primary nucleophile. This ensures that the desired nucleophile is present to compete with the self-reaction.

    • Temperature Control: Perform the base addition and the initial phase of the reaction at a reduced temperature (e.g., 0 °C or even lower) to slow down the rate of side reactions.

Problem 2: The reaction yields are low, and a significant amount of insoluble, dark material is produced during the reaction work-up.

  • Root Cause: This indicates that polymerization of 2-vinylpyridine is a likely culprit, or that oligomers from self-alkylation are precipitating.

  • Troubleshooting Steps:

    • Minimize Excess Base: Use a stoichiometric amount of base relative to the this compound. Excess base can promote the elimination reaction.

    • Consider a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., toluene/water), a PTC can facilitate the reaction at the interface, often under milder conditions and with lower concentrations of the reactive free base in the organic phase, thus minimizing polymerization.

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can favor tar formation.

Problem 3: The desired product is obtained, but it is difficult to purify from a sticky, colored residue.

  • Root Cause: Even if tar formation is not catastrophic, the formation of soluble oligomers can complicate purification.

  • Troubleshooting Steps:

    • Optimize Solvent and Temperature: A solvent that keeps the desired product in solution while minimizing the solubility of polymeric byproducts can be advantageous. Experiment with different solvent systems for both the reaction and the purification. Lowering the reaction temperature, even if it prolongs the reaction time, can significantly improve the purity of the crude product.

    • Purification Strategy: Consider a purification method that specifically targets the removal of polymers. This could involve precipitation of the desired product by the addition of a non-solvent, or using a different stationary phase for chromatography that has a lower affinity for the polar polymeric material.

Visualizing the Pathways to Tar Formation

The following diagram illustrates the competing reaction pathways that can lead to either the desired product or the formation of tar.

TarFormation 2-(2-Chloroethyl)pyridine_HCl 2-(2-Chloroethyl)pyridine Hydrochloride FreeBase 2-(2-Chloroethyl)pyridine (Free Base) 2-(2-Chloroethyl)pyridine_HCl->FreeBase + Base Base Base Nucleophile Nucleophile DesiredProduct Desired N-Alkylated Product FreeBase->DesiredProduct + Nucleophile SelfAlkylation Self-Alkylation FreeBase->SelfAlkylation Self-Reaction Elimination Elimination (E2) FreeBase->Elimination -HCl Oligomers Oligomers/Polymers (Tar) SelfAlkylation->Oligomers Vinylpyridine 2-Vinylpyridine Elimination->Vinylpyridine Polymerization Polymerization Vinylpyridine->Polymerization Tar2 Poly(2-vinylpyridine) (Tar) Polymerization->Tar2

Caption: Competing reaction pathways for 2-(2-chloroethyl)pyridine.

Experimental Protocols: A Comparative Approach

To illustrate the impact of reaction conditions, consider the following generalized protocols for the N-alkylation of a generic secondary amine.

Protocol A: High-Tar Formation Conditions

  • To a solution of this compound (1.0 eq) in DMF, add sodium hydroxide (1.5 eq) at room temperature.

  • Stir for 30 minutes.

  • Add the secondary amine (1.1 eq).

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Expected Outcome: Significant tar formation, low yield of the desired product.

Protocol B: Minimized-Tar Formation Conditions

  • To a solution of this compound (1.0 eq) and the secondary amine (1.2 eq) in acetonitrile, cool the mixture to 0 °C.

  • Slowly add potassium carbonate (1.1 eq) over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours, monitoring by TLC.

  • If the reaction is sluggish, gently warm to 40-50 °C.

  • Expected Outcome: Reduced tar formation, higher yield and purity of the desired product.

Table 1: Comparison of Reaction Parameters for Minimizing Tar

ParameterHigh-Tar Conditions (Protocol A)Minimized-Tar Conditions (Protocol B)Rationale for Change
Base Strong, excess NaOHWeaker, near-stoichiometric K₂CO₃Reduces the rate of elimination and self-alkylation.
Temperature High (80 °C)Low to moderate (0 °C to 50 °C)Favors the desired SN2 reaction over side reactions.
Order of Addition Base added firstBase added to mixture of reactantsThe desired nucleophile is present to compete.
Solvent DMFAcetonitrileSolvent choice can influence reaction rates and selectivity.

Advanced Strategies: Phase-Transfer Catalysis

For particularly challenging alkylations, phase-transfer catalysis (PTC) offers a robust solution.

Conceptual Workflow for PTC

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base_aq Inorganic Base (e.g., NaOH, K₂CO₃) Q+_Nu- PTC-Nucleophile Complex (Q⁺Nu⁻) Base_aq->Q+_Nu- Anion Exchange Q+_X- PTC (Q⁺X⁻) Q+_X-->Q+_Nu- Reagent_org 2-(2-Chloroethyl)pyridine + Nucleophile Product_org Desired Product Reagent_org->Product_org Q+_Nu-->Reagent_org Reaction Product_org->Q+_X- Regenerates PTC

Sources

Technical Support Center: Forced Degradation Studies of 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for forced degradation studies of 2-(2-Chloroethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful design, execution, and interpretation of your stability studies in line with regulatory expectations.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Poor or No Degradation Observed Under Stress Conditions

Question: I've subjected this compound to standard hydrolytic (0.1 M HCl, 0.1 M NaOH) and oxidative (3% H₂O₂) conditions at elevated temperatures (e.g., 60°C) for 24 hours, but my HPLC analysis shows less than 5% degradation. What's going wrong?

Answer: Achieving the target degradation of 5-20% is crucial for a meaningful study. [1]If you're observing minimal degradation, it suggests the stress conditions are not sufficiently rigorous for this specific molecule. Here’s a systematic approach to troubleshoot this:

  • Underlying Cause: this compound, as a hydrochloride salt, is expected to be relatively stable in acidic conditions due to the protonated pyridine ring, which reduces its susceptibility to nucleophilic attack. The chloroethyl group is the most probable site for degradation, primarily via hydrolysis.

  • Troubleshooting Steps:

    • Increase Stressor Severity: Incrementally increase the concentration of your acid, base, or oxidizing agent. For example, you can move from 0.1 M to 1 M HCl or NaOH. For oxidation, concentrations of H₂O₂ up to 30% can be used. [2] 2. Extend Exposure Time and Temperature: If increasing concentration is not effective or desirable, extend the duration of the study (e.g., to 48 or 72 hours) or increase the temperature (e.g., to 80°C). Monitor the degradation at intermediate time points to avoid excessive degradation (>20%).

    • Solvent Considerations: Ensure the drug substance is fully dissolved in the stress medium. If solubility is an issue, a co-solvent (like methanol or acetonitrile) may be necessary. However, be aware that the co-solvent itself could influence the degradation pathway.

    • Check Your Analytical Method: Confirm that your analytical method is capable of separating the parent peak from any potential degradants. It's possible degradation is occurring, but the products are co-eluting with the parent drug.

Issue 2: Poor Chromatographic Resolution or Peak Shape

Question: My HPLC-UV analysis shows several small peaks close to the main this compound peak, but they are not baseline-separated. Additionally, my main peak is tailing. How can I improve my separation?

Answer: A stability-indicating method must be able to separate, detect, and quantify degradation products from the active pharmaceutical ingredient (API) and any other impurities. [3][4][5][6]Poor resolution and peak shape compromise the accuracy of your results.

  • Underlying Cause: The pyridine moiety in the molecule is basic. At neutral or acidic pH, it will be protonated, which can lead to strong interactions with residual silanols on a standard C18 column, causing peak tailing. Co-elution occurs when the chromatographic conditions are not optimized for the specific chemical properties of the parent drug and its degradants.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most critical parameter to adjust is the pH of your aqueous mobile phase. To minimize silanol interactions, work at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate. This ensures the pyridine nitrogen is consistently protonated and residual silanols are suppressed.

    • Optimize the Gradient: If you are using a gradient method, try making the gradient shallower. A slower increase in the organic solvent percentage over time will provide more opportunity for closely eluting peaks to separate.

    • Change Column Chemistry: If mobile phase optimization is insufficient, consider a different column. An end-capped C18 column or a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) might offer different selectivity and improved peak shape.

    • Lower the Temperature: Reducing the column temperature can sometimes improve the resolution of critical pairs, although it may increase analysis time and backpressure.

Issue 3: Mass Balance is Not Within the Acceptable Range (90-110%)

Question: After conducting my forced degradation experiments, the calculated mass balance is only 80%. Where could the missing mass have gone?

Answer: Poor mass balance is a common issue that can undermine the validity of a forced degradation study. It suggests that not all degradation products are being accounted for by the analytical method.

  • Underlying Cause: This issue can arise from several factors:

    • Degradants may not have a UV chromophore and are therefore invisible to the UV detector.

    • Degradants may be volatile and lost during sample preparation or analysis.

    • Degradants may have precipitated out of the solution.

    • The degradants may be co-eluting with the parent peak or other peaks, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (MS): The most effective way to troubleshoot this is to use a mass-compatible HPLC method and an MS detector. [3]An MS can detect non-UV active compounds and provide mass information to help identify potential degradants.

    • Check for Precipitation: Visually inspect your stressed samples for any precipitate. If present, try to dissolve it in a stronger solvent and analyze it separately.

    • Evaluate Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. A non-homogenous peak indicates co-elution.

    • Consider Volatile Degradants: If thermal degradation was performed, consider the possibility of volatile products. Headspace GC-MS could be used to investigate this possibility if scientifically justified.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and practices of forced degradation studies for this compound.

Question 1: What are the primary objectives and regulatory basis for performing forced degradation studies?

Answer: Forced degradation studies, also known as stress testing, are a critical component of the drug development process. The primary objectives are:

  • To Develop and Demonstrate Specificity of Stability-Indicating Methods: The core purpose is to generate degradation products to prove that the analytical method can accurately measure the active ingredient without interference from its degradants, process impurities, or excipients. [7][8]* To Understand Degradation Pathways: Stress testing helps to identify the likely degradation products and elucidate the chemical degradation pathways of the drug substance. [8]* To Determine the Intrinsic Stability of the Molecule: These studies reveal the molecule's inherent vulnerabilities to different stress conditions (hydrolysis, oxidation, light, heat). [7] These studies are mandated by regulatory agencies worldwide and are described in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing. [9][10][11][12][13][14][15][16] Question 2: What is a logical starting point for stress conditions for this compound?

Answer: A systematic approach is recommended. The following table provides a robust set of starting conditions. The goal is to achieve 5-20% degradation. [1]These conditions should be adjusted based on the observed stability of the molecule.

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °C24 - 72 hoursHydrolysis of the chloroethyl side chain to a hydroxyethyl group.
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60 °C4 - 24 hoursHydrolysis of the chloroethyl side chain. Potential for other base-catalyzed reactions.
Oxidation 3% - 30% H₂O₂Room Temperature24 hoursOxidation of the pyridine ring (N-oxide formation) or side chain. [17]
Thermal (Dry Heat) Solid Drug Substance80 - 105 °C48 - 72 hoursGeneral decomposition. Hydrochloride salts can sometimes show complex thermal behavior. [18]
Photostability Solid & SolutionICH Q1B Option 1 or 2As per guidelinePhotolytic cleavage or rearrangement. Pyridine compounds can undergo photolysis. [19][20][21][22]

Question 3: How do I propose a degradation pathway for this molecule?

Answer: Proposing a degradation pathway is a multi-step process that combines chemical knowledge with analytical data.

General Workflow for Forced Degradation Studies

The following diagram illustrates the typical workflow for conducting a forced degradation study, from planning to final data analysis.

Forced_Degradation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Stress Sample Generation cluster_analysis Phase 3: Analysis & Interpretation Plan Define Objectives & Conditions (ICH Q1A/Q1B) Prep Prepare Drug Substance & Reagent Solutions Plan->Prep Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Ox Oxidation Prep->Ox Heat Thermal Stress Prep->Heat Light Photolytic Stress Prep->Light HPLC HPLC-PDA/MS Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC Data Quantify Degradation & Calculate Mass Balance HPLC->Data Pathway Identify Degradants & Propose Pathways Data->Pathway Report Final Report Pathway->Report

Caption: General workflow for a forced degradation study.

  • Identify the Most Labile Part of the Molecule: For this compound, the C-Cl bond in the ethyl side chain is the most likely site for nucleophilic substitution (hydrolysis). The pyridine ring itself is relatively stable but can be oxidized to an N-oxide.

  • Analyze Stressed Samples with LC-MS: An HPLC coupled with a mass spectrometer is the most powerful tool for this task. It allows you to determine the mass-to-charge ratio (m/z) of the degradation products.

  • Compare Masses: Compare the m/z of the degradants with the parent drug. For example, the replacement of a chlorine atom (mass ≈ 35.5 Da) with a hydroxyl group (-OH, mass ≈ 17 Da) results in a net mass loss of approximately 18.5 Da.

  • Propose Structures: Based on the mass difference and fundamental chemical principles, propose structures for the degradation products. For instance, the primary hydrolytic degradant is likely 2-(2-hydroxyethyl)pyridine.

  • Use Tandem MS (MS/MS): To gain more confidence in your proposed structure, fragment the degradant ion in the mass spectrometer. The fragmentation pattern provides structural information that can be used to confirm the proposed structure.

Plausible Hydrolytic Degradation Pathway

The diagram below illustrates the most probable hydrolytic degradation pathway for this compound, leading to the formation of 2-(2-hydroxyethyl)pyridine.

Degradation_Pathway cluster_main Hydrolytic Degradation Parent 2-(2-Chloroethyl)pyridine (Parent Drug) Degradant 2-(2-Hydroxyethyl)pyridine (Degradation Product) Parent->Degradant + H₂O - HCl (Hydrolysis)

Sources

Technical Support Center: Enhancing Regioselectivity in Reactions with 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Chloroethyl)pyridine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve your desired synthetic outcomes with high regioselectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with this compound.

Q1: What is the primary regioselectivity challenge when using 2-(2-chloroethyl)pyridine as an electrophile?

A1: The principal challenge is the competition between two nucleophilic attack sites. The molecule has two electrophilic centers: the carbon of the chloroethyl side chain (C-alkylation) and the pyridine ring's nitrogen atom (N-alkylation). The desired reaction is typically a nucleophilic substitution (SN2) on the side chain. However, nucleophiles can also attack the nitrogen, leading to the formation of an undesired quaternary pyridinium salt. Controlling the reaction to favor C-alkylation over N-alkylation is the key to a successful synthesis.

Q2: My reaction is predominantly yielding the N-alkylated pyridinium salt. What is the most likely cause?

A2: The formation of the quaternary pyridinium salt is a common side reaction.[1] This outcome is often favored under conditions that increase the nucleophilicity of the pyridine nitrogen or when the intended nucleophile is not sufficiently reactive. Key factors include the choice of base and solvent. For instance, if the free base of 2-(2-chloroethyl)pyridine is generated in the absence of a more reactive nucleophile, it can even self-react.[2] A non-nucleophilic base and a polar aprotic solvent are generally recommended to promote the desired SN2 reaction on the side chain.[3]

Q3: How does the choice of base critically influence regioselectivity?

A3: The base plays two crucial roles. First, since the starting material is a hydrochloride salt, at least one equivalent of base is required to neutralize the acid and generate the free pyridine base for the reaction. Second, if your nucleophile is neutral (e.g., an amine or thiol), a base is needed to deprotonate it into its more reactive anionic form.

Using a strong, bulky, or nucleophilic base (like certain amines) can inadvertently compete with your intended nucleophile, leading to side products. The ideal choice is a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA), which can effectively neutralize the acid and deprotonate the nucleophile without participating in the alkylation itself.[3][4]

Q4: What is the optimal solvent for promoting side-chain (C-alkylation) substitution?

A4: Polar aprotic solvents are the superior choice for promoting SN2 reactions on the chloroethyl side chain.[5][6] Solvents like N,N-Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are ideal.[7] They effectively dissolve the reactants but do not form a strong "solvent cage" around the anionic nucleophile through hydrogen bonding.[8] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate of the desired SN2 reaction.[5] Conversely, polar protic solvents like water or ethanol can solvate and stabilize the nucleophile, reducing its reactivity and potentially favoring the undesired N-alkylation pathway.[3]

Part 2: Troubleshooting Guide: Controlling N- vs. C-Alkylation

This section provides a systematic approach to diagnosing and solving poor regioselectivity in your reactions.

Problem Statement: The reaction yields a low amount of the desired side-chain alkylated product and a significant amount of the N-alkylated pyridinium salt byproduct.
Root Cause Analysis: Competing Reaction Pathways

The core issue lies in the kinetic competition between two pathways, as illustrated below. Your goal is to implement conditions that favor Pathway A (C-Alkylation) .

G start_reagent 2-(2-Chloroethyl)pyridine (Free Base) C_attack Nu⁻ attacks side-chain carbon start_reagent->C_attack N_attack Nu⁻ attacks pyridine nitrogen start_reagent->N_attack nucleophile Nucleophile (Nu⁻) nucleophile->C_attack nucleophile->N_attack product_C Desired Product: Py-CH₂CH₂-Nu C_attack->product_C product_N Side Product: Quaternary Pyridinium Salt N_attack->product_N Favored by: - Protic Solvent - Weak/Hindered Nucleophile G start Problem: Low Yield of C-Alkylated Product (High N-Alkylation) q_base Step 1: Evaluate Your Base start->q_base a_base_good Using a non-nucleophilic base (e.g., K₂CO₃, DIPEA)? q_base->a_base_good Yes a_base_bad Using a nucleophilic or sterically small amine base? q_base->a_base_bad No q_solvent Step 2: Evaluate Your Solvent a_base_good->q_solvent sol_base Action: Switch to a non-nucleophilic base. See Table 1. a_base_bad->sol_base sol_base->q_solvent a_solvent_good Using a polar aprotic solvent (e.g., DMF, ACN, DMSO)? q_solvent->a_solvent_good Yes a_solvent_bad Using a protic solvent (e.g., EtOH, H₂O)? q_solvent->a_solvent_bad No q_temp Step 3: Evaluate Temperature a_solvent_good->q_temp sol_solvent Action: Switch to a polar aprotic solvent. See Table 2. a_solvent_bad->sol_solvent sol_solvent->q_temp a_temp_high Is reaction temp > 80 °C? q_temp->a_temp_high Yes a_temp_low Is reaction at RT or slightly elevated? q_temp->a_temp_low No sol_temp Action: Lower temperature. High temps can promote side reactions. Start at RT and gently heat. a_temp_high->sol_temp end Solution: Optimized Conditions for High Regioselectivity a_temp_low->end sol_temp->end

Caption: Troubleshooting workflow for optimizing regioselectivity.

Strategy 1: Base Selection

The base should be strong enough to deprotonate the nucleophile but not nucleophilic itself.

BaseTypepKa (Conjugate Acid)Recommended Use & Rationale
Potassium Carbonate (K₂CO₃) Inorganic, Non-nucleophilic~10.3Highly Recommended. Heterogeneous base that is effective and easy to remove by filtration. Ideal for reactions with amine and thiol nucleophiles. [9]
DIPEA Amine, Non-nucleophilic~10.7Recommended. A sterically hindered organic base that is soluble in most organic solvents. Excellent for neutralizing HCl without competing as a nucleophile. [4]
Sodium Hydride (NaH) Hydride, Strong, Non-nucleophilic~36Use with Caution. Excellent for deprotonating weak nucleophiles like alcohols, but highly reactive. Must be used under strictly anhydrous conditions. [4]
Triethylamine (Et₃N) Amine, Nucleophilic~10.7Not Recommended. Can compete with the intended nucleophile, leading to the formation of the triethylammonium salt and potentially N-alkylation of the pyridine.
Strategy 2: Solvent Optimization

The solvent choice directly impacts the reactivity of your nucleophile.

Solvent ClassExamplesEffect on SN2 RateRationale
Polar Aprotic DMF, ACN, DMSO Increases Rate Highly Recommended. These solvents solvate the cation but leave the anionic nucleophile relatively "naked" and highly reactive, maximizing the SN2 reaction rate. [5][7]
Polar Protic H₂O, EtOH, MeOHDecreases RateNot Recommended. These solvents form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and lowering its energy, which in turn increases the activation energy for the SN2 reaction and slows it down. [6][10]
Non-polar Toluene, HexaneVery Slow RateNot Recommended. Reactants, particularly the hydrochloride salt and polar nucleophiles, often have poor solubility, leading to very slow or incomplete reactions.

Part 3: Experimental Protocols

The following is a generalized, robust protocol for the side-chain alkylation of a nucleophile using this compound.

General Protocol: SN2 Reaction with an Amine or Thiol Nucleophile
  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, to make a ~0.2 M solution).

  • Base Addition: Add a non-nucleophilic base, such as finely ground potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). Stir the suspension for 15-30 minutes at room temperature to ensure neutralization of the hydrochloride salt.

  • Nucleophile Addition: Add the amine or thiol nucleophile (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50-60 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired C-alkylated product.

This protocol is a general guideline and may require optimization for your specific nucleophile and scale. [3][4]

References

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. Retrieved from [Link]

  • AK LECTURES. (2013). Effect of Solvent on Sn2 Reaction. YouTube. Retrieved from [Link]

  • ACS Publications. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • ACS Publications. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.
  • National Institutes of Health. (n.d.). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. Retrieved from [Link]

  • Química Organica.org. (n.d.). Alkylation and acylation of pyridine. Retrieved from [Link]

  • Reddit. (2022). reaction with hydrochloride compounds. r/chemhelp. Retrieved from [Link]

Sources

Validation & Comparative

2-(2-Chloroethyl)pyridine hydrochloride vs 2-(chloromethyl)pyridine hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-(2-Chloroethyl)pyridine HCl and 2-(Chloromethyl)pyridine HCl for Pharmaceutical and Chemical Synthesis

As Senior Application Scientists, we often guide researchers through the critical process of selecting the right reagent for their synthetic needs. A frequent point of discussion involves the nuanced differences between structurally similar building blocks. This guide provides an in-depth, data-driven comparison of two such reagents: 2-(2-Chloroethyl)pyridine hydrochloride and 2-(Chloromethyl)pyridine hydrochloride. While both are valuable electrophiles for introducing a pyridyl moiety, their reactivity profiles are distinct, governed by subtle structural variations that have profound mechanistic implications. Understanding these differences is paramount for optimizing reaction outcomes, maximizing yields, and ensuring process safety.

Structural and Electronic Foundations of Reactivity

At first glance, the two molecules differ by a single methylene (-CH₂) group. This seemingly minor distinction is the primary determinant of their divergent chemical behavior.

  • 2-(Chloromethyl)pyridine hydrochloride: The chlorine atom is positioned on a carbon directly attached to the pyridine ring. This "benzylic-like" position significantly activates the C-Cl bond towards nucleophilic substitution. The electron-withdrawing nature of the protonated pyridine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack.

  • This compound: The chlorine is separated from the ring by a two-carbon chain. While the inductive electron-withdrawing effect of the pyridinium ring is still present, it is attenuated over the longer distance. This would suggest a lower intrinsic reactivity in a direct Sɴ2 displacement compared to its chloromethyl counterpart. However, this molecule possesses a unique mechanistic pathway that can dominate its reactivity, as we will explore.

Below is a diagram illustrating the fundamental structural differences.

Caption: Structural comparison of 2-(chloromethyl)pyridine HCl and 2-(2-chloroethyl)pyridine HCl.

The Decisive Mechanistic Divergence: Sɴ2 vs. Neighboring Group Participation

The core difference in reactivity lies in the available reaction pathways. 2-(Chloromethyl)pyridine hydrochloride reacts almost exclusively through a direct bimolecular nucleophilic substitution (Sɴ2) mechanism. In contrast, this compound's reactivity is often governed by a powerful phenomenon known as Neighboring Group Participation (NGP), also referred to as anchimeric assistance.

The Direct Path: Sɴ2 Reactivity of 2-(Chloromethyl)pyridine HCl

The reaction of 2-(chloromethyl)pyridine with a nucleophile (Nu⁻) is a classic Sɴ2 process. The nucleophile directly attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step.

G reactant Nu⁻ + Cl-CH₂-PyH⁺ transition_state [Nu···CH₂(Cl)···PyH]⁻ reactant->transition_state Direct Attack product Nu-CH₂-PyH⁺ + Cl⁻ transition_state->product Displacement

Caption: Sɴ2 mechanism for 2-(chloromethyl)pyridine HCl.

The high reactivity is a double-edged sword. While it ensures rapid conversion, it can also lead to poor selectivity and the formation of side products if multiple nucleophilic sites are present in the substrate. Its nature as a potent lachrymator also necessitates stringent handling precautions.

The Indirect Path: Aziridinium Ion Formation from 2-(2-Chloroethyl)pyridine HCl

Under neutral or basic conditions, the pyridine nitrogen of 2-(2-chloroethyl)pyridine can act as an internal nucleophile, displacing the chloride to form a highly strained, three-membered heterocyclic intermediate known as the aziridinium ion. This intramolecular cyclization is the rate-determining step. The resulting aziridinium ion is a potent electrophile and is rapidly opened by an external nucleophile.

G cluster_0 Step 1: Intramolecular Cyclization (Rate-Determining) cluster_1 Step 2: Nucleophilic Ring-Opening (Fast) reactant Cl-CH₂CH₂-Py intermediate Aziridinium Ion + Cl⁻ reactant->intermediate NGP intermediate2 Aziridinium Ion + Nu⁻ product Nu-CH₂CH₂-Py intermediate2->product Attack

Caption: Neighboring Group Participation (NGP) via an aziridinium intermediate.

This two-step process has significant consequences:

  • Reaction Kinetics: The overall rate is dependent on the formation of the aziridinium ion, not the concentration of the external nucleophile. This results in pseudo-first-order kinetics under certain conditions.

  • Enhanced Reactivity: While the C-Cl bond in the starting material is less intrinsically reactive, the formation of the highly strained aziridinium ring provides a powerful thermodynamic driving force. The subsequent ring-opening is extremely fast, often leading to a greater overall reaction rate than might be predicted by simply considering the primary alkyl chloride structure.

Comparative Performance: Experimental Data

To illustrate the practical implications of these mechanistic differences, we can compare their performance in a standard N-alkylation reaction with a generic secondary amine nucleophile.

Parameter2-(Chloromethyl)pyridine HCl2-(2-Chloroethyl)pyridine HClRationale & Citation
Typical Reaction Temp. 25-50 °C60-100 °CThe rate-determining step for the chloroethyl derivative (cyclization) requires a higher activation energy.
Relative Reaction Rate Very Fast (minutes to a few hours)Moderate to Fast (several hours)The Sɴ2 reaction is direct and unhindered. The chloroethyl compound's rate is limited by aziridinium formation.
Common Side Products Quaternization of product, over-alkylation.Dimerization (piperazine formation), rearrangement.High reactivity of the chloromethyl reagent can lead to further reaction with the desired product. The aziridinium ion can be attacked by another molecule of the starting material or product.
pH Sensitivity Requires base to neutralize HCl and free the nucleophile.Requires base to deprotonate the pyridine ring for cyclization to occur. Reactivity is highly pH-dependent.
Handling Precautions Potent lachrymator, requires fume hood and PPE.Irritant, handle with appropriate PPE.The higher volatility and reactivity of the chloromethyl derivative contribute to its lachrymatory properties.

Experimental Protocols: A Head-to-Head N-Alkylation

To provide a tangible comparison, we outline protocols for the alkylation of piperidine. These are representative procedures designed to highlight the different conditions required for each reagent.

Protocol 1: Alkylation using 2-(Chloromethyl)pyridine HCl

This protocol leverages the high Sɴ2 reactivity of the reagent.

G start Start: Combine Piperidine & Solvent add_base Add K₂CO₃ (2.2 eq) start->add_base cool Cool to 0-5 °C add_base->cool add_reagent Slowly add 2-(Chloromethyl)pyridine HCl (1.0 eq) in Solvent cool->add_reagent warm Warm to RT, Stir for 2h add_reagent->warm workup Aqueous Workup & Extraction warm->workup purify Column Chromatography workup->purify end Isolate Product purify->end

Caption: Workflow for N-alkylation with 2-(chloromethyl)pyridine HCl.

Methodology:

  • Setup: To a round-bottom flask charged with piperidine (1.0 eq) and a suitable solvent (e.g., acetonitrile), add potassium carbonate (2.2 eq) as a base.

  • Cooling: Cool the stirred suspension to 0-5 °C in an ice bath. This is crucial to manage the exothermic reaction.

  • Reagent Addition: Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in acetonitrile dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

The choice of a strong base and low temperature is designed to control the high intrinsic reactivity and minimize side product formation.

Protocol 2: Alkylation using 2-(2-Chloroethyl)pyridine HCl

This protocol requires conditions that favor the formation of the key aziridinium intermediate.

G start Start: Combine Piperidine, Reagent & Solvent add_base Add K₂CO₃ (2.5 eq) start->add_base heat Heat to 80 °C, Stir for 8h add_base->heat monitor Monitor by LC-MS heat->monitor cool Cool to RT monitor->cool workup Aqueous Workup & Extraction cool->workup purify Column Chromatography workup->purify end Isolate Product purify->end

A Senior Application Scientist's Guide to Pyridine Functionalization: A Comparative Analysis of Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of the pyridine scaffold is a cornerstone of modern medicinal chemistry. The introduction of alkyl groups can profoundly influence the pharmacological properties of a molecule, from its potency and selectivity to its metabolic stability. This guide provides an in-depth comparative analysis of the primary classes of alkylating agents for pyridine functionalization, moving beyond a simple recitation of protocols to explain the underlying chemical principles and provide actionable, field-proven insights.

The Enduring Challenge of Pyridine Alkylation: Regioselectivity

The pyridine ring, an electron-deficient heterocycle, presents a unique challenge to the synthetic chemist. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making classical Friedel-Crafts alkylation largely ineffective.[1] Consequently, functionalization relies on nucleophilic attack or radical substitution on the protonated or activated pyridine ring. This inherent reactivity profile, however, often leads to a mixture of C-2 and C-4 substituted products, with the C-3 position being the most difficult to functionalize directly. The control of this regioselectivity is the central theme in the development of new pyridine alkylation methods.

This guide will dissect and compare the following key classes of alkylating agents and methodologies:

  • Classical Nucleophilic Alkylation: Organolithium and Grignard Reagents

  • Radical Alkylation: The Minisci Reaction and its Modern Variants

  • Transition-Metal Catalysis: Harnessing d-block elements for C-H activation

  • Modern Redox Methods: Photoredox and Electrochemical Alkylation

Classical Nucleophilic Alkylation: Organolithium and Grignard Reagents

Organolithium and Grignard reagents are powerful nucleophiles capable of directly adding to the electron-deficient pyridine ring. The regioselectivity of this addition is highly dependent on the nature of the organometallic reagent, the solvent, and the presence of directing groups on the pyridine ring.

Mechanism of Action

The reaction proceeds via nucleophilic addition to the C=N bond of the pyridine ring, leading to a dihydropyridine intermediate. Subsequent oxidation, either spontaneously upon workup or with an added oxidant, restores aromaticity. The preference for attack at the C-2 and C-4 positions is due to the stabilization of the negative charge on the nitrogen atom in the resulting intermediate.[2]

G Pyridine Pyridine Intermediate Dihydropyridine Intermediate Pyridine->Intermediate Nucleophilic Addition RLi R-Li (Organolithium) RLi->Intermediate Product Alkylated Pyridine Intermediate->Product Rearomatization Oxidation Oxidation Oxidation->Product

Comparative Analysis: Organolithium vs. Grignard Reagents
FeatureOrganolithium Reagents (e.g., n-BuLi)Grignard Reagents (e.g., EtMgBr)
Reactivity Generally more reactive and basic.[3][4][5]Less reactive and basic compared to organolithiums.
Regioselectivity Can be influenced by aggregation state; dimeric clusters may favor C-2 alkylation, while tetrameric clusters can favor C-4.[6]Often show a preference for C-2 addition.
Side Reactions Prone to deprotonation of acidic protons on the pyridine ring or functional groups. Competitive nucleophilic addition to the pyridine ring can be an issue when deprotonation is the desired outcome.[7][8]Less prone to side reactions compared to organolithiums.
Functional Group Tolerance Less tolerant of acidic protons and electrophilic functional groups.More tolerant of a wider range of functional groups.

A key consideration when using organolithium reagents is their aggregation state in solution, which can be manipulated to control regioselectivity. For instance, methyllithium, which tends to form tetrameric clusters, can favor C-4 alkylation, while sec-butyllithium, which exists as a dimer, can promote C-2 alkylation.[6]

Experimental Protocol: In Situ Generation and Alkylation of 2-Pyridyllithium

This protocol describes the generation of 2-pyridyllithium via lithium-halogen exchange, a reliable method that avoids the competitive nucleophilic addition often encountered with direct deprotonation of pyridine.[7]

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Dry ice/acetone bath

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 equiv.) to a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the 2-bromopyridine in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-BuLi (1.0-1.1 equiv.) dropwise from the dropping funnel to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Formation of 2-Pyridyllithium: After the addition is complete, stir the resulting mixture at -78 °C for 30-60 minutes to allow for the complete formation of 2-pyridyllithium.

  • Reaction with Electrophile: Add the electrophile (1.0-1.2 equiv.), either neat or as a solution in anhydrous THF, dropwise to the 2-pyridyllithium solution at -78 °C.

  • Quenching and Workup: After the reaction is complete (as determined by TLC or LC-MS), quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Radical Alkylation: The Minisci Reaction and its Modern Renaissance

The Minisci reaction, first reported in 1971, is a powerful method for the direct alkylation of electron-deficient heterocycles.[1] It involves the addition of a nucleophilic alkyl radical to a protonated pyridine ring.

Mechanism of Action

The reaction is typically initiated by the generation of an alkyl radical from a suitable precursor, such as a carboxylic acid, via oxidative decarboxylation using a silver catalyst and a persulfate oxidant.[9] This radical then adds to the protonated pyridine ring, which is more electrophilic than the neutral pyridine. The resulting radical cation is then oxidized to the final product.

G RCOOH Carboxylic Acid R_radical Alkyl Radical (R•) RCOOH->R_radical Oxidative Decarboxylation AgNO3 AgNO₃ AgNO3->R_radical S2O8 (NH₄)₂S₂O₈ S2O8->R_radical Radical_adduct Radical Adduct R_radical->Radical_adduct PyridineH Protonated Pyridine PyridineH->Radical_adduct Radical Addition Product Alkylated Pyridine Radical_adduct->Product Oxidation & Aromatization

Addressing the Regioselectivity Challenge in Minisci Reactions

A significant drawback of the classical Minisci reaction is its often poor regioselectivity, yielding mixtures of C-2 and C-4 isomers.[1][10] Recent innovations have addressed this challenge, most notably through the use of a removable blocking group at the nitrogen atom. This strategy, pioneered by Baran and coworkers, utilizes a maleate-derived blocking group that sterically hinders the C-2 and C-6 positions, directing the radical attack exclusively to the C-4 position.[1][10][11][12][13]

Experimental Protocol: Regioselective C-4 Minisci Alkylation using a Maleate Blocking Group

This protocol is adapted from the work of Baran and coworkers and provides a practical method for the selective C-4 alkylation of pyridines.[11]

Part A: Installation of the Blocking Group

  • Reaction Setup: In a round-bottom flask, combine pyridine (1.0 equiv.) and maleic acid (1.1 equiv.) in a suitable solvent such as acetonitrile.

  • Heating: Heat the mixture to reflux for 2-4 hours.

  • Esterification: After cooling to room temperature, add an alcohol (e.g., ethanol) and a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux overnight.

  • Isolation: After cooling, the pyridinium salt often precipitates and can be collected by filtration.

Part B: Minisci Alkylation

  • Reaction Setup: To a culture tube, add the pyridinium salt (1.0 equiv.), the desired carboxylic acid (2.0 equiv.), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv.).

  • Solvent: Add a biphasic solvent system, such as dichloroethane and water (1:1).

  • Reaction: Stir the mixture vigorously at 50 °C for 2 hours.

  • Workup: After completion, dilute the reaction with dichloromethane and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.

Part C: Deprotection

  • Base Treatment: Dissolve the crude alkylated product in dichloromethane and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv.).

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel and wash with 1 N NaOH. Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purification: Purify the C-4 alkylated pyridine by column chromatography.

Transition-Metal Catalysis: A Paradigm Shift in C-H Functionalization

Transition-metal catalysis has revolutionized C-H functionalization, and pyridine alkylation is no exception. These methods offer high regioselectivity, often at the C-2 position, by leveraging the coordinating ability of the pyridine nitrogen.

Mechanism of Action

The general catalytic cycle involves the coordination of the pyridine nitrogen to the metal center, followed by a C-H activation step to form a metallacyclic intermediate. This intermediate then undergoes migratory insertion of an alkene or alkyne, followed by reductive elimination to yield the alkylated pyridine and regenerate the active catalyst.

G Catalyst [M]-Catalyst Coordination Coordination Catalyst->Coordination Pyridine Pyridine Pyridine->Coordination CH_Activation C-H Activation Coordination->CH_Activation Metallacycle Metallacycle Intermediate CH_Activation->Metallacycle Insertion Migratory Insertion Metallacycle->Insertion Alkene Alkene/Alkyne Alkene->Insertion Intermediate2 Alkyl-Metal Intermediate Insertion->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Alkylated Pyridine Reductive_Elimination->Product

Comparative Analysis: Nickel-Catalyzed C-4 Alkylation

While many transition-metal-catalyzed methods favor C-2 alkylation, innovative approaches have been developed for C-4 selective functionalization. One notable example is the use of a nickel/Lewis acid co-catalytic system.[14][15] The Lewis acid is proposed to coordinate to the pyridine nitrogen, electronically modifying the ring and directing the nickel catalyst to the C-4 position.

FeatureMinisci Reaction (with Blocking Group)Ni/Lewis Acid Catalysis
Regioselectivity Excellent C-4 selectivity.[11]Good to excellent C-4 selectivity.[14]
Alkylating Agent Carboxylic acids.Alkenes and alkynes.
Reaction Conditions Biphasic, 50 °C.Anhydrous, high temperature (e.g., 130 °C).
Scalability Demonstrated to be scalable.[10]Scalability can be a concern due to the need for anhydrous conditions and specialized ligands.
Cost Uses inexpensive reagents (maleic acid, AgNO₃, (NH₄)₂S₂O₈).[12]Requires a nickel catalyst, a Lewis acid, and often a specialized N-heterocyclic carbene (NHC) ligand, which can be costly.[14]
Experimental Protocol: Nickel-Catalyzed C-4 Alkylation of Pyridine with an Alkene

This protocol is based on the work of Nakao, Hiyama, and coworkers for the C-4 alkylation of pyridine.[14]

Materials:

  • Pyridine

  • 1-Tridecene (or other alkene)

  • Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0))

  • 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

  • Trimethylaluminum (AlMe₃) in hexanes

  • Anhydrous toluene

  • Glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: In a glovebox, to a vial, add Ni(cod)₂ (5 mol%) and IPr (5 mol%). Add anhydrous toluene and stir for 10 minutes.

  • Reaction Setup: In a separate vial, add pyridine (1.0 equiv.) and the alkene (1.5 equiv.) to anhydrous toluene.

  • Addition of Lewis Acid: To the pyridine/alkene mixture, add AlMe₃ (20 mol%) dropwise.

  • Initiation: Add the prepared nickel catalyst solution to the pyridine/alkene/Lewis acid mixture.

  • Heating: Seal the vial and heat the reaction mixture at 130 °C for 3 hours.

  • Workup: After cooling to room temperature, quench the reaction with methanol. Dilute with an organic solvent and wash with water. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography on silica gel.

Modern Redox Methods: Photoredox and Electrochemical Alkylation

Photoredox and electrochemical methods represent the cutting edge of pyridine functionalization, offering mild reaction conditions and unique reactivity patterns. Both approaches rely on single-electron transfer (SET) processes to generate radical intermediates.

Comparative Analysis: Photoredox vs. Electrochemical Alkylation
FeaturePhotoredox CatalysisElectrochemical Synthesis
Energy Source Visible light.Electric current.
Reagents Requires a photocatalyst (often an iridium or ruthenium complex, or an organic dye).Does not require a chemical redox agent; the electrode serves as the oxidant or reductant.
Selectivity Can be highly selective, often controlled by the properties of the photocatalyst and the reaction conditions.Regioselectivity can be controlled by the electrode potential and the use of additives. For instance, chlorosilane-assisted electroreduction can enhance C-4 selectivity.[16]
Scalability Can be challenging to scale up due to light penetration issues.Generally more scalable as the electrode surface area can be increased.
Cost Photocatalysts can be expensive.Requires an electrochemical setup (potentiostat), but avoids the cost of stoichiometric chemical oxidants or reductants.

A key advantage of electrochemical methods is the ability to fine-tune the reaction conditions by controlling the applied potential, which can lead to enhanced selectivity. For example, an electroreductive C-4 alkylation of pyridines has been developed that uses chlorotrimethylsilane to in situ form an N-trimethylsilyl pyridinium salt, which is more readily reduced and leads to high C-4 regioselectivity.[16]

G cluster_photo Photoredox Catalysis cluster_electro Electrochemical Synthesis PC Photocatalyst PC_excited Excited Photocatalyst PC->PC_excited Absorption Light Visible Light Light->PC_excited Radical_P Radical Intermediate PC_excited->Radical_P SET Substrate_P Substrate Substrate_P->Radical_P Product_P Product Radical_P->Product_P Reaction Electrode Electrode (Anode/Cathode) Radical_E Radical Intermediate Electrode->Radical_E SET Current Electric Current Current->Radical_E Substrate_E Substrate Substrate_E->Radical_E Product_E Product Radical_E->Product_E Reaction

Conclusion and Future Outlook

The functionalization of pyridines with alkyl groups remains a vibrant area of research, driven by the importance of this scaffold in drug discovery and materials science. While classical methods using organometallic reagents still have their place, modern approaches such as regioselective Minisci reactions, transition-metal catalysis, and redox-neutral methods have provided chemists with a powerful and diverse toolkit.

The choice of the optimal alkylating agent and methodology depends on a careful consideration of the desired regioselectivity, the functional group tolerance of the substrate, and practical aspects such as cost and scalability. For C-4 selective alkylation, the Minisci reaction with a removable blocking group offers an economical and scalable solution. For C-2 alkylation, transition-metal catalysis provides high selectivity. Photoredox and electrochemical methods offer mild conditions and are likely to see continued development and application, particularly in the context of late-stage functionalization.

As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can expect even more elegant and efficient solutions to the enduring challenge of pyridine alkylation to emerge.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • Barluenga, J., Fananas, F. J., Sanz, R., & Yue, Y. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
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  • Yang, Z., Liu, X., Chen, Y.-X., Gao, Y., Maekawa, H., Zhang, T., Hao, X.-Q., & Song, M.-P. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 11(47), eadz3401. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. [Link]

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  • Nakao, Y., Yamada, Y., Kashihara, N., & Hiyama, T. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(39), 13666–13668. [Link]

  • Govaerts, S., Noël, T., & Hessel, V. (2021). Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis. CHIMIA International Journal for Chemistry, 75(5), 384-391.
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  • Fort, Y., & Gros, P. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(12), 4349-4361. [Link]

  • Duncton, M. A. J. (2023). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 56(1), 1-14. [Link]

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  • Ye, M., & Yu, J.-Q. (2022). Enantioselective C2–H Alkylation of Pyridines with 1,3-Dienes via Ni–Al Bimetallic Catalysis. Journal of the American Chemical Society, 144(37), 16813-16818. [Link]

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  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. (2025, August 5). ResearchGate. [Link]

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A Comparative Guide to Purity Validation of 2-(2-Chloroethyl)pyridine Hydrochloride: HPLC, GC, and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final product. 2-(2-Chloroethyl)pyridine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to control the impurity profile of the final API. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this compound.

The Gold Standard: A Validated HPLC-UV Assay

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and robustness in separating and quantifying components in a mixture.[1] A well-developed and validated HPLC method can effectively separate this compound from potential process-related impurities and degradation products.

Proposed HPLC Method Parameters

A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the quantitative analysis of this compound. The rationale behind the selection of these parameters is to achieve optimal separation of the main component from any potential impurities which might be more or less polar.

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)C18 columns are versatile and effective for separating a wide range of aromatic and moderately polar compounds.[1]
Mobile Phase Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient elutionA gradient elution is proposed to ensure the separation of both polar and non-polar impurities that may be present. The acidic pH helps to ensure the ionization of the pyridine moiety for better peak shape.
Gradient Program Time (min)% Acetonitrile
020
1570
2070
2220
3020
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure good separation efficiency and reasonable run time.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 263 nmPyridine and its derivatives typically exhibit strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA standard injection volume to balance sensitivity and peak shape.
Sample Diluent Mobile phase at initial conditions (20% Acetonitrile)To ensure compatibility with the mobile phase and prevent peak distortion.
A Self-Validating System: The Validation Protocol

To ensure the reliability and accuracy of the HPLC method, a comprehensive validation is essential, following the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Parameter Optimization B Specificity A->B C Linearity & Range B->C D Accuracy C->D E Precision D->E F LOD & LOQ E->F G Robustness F->G H System Suitability G->H I Sample Analysis H->I

Experimental Protocols for HPLC Validation:

  • Specificity: Forced degradation studies will be performed by exposing a solution of this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples will be compared with that of an unstressed sample to demonstrate that the method can separate the main peak from any degradation products.

  • Linearity and Range: A series of solutions of this compound reference standard will be prepared at concentrations ranging from 50% to 150% of the nominal sample concentration. The peak areas will be plotted against the corresponding concentrations, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy of the method will be determined by the recovery of a known amount of this compound spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the sample solution at 100% of the test concentration will be performed. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: The repeatability assay will be performed on a different day, by a different analyst, and on a different instrument to assess the ruggedness of the method. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The effect of small, deliberate variations in the chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate) on the system suitability parameters will be evaluated.

  • System Suitability: Before each analytical run, a system suitability solution will be injected to ensure the performance of the chromatographic system. Parameters such as theoretical plates, tailing factor, and repeatability of replicate injections will be monitored.

Alternative Methodologies: A Comparative Overview

While HPLC is a robust technique, orthogonal methods can provide a more comprehensive purity profile. Gas Chromatography and Quantitative Nuclear Magnetic Resonance are powerful alternatives.

Gas Chromatography (GC-FID)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[6] Given that this compound can be volatilized, GC with a Flame Ionization Detector (FID) offers a high-sensitivity alternative.

Proposed GC Method Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A capillary column suitable for amine analysis, such as an Agilent CP-Wax 51 for Amines column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended to minimize peak tailing.[7]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperatures: 250 °C and 280 °C, respectively.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Final hold: 5 minutes at 220 °C.

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent like methanol or dichloromethane. An internal standard can be used for improved quantitation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[8] This allows for absolute quantification without the need for a specific reference standard of the analyte.

Proposed qNMR Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity, stable internal standard with signals that do not overlap with the analyte is chosen (e.g., maleic acid).[8]

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to ensure full signal recovery.

    • A 90° pulse angle should be accurately calibrated.

  • Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the internal standard.

Analytical_Strategy cluster_0 Purity Assessment of 2-(2-Chloroethyl)pyridine HCl cluster_1 Validation & Comparison cluster_2 Final Purity Profile A Primary Method: HPLC-UV D ICH Q2(R1) Validation A->D B Orthogonal Method 1: GC-FID E Comparative Performance Analysis B->E C Orthogonal Method 2: qNMR C->E F Comprehensive Purity Report D->F E->F

Method Comparison at a Glance

FeatureHPLC-UVGC-FIDqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase.Direct measurement of nuclear spin transitions in a magnetic field.
Primary Application Routine quality control, purity and impurity profiling.Analysis of volatile impurities.Absolute purity determination, quantification of isomers and mixtures.
Advantages High resolution and sensitivity, well-established and widely used.[1]Excellent for volatile compounds, high separation efficiency.[6]Primary ratio method (no need for analyte-specific standard), non-destructive, provides structural information.[8][9]
Limitations Requires a reference standard for quantification, can be destructive.Limited to thermally stable and volatile compounds.Lower sensitivity than chromatographic methods, higher instrumentation cost.

Conclusion and Recommendation

For the routine quality control and purity assessment of this compound, a validated HPLC-UV method is the recommended primary technique due to its robustness, high-resolution, and suitability for a wide range of potential impurities.

Gas Chromatography serves as an excellent orthogonal method, particularly for the detection and quantification of volatile impurities that may not be well-retained or resolved by HPLC.

Quantitative NMR offers a powerful, non-destructive, and absolute method for purity determination. It is especially valuable for the certification of reference standards and for resolving disputes arising from other analytical techniques.

A comprehensive purity validation strategy for this compound should ideally leverage the strengths of all three techniques. The validated HPLC method should be used for routine analysis, with GC and qNMR employed for a more complete characterization of the material and as orthogonal methods for confirmation of purity. This multi-faceted approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Quality Guidelines. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. [Link]

  • Pyridines Separation of pyridine and other amines - Agilent. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Analytical Methods for Pyridine. [Link]

  • Pyridines and Reverse Phase HPLC - ResearchGate. [Link]

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  • Verifying Compendial Methods. [Link]

  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

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  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

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A Comparative Guide to the Synthesis of 2-(2-Chloroethyl)pyridine Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of Synthesis Routes for a Key Pharmaceutical Intermediate

Introduction

2-(2-Chloroethyl)pyridine hydrochloride is a crucial building block in the synthesis of a variety of pharmaceutical agents and other fine chemicals. Its efficient and scalable synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, with a focus on efficiency, safety, and scalability. We will delve into the mechanistic underpinnings of these methods and provide detailed experimental protocols to aid researchers in their practical application.

The principal strategy for the synthesis of this compound involves a two-step process: the formation of the precursor alcohol, 2-(2-hydroxyethyl)pyridine, followed by its chlorination to the desired product. This guide will explore variations within this overarching strategy, primarily focusing on the critical chlorination step.

Synthesis of the Precursor: 2-(2-Hydroxyethyl)pyridine

The common precursor for all subsequent routes is 2-(2-hydroxyethyl)pyridine, also known as 2-pyridineethanol. The most prevalent method for its synthesis is the reaction of 2-picoline with formaldehyde. This reaction is typically carried out under basic conditions and elevated temperatures. While various specific conditions are reported in the literature, a general representation of the reaction is as follows:

The optimization of this initial step, including the choice of base, solvent, and reaction temperature, can significantly impact the overall efficiency of the synthesis of the final product.

Comparative Analysis of Chlorination Routes

The conversion of the hydroxyl group of 2-(2-hydroxyethyl)pyridine to a chloride is the pivotal step in the synthesis of this compound. The choice of chlorinating agent and reaction conditions directly influences the yield, purity, and safety of the process. Here, we compare two prominent methods: chlorination with thionyl chloride and the Appel reaction.

Route 1: Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for the conversion of alcohols to alkyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The pyridine nitrogen in the substrate can also be protonated by the HCl generated in situ, leading to the direct formation of the hydrochloride salt.

Mechanism: The reaction is initiated by the attack of the alcohol's oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton. The resulting chlorosulfite intermediate is a good leaving group, which is then displaced by the chloride ion in an Sₙ2 reaction. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ.[1]

Experimental Protocol:

A detailed experimental protocol for a similar transformation, the synthesis of 2-(2-chloroethyl)piperidine hydrochloride, provides valuable insight. In this procedure, 2-(2-hydroxyethyl)piperidine is first converted to its hydrochloride salt and then reacted with thionyl chloride in chloroform. The reaction mixture is refluxed, and the product is isolated by recrystallization. This method resulted in a 46% yield.

A more general procedure for the chlorination of alcohols using thionyl chloride involves the slow addition of the alcohol to a solution of thionyl chloride in an inert solvent, such as dichloromethane (DCM) or toluene, often at reduced temperatures to control the initial exothermic reaction. The reaction mixture is then typically stirred at room temperature or heated to reflux to ensure complete conversion.

Route 2: The Appel Reaction

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl chlorides, using triphenylphosphine (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄).[2][3][4] This reaction is known for its high yields and stereospecificity (inversion of configuration at a chiral center).

Mechanism: The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrachloride. The alcohol is then deprotonated by the trichloromethanide anion, and the resulting alkoxide attacks the phosphonium salt. The final step is an Sₙ2 attack by the chloride ion on the carbon atom bearing the oxygen, leading to the formation of the alkyl chloride and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[2][4]

Experimental Protocol:

Performance Comparison

To facilitate a clear comparison, the key performance indicators for each route are summarized in the table below. It is important to note that the yield for the thionyl chloride route is based on a similar piperidine substrate and may vary for the pyridine analogue. The yield for the Appel reaction is a general reported range.

ParameterRoute 1: Thionyl ChlorideRoute 2: Appel Reaction
Chlorinating Agent Thionyl Chloride (SOCl₂)Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄)
Typical Yield ~46% (for piperidine analogue)75-81% (general)[5]
Reaction Conditions Reflux in chloroform (for piperidine analogue)Mild, typically room temperature[3]
Key Advantages Cost-effective reagent, gaseous byproductsHigh yields, mild conditions, stereospecificity
Key Disadvantages Potentially harsh conditions, lower reported yieldStoichiometric amounts of triphenylphosphine oxide byproduct, use of toxic CCl₄
Safety Considerations Thionyl chloride is corrosive and reacts violently with water.Carbon tetrachloride is a known carcinogen and is environmentally hazardous.

Experimental Workflows and Diagrams

To visualize the synthesis process, the following diagrams illustrate the key steps and logical relationships.

Synthesis of 2-(2-hydroxyethyl)pyridine

Synthesis_Precursor picoline 2-Picoline reaction Base, Heat picoline->reaction formaldehyde Formaldehyde formaldehyde->reaction precursor 2-(2-Hydroxyethyl)pyridine reaction->precursor

Caption: Synthesis of the precursor, 2-(2-hydroxyethyl)pyridine.

Chlorination Route Comparison

Chlorination_Routes cluster_start Starting Material cluster_route1 Route 1 cluster_route2 Route 2 precursor 2-(2-Hydroxyethyl)pyridine thionyl_chloride Thionyl Chloride (SOCl₂) precursor->thionyl_chloride appel Appel Reaction (PPh₃, CCl₄) precursor->appel route1_product 2-(2-Chloroethyl)pyridine Hydrochloride thionyl_chloride->route1_product Reflux route2_product 2-(2-Chloroethyl)pyridine Hydrochloride appel->route2_product Room Temp.

Caption: Comparison of chlorination routes for 2-(2-hydroxyethyl)pyridine.

Conclusion and Future Outlook

Both the thionyl chloride and Appel reaction routes offer viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the synthesis, including scale, cost considerations, and the need for mild reaction conditions.

The thionyl chloride method is attractive due to the low cost of the reagent and the straightforward removal of byproducts. However, the reported yield for a similar substrate is modest, and the reaction conditions can be harsh. Further optimization of this route for 2-(2-hydroxyethyl)pyridine, potentially through the use of catalytic DMF, could lead to improved efficiency.

The Appel reaction, while generally providing higher yields under milder conditions, is hampered by the need to remove the stoichiometric triphenylphosphine oxide byproduct and the use of the toxic and environmentally regulated carbon tetrachloride. The development of more sustainable versions of the Appel reaction, for instance, using catalytic amounts of the phosphine reagent, could make this an even more attractive option in the future.

For researchers and drug development professionals, a careful evaluation of these factors is essential for selecting the most appropriate synthetic strategy. Further research into optimizing existing protocols and exploring alternative, greener chlorinating agents will undoubtedly contribute to the more efficient and sustainable production of this important pharmaceutical intermediate.

References

  • Appel, R. Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angew. Chem. Int. Ed. Engl.1975, 14, 801–811.
  • Calzada, J. G.; Hooz, J. Geranyl Chloride. Org. Synth.1974, 54, 63.
  • Grokipedia. Appel reaction. [Link]

  • Wikipedia. Appel reaction. [Link]

  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

  • Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org. Synth.2012, 89, 549-561.
  • Google Patents.
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A Comparative Guide to the Cross-Reactivity of 2-(2-Chloroethyl)pyridine Hydrochloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide offers a comparative analysis of the reactivity of 2-(2-Chloroethyl)pyridine hydrochloride with a range of common nucleophiles, specifically focusing on amines, thiols, and alcohols. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in the synthesis of novel compounds. By understanding the nuances of its reactivity, researchers can better predict reaction outcomes, optimize conditions, and minimize the formation of unwanted byproducts.

Introduction to this compound

This compound is a valuable bifunctional reagent in organic synthesis. It possesses a pyridine ring, a common motif in pharmaceuticals and agrochemicals, and a reactive chloroethyl side chain. The hydrochloride form enhances its stability and water solubility, but it must be neutralized in situ to unmask the reactive free base for nucleophilic attack. The primary reaction pathway for this substrate is the bimolecular nucleophilic substitution (SN2) reaction at the primary carbon of the chloroethyl group. However, a competing elimination (E2) pathway can also occur, particularly in the presence of strong, sterically hindered bases.

The electrophilicity of the carbon atom bonded to the chlorine is influenced by the electron-withdrawing nature of the pyridine ring, making it susceptible to attack by various nucleophiles.[1] This guide will explore the relative reactivity of three key classes of nucleophiles—amines, thiols, and alcohols—and provide the foundational knowledge and practical protocols to effectively utilize this reagent.

Reaction Mechanisms: A Tale of Two Pathways

The reaction of 2-(2-chloroethyl)pyridine with nucleophiles is primarily governed by the competition between SN2 and E2 mechanisms.[2][3][4][5][6]

The Dominant SN2 Pathway

The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is simultaneously displaced.[7] This reaction proceeds with an inversion of stereochemistry if the carbon were chiral (which is not the case here, but is a key feature of the SN2 mechanism). The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Caption: Generalized SN2 mechanism for 2-(2-Chloroethyl)pyridine.

The Competing E2 Pathway

Under strongly basic conditions, a bimolecular elimination (E2) reaction can compete with substitution. In this pathway, a base abstracts a proton from the carbon adjacent to the one bearing the chlorine, leading to the formation of a double bond and the expulsion of the chloride ion. The major elimination product for 2-(2-chloroethyl)pyridine is 2-vinylpyridine. The E2 reaction is favored by strong, sterically hindered bases.

E2_Mechanism sub 2-(2-Chloroethyl)pyridine prod 2-Vinylpyridine sub->prod Proton Abstraction & Double Bond Formation lg Cl⁻ sub->lg Leaving Group Departure base Base:⁻ base->prod conj_acid Base-H base->conj_acid

Caption: E2 elimination pathway for 2-(2-Chloroethyl)pyridine.

Comparative Reactivity of Nucleophiles

The rate and outcome of the reaction with this compound are highly dependent on the nature of the nucleophile. The general trend in nucleophilicity for the classes of compounds discussed here is:

Thiols > Amines > Alcohols

This trend is influenced by factors such as basicity, polarizability, and solvation effects.[8][9][10][11]

Nucleophile ClassRepresentative NucleophileExpected Relative ReactivityKey Considerations
Thiols Thiophenol, CysteineVery HighExcellent nucleophiles due to the high polarizability of sulfur. Thiolates (RS⁻), formed by deprotonation, are even more potent. Reactions are typically fast and efficient, with a low propensity for elimination.[10]
Amines Piperidine, AnilineHighGood nucleophiles, with reactivity generally correlating with basicity.[12] Primary and secondary amines are effective. Steric hindrance can reduce nucleophilicity. Can act as a base, so careful control of stoichiometry is needed to avoid side reactions.
Alcohols Methanol, PhenolLowGenerally poor nucleophiles. To achieve reasonable reaction rates, they must be converted to their corresponding alkoxides or phenoxides (RO⁻) using a strong base. This increases the risk of the competing E2 elimination reaction.

Experimental Protocols

The following protocols provide a framework for conducting comparative reactivity studies. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of nucleophiles, especially thiols.

General Experimental Workflow

Experimental_Workflow start Dissolve Nucleophile and Base in Solvent add_reagent Add 2-(2-Chloroethyl)pyridine HCl start->add_reagent react Stir at Defined Temperature add_reagent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (Chromatography/Recrystallization) workup->purify analyze Characterization (NMR, MS) purify->analyze

Caption: A generalized workflow for the synthesis and purification.

Protocol 1: Reaction with a Thiol Nucleophile (Thiophenol)
  • To a solution of thiophenol (1.0 eq.) in a suitable solvent (e.g., DMF or ethanol), add a base such as potassium carbonate (1.5 eq.) or sodium ethoxide (1.1 eq.) to generate the thiophenolate anion in situ.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2-(phenylthio)ethyl)pyridine.

Protocol 2: Reaction with an Amine Nucleophile (Piperidine)
  • In a round-bottom flask, dissolve this compound (1.0 eq.) and piperidine (2.2 eq.) in a polar aprotic solvent such as acetonitrile or DMF. The excess piperidine acts as both the nucleophile and the base to neutralize the HCl. Alternatively, use 1.1 equivalents of piperidine and 1.5 equivalents of a non-nucleophilic base like potassium carbonate.

  • Heat the reaction mixture to a temperature between 60-80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent like dichloromethane.

  • Wash the organic phase, dry it, and remove the solvent under vacuum.

  • The resulting 1-(2-(pyridin-2-yl)ethyl)piperidine can be purified by column chromatography or distillation.

Protocol 3: Reaction with an Alcohol Nucleophile (Sodium Methoxide)
  • To a solution of anhydrous methanol, carefully add sodium metal (1.1 eq.) under an inert atmosphere to generate sodium methoxide. Alternatively, use a commercially available solution of sodium methoxide in methanol.

  • Add this compound (1.0 eq.) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction for the formation of 2-(2-methoxyethyl)pyridine and the potential byproduct, 2-vinylpyridine.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash with brine, and dry over a suitable drying agent.

  • After solvent removal, purify the product by chromatography.

Reaction Monitoring and Data Interpretation

To quantitatively compare the reactivity of these nucleophiles, it is essential to monitor the reaction kinetics. This can be achieved by taking aliquots from the reaction mixture at various time points and analyzing them by techniques such as:

  • NMR Spectroscopy: By integrating the signals of the starting material and product protons, the reaction progress can be accurately quantified.[13][14]

  • LC-MS or GC-MS: These techniques allow for the separation and quantification of reactants and products, providing a clear picture of the reaction course.

By plotting the concentration of the product over time for each nucleophile under identical conditions (temperature, concentration, solvent), a direct comparison of their reaction rates can be made.

Conclusion

The cross-reactivity of this compound is a nuanced interplay of the nucleophile's intrinsic properties and the reaction conditions.

  • Thiols are the most reactive nucleophiles, readily undergoing SN2 reactions under mild conditions with minimal side reactions.

  • Amines are also effective nucleophiles, though their basicity requires careful management of the reaction stoichiometry to prevent deprotonation of the starting material and potential side reactions.

  • Alcohols are the least reactive and necessitate the use of their corresponding alkoxides, which increases the likelihood of the competing E2 elimination pathway.

By understanding these fundamental principles and utilizing the provided protocols, researchers can effectively harness the synthetic potential of this compound for the development of novel and complex molecules.

References

  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Carey, F. A., & Sundberg, R. J. (2007). Springer. [Link]

  • Organic Chemistry. Morsch, L., et al. LibreTexts. [Link]

  • Nucleophilicity of ROH, RSH, and RNH2. Cooper, M. M., & Klymkowsky, M. W. LibreTexts. [Link]

  • Nucleophilic substitution of pyridines. Chemistry Online. (2022). [Link]

  • SN2 vs E2. Chemistry Steps. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. van der Heijden, P. F., & Bickelhaupt, F. M. (2021). The Journal of Organic Chemistry, 86(24), 18049–18056. [Link]

  • Understanding E2 versus SN2 Competition under Acidic and Basic Conditions. Göller, A. H., & Zuilhof, H. (2014). ChemPhysChem, 15(1), 113-120. [Link]

  • Kinetics of Nucleophilic Substitution Reactions. LibreTexts. [Link]

  • Reaction Monitoring & Kinetics. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. (2018). [Link]

  • Thiols And Thioethers. Master Organic Chemistry. (2015). [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018). [Link]

  • Understanding the SN2 Versus E2 Competition. Hamlin, T. A., & Bickelhaupt, F. M. (2020). Chemistry – A European Journal, 26(59), 13348-13361. [Link]

  • SN2 versus E2 Competition of F– and PH2– Revisited. Catana, C., et al. (2019). The Journal of Physical Chemistry A, 123(17), 3786–3794. [Link]

Sources

Navigating the Bioactive Landscape: A Comparative Efficacy Analysis of 2-Substituted Pyridine Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry. Its versatile nature allows for a multitude of substitutions, leading to a vast chemical space with diverse biological activities. This guide delves into a comparative analysis of the efficacy of 2-substituted pyridine derivatives, with a particular focus on the influence of the chloro-substituent and other modifications on their antitumor and antimicrobial properties. By examining key experimental data and the underlying structure-activity relationships, this document aims to provide actionable insights for the rational design of more potent therapeutic agents.

The pyridine ring is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[1] Modifications at the 2-position, in particular, have been shown to significantly impact the biological profile of these compounds. The introduction of a chloro group at this position, for instance, can modulate the electronic properties of the pyridine ring and influence intermolecular interactions with biological targets. This guide will synthesize findings from various studies to present a comparative overview of the efficacy of these derivatives.

Experimental Design & Rationale: A Foundation for Reliable Comparison

To ensure the data presented is comparable and meaningful, it is crucial to understand the methodologies employed in these bioassays. The choice of a specific assay, cell line, or bacterial strain is not arbitrary; it is a deliberate decision based on the scientific question being addressed.

Antitumor Efficacy Evaluation: The MTT Assay

A cornerstone for in vitro cytotoxicity assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Cell Culture (e.g., SGC-7901 gastric cancer cells) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding adhesion 3. Adhesion (24h incubation) seeding->adhesion treatment 5. Cell Treatment (Incubation for 48h) adhesion->treatment compound_prep 4. Compound Preparation (Serial dilutions) compound_prep->treatment mtt_addition 6. MTT Addition (Formation of formazan crystals) treatment->mtt_addition solubilization 7. Solubilization (DMSO addition) mtt_addition->solubilization readout 8. Absorbance Reading (570 nm) solubilization->readout caption Figure 1: MTT Assay Workflow for Cytotoxicity Screening.

Caption: Figure 1: MTT Assay Workflow for Cytotoxicity Screening.

The rationale behind using a specific cancer cell line, such as the SGC-7901 gastric cancer cell line, is often based on the prevalence of the cancer type or known molecular targets within those cells.[2] The 48-hour incubation period is a standard duration to allow for sufficient cell division and for the cytotoxic effects of the compounds to manifest.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

To determine the antimicrobial efficacy of the pyridine derivatives, the broth microdilution method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

The choice of bacterial strains is critical and often includes both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess the spectrum of activity.[3]

Comparative Efficacy of 2-Substituted Pyridine Derivatives

The following tables summarize the biological activities of various 2-substituted pyridine derivatives, providing a basis for a comparative analysis of their efficacy.

Antitumor Activity of 2-Chloro-Pyridine Derivatives

A study by Zhang et al. (2010) synthesized a series of novel 2-chloro-pyridine derivatives and evaluated their in vitro antitumor activity against the SGC-7901 human gastric cancer cell line. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), highlight the impact of different substituents.[2]

Compound IDR Group (Substitution on the flavone moiety)IC50 (µg/mL) against SGC-7901 Cells[2]
6e 4'-OCH322.28 ± 6.26
6f 3',4'-(OCH3)218.45 ± 2.79

Lower IC50 values indicate higher potency.

The data suggests that the presence of methoxy groups on the flavone moiety influences the antitumor activity. Specifically, the derivative with two methoxy groups (6f) exhibited a lower IC50 value, indicating greater potency compared to the derivative with a single methoxy group (6e).[2]

Antimicrobial Activity of 2-Amino-Pyridine Derivatives

In a study by El-Zemity et al., a series of 2-amino-5-substituted pyridine derivatives were evaluated for their antimicrobial activity. The following table presents the Minimum Inhibitory Concentration (MIC) values against selected microorganisms.[4]

Compound IDSubstitution at the 5-positionMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
1c -CN>100>100
3 -S-Ph50100
4 -NH-CH2-Benzotriazole100>100

Lower MIC values indicate higher antimicrobial activity.

These results indicate that the nature of the substituent at the 5-position of the 2-aminopyridine scaffold plays a significant role in the antimicrobial activity. The thiophenol derivative (compound 3) demonstrated the most promising activity against S. aureus in this series.[4]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data allows for the elucidation of key structure-activity relationships, guiding the design of future derivatives with enhanced efficacy.

SAR_Summary cluster_scaffold Core Scaffold cluster_antitumor Antitumor Activity cluster_antimicrobial Antimicrobial Activity scaffold 2-Substituted Pyridine antitumor_feature1 2-Chloro substitution: Enhances activity scaffold->antitumor_feature1 Modification at 2-position antimicrobial_feature1 2-Amino substitution: Provides a base for activity scaffold->antimicrobial_feature1 Modification at 2-position antitumor_feature2 Flavone moiety with methoxy groups: Increases potency antitumor_feature1->antitumor_feature2 Further modification antimicrobial_feature2 5-Thiophenol substitution: Improves activity against Gram-positive bacteria antimicrobial_feature1->antimicrobial_feature2 Modification at 5-position caption Figure 2: Structure-Activity Relationship Summary.

Caption: Figure 2: Structure-Activity Relationship Summary.

For the antitumor 2-chloro-pyridine derivatives, the presence of electron-donating methoxy groups on the appended flavone ring appears to be beneficial for activity. This could be due to enhanced binding to the target, which in the case of compounds 6e and 6f, was suggested to be telomerase.[2] Molecular docking studies indicated that these compounds could fit into the active site of telomerase, potentially inhibiting its function and leading to cancer cell death.[2]

In the case of the antimicrobial 2-aminopyridine derivatives, the introduction of a lipophilic thiophenol group at the 5-position resulted in improved activity against the Gram-positive bacterium S. aureus.[4] This suggests that lipophilicity may play a role in the ability of these compounds to penetrate the bacterial cell wall.

Conclusion and Future Directions

This comparative guide highlights the significant impact of substitutions at the 2-position and other positions of the pyridine ring on its biological activity. The presented data underscores the importance of a systematic approach to derivatization and bioassay evaluation in the quest for novel therapeutic agents. For antitumor applications, further exploration of 2-chloro-pyridine derivatives with various electron-donating and withdrawing groups on appended aromatic systems is warranted. In the antimicrobial realm, the synthesis and evaluation of 2-aminopyridine derivatives with a diverse range of lipophilic and electronically varied substituents at the 5-position could lead to the discovery of more potent and broad-spectrum antibacterial agents. Future studies should also focus on elucidating the precise mechanisms of action of these promising compounds to facilitate their development into clinically viable drugs.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link][1]

  • Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link][2]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Archives Of Phytopathology And Plant Protection. [Link][4]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link][3]

  • Zhang, X., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & medicinal chemistry letters, 20(14), 4316–4319. [Link][2]

  • El-Zemity, S. R., et al. (2011). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Archives Of Phytopathology And Plant Protection, 44(4), 381-389. [Link][4]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(2-Chloroethyl)pyridine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific integrity and progress. When working with reactive intermediates like 2-(2-Chloroethyl)pyridine hydrochloride, a molecule primed for diverse chemical transformations, the challenge of identifying the correct product isomer from a pool of possibilities is a frequent and critical task. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of products derived from this compound, grounded in experimental data and field-proven insights.

The Synthetic Dichotomy: Cyclization vs. Intermolecular Alkylation

This compound possesses two key reactive sites: the electrophilic carbon of the chloroethyl group and the nucleophilic nitrogen of the pyridine ring (upon deprotonation). This duality dictates its primary reaction pathways, often leading to a mixture of products that require careful analytical differentiation.

The two most probable reaction pathways are:

  • Intramolecular Cyclization: In the presence of a base, the pyridine nitrogen can be deprotonated, creating a nucleophilic center that can attack the electrophilic carbon of the chloroethyl side chain. This intramolecular SN2 reaction results in the formation of a fused bicyclic system, indolizine .

  • Intermolecular N-Alkylation: When reacted with an external nucleophile, such as a primary or secondary amine, an intermolecular SN2 reaction occurs. The nucleophile attacks the chloroethyl group, displacing the chloride and forming a new carbon-nucleophile bond, resulting in an N-substituted 2-ethylpyridine derivative .[1]

The reaction conditions, particularly the nature of the base and the presence of other nucleophiles, will significantly influence the product distribution. Therefore, robust analytical methods are essential to confirm the identity of the obtained product(s).

Visualizing the Reaction Pathways

reaction_pathways cluster_cyclization Intramolecular Cyclization cluster_alkylation Intermolecular N-Alkylation reactant 2-(2-Chloroethyl)pyridine base Base reactant->base - HCl nucleophile Nucleophile (Nu-H) reactant->nucleophile Intermolecular SN2 - HCl intermediate Deprotonated Intermediate product2 N-substituted-2-ethylpyridine product1 Indolizine intermediate->product1 Intramolecular SN2

Caption: Potential reaction pathways of 2-(2-Chloroethyl)pyridine.

A Comparative Analysis of Spectroscopic Techniques for Structural Elucidation

The choice of analytical technique is paramount in distinguishing between the planar, aromatic indolizine and the more flexible N-substituted 2-ethylpyridine. This section compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in this context.

Analytical TechniqueUtility for Distinguishing Indolizine vs. N-substituted-2-ethylpyridineKey Differentiating Features
¹H NMR Spectroscopy Excellent Aromatic vs. Aliphatic Protons: Indolizine will exhibit a complex set of coupled aromatic proton signals. The N-substituted product will show characteristic signals for the ethyl bridge (two triplets) and distinct aromatic signals for the pyridine ring. The chemical shifts of the pyridine protons are significantly affected by N-alkylation.[2]
¹³C NMR Spectroscopy Excellent Number and Type of Carbon Signals: The number of unique carbon signals and their chemical shifts will differ significantly. Indolizine will have only sp² hybridized carbons in the aromatic region. The N-substituted product will show both sp² carbons of the pyridine ring and sp³ carbons of the ethyl side chain.
Mass Spectrometry (MS) Good Molecular Ion Peak and Fragmentation Pattern: The molecular weights of the products will differ based on the incorporated nucleophile. The fragmentation patterns will also be distinct. Indolizine is expected to show a stable molecular ion and characteristic fragmentation of the fused ring system.[2][3] The N-substituted product will likely show fragmentation at the C-N bond of the side chain.
FTIR Spectroscopy Moderate Fingerprint Region and C-H Stretching: While both structures will show aromatic C-H stretching, the N-substituted product will also exhibit aliphatic C-H stretching bands. The fingerprint region (below 1500 cm⁻¹) will show differences in the skeletal vibrations of the pyridine ring versus the fused indolizine system.

Experimental Protocols for Structural Confirmation

To provide a practical framework, this section details the experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the unambiguous structural determination of these reaction products.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended): For complex spectra or definitive assignments, acquire 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation of the product, aiding in the confirmation of the expected structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation data, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Visualization of the Analytical Workflow

analytical_workflow cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation start Purified Reaction Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (ESI-MS, MS/MS) start->ms ftir FTIR Spectroscopy (ATR) start->ftir nmr_data Chemical Shifts Coupling Constants Connectivity nmr->nmr_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data ftir_data Functional Groups Fingerprint Region ftir->ftir_data conclusion Structural Confirmation nmr_data->conclusion ms_data->conclusion ftir_data->conclusion

Sources

A Comparative Guide for Synthetic Strategy: 2-(2-Chloroethyl)pyridine vs. 4-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Pyridine derivatives, in particular, are foundational scaffolds in a vast array of therapeutic agents due to their unique electronic properties and versatile reactivity.[1][2][3] This guide provides an in-depth technical comparison of two isomeric chloroethylpyridine reagents: 2-(2-Chloroethyl)pyridine and 4-(2-Chloroethyl)pyridine hydrochloride.

This document moves beyond a simple cataloging of properties. As a Senior Application Scientist, the aim is to provide a comparative analysis grounded in mechanistic principles and field-proven insights. We will explore the nuances of their reactivity, stability, and handling, supported by experimental data and established protocols, to empower researchers in making informed decisions for their synthetic strategies.

Structural and Electronic Properties: A Tale of Two Isomers

The seemingly subtle shift of the chloroethyl group from the 2- to the 4-position on the pyridine ring, and the presence of a hydrochloride salt in the latter, imparts significant differences in their chemical behavior.

Property2-(2-Chloroethyl)pyridine4-(2-Chloroethyl)pyridine hydrochloride
Structure 2-(2-Chloroethyl)pyridine4-(2-Chloroethyl)pyridine hydrochloride
CAS Number 16927-00-7[4]28148-48-3[5]
Molecular Formula C₇H₈ClN[4]C₇H₉Cl₂N[6]
Molecular Weight 141.60 g/mol [4]178.06 g/mol [6]
Form Liquid (at STP)Solid (hydrochloride salt)
pKa (of pyridinium ion) ~5.2~5.2 (for the free base)

The key to understanding the differential reactivity lies in the electronic landscape of the pyridine ring. The nitrogen atom is electron-withdrawing, creating a dipole moment and influencing the electron density at the carbon positions.

Diagram 1: Electronic effects on the pyridine ring.

In the 2-isomer, the chloroethyl group is adjacent to the nitrogen, a position of significant electron deficiency. This proximity influences the reactivity of the side chain. In the 4-isomer, the chloroethyl group is at the para-position, which is also electron-deficient due to the inductive effect of the nitrogen atom. The hydrochloride form of the 4-isomer further enhances the electron-withdrawing nature of the pyridine ring, impacting its reactivity and solubility.

Comparative Reactivity and Stability

The primary utility of these isomers in drug development lies in their capacity as alkylating agents, introducing the 2- or 4-pyridylethyl moiety into a target molecule. The rate and mechanism of this alkylation are directly influenced by their isomeric and salt forms.

Nucleophilic Substitution: A Mechanistic Divide

The chloroethyl side chain is susceptible to nucleophilic substitution. However, the position of this side chain dictates the favored mechanistic pathway and overall reaction rate.

2-(2-Chloroethyl)pyridine: The proximity of the electron-withdrawing nitrogen atom at the 2-position can influence the reactivity of the C-Cl bond. While a direct neighboring group participation of the pyridine nitrogen to form a strained three-membered ring is unlikely, the inductive effect of the nitrogen enhances the electrophilicity of the carbon bearing the chlorine.

4-(2-Chloroethyl)pyridine Hydrochloride: The hydrochloride salt form significantly impacts its reactivity. The protonated pyridine ring is a much stronger electron-withdrawing group, which would further increase the electrophilicity of the side-chain carbon. However, the free base is the reactive species in most nucleophilic substitution reactions. Therefore, the reaction conditions, particularly the presence of a base to deprotonate the pyridine nitrogen, are critical.

Stability and Handling

2-(2-Chloroethyl)pyridine: As a liquid free base, it may be more susceptible to degradation over time, particularly if exposed to moisture or acidic conditions which could catalyze side reactions. It is advisable to store it under an inert atmosphere and away from light.

4-(2-Chloroethyl)pyridine hydrochloride: The hydrochloride salt is a crystalline solid, which generally imparts greater stability and a longer shelf life compared to the free base.[7] It is also less volatile and easier to handle. However, it is hygroscopic and should be stored in a desiccator.[7]

Synthesis and Availability

Both isomers are commercially available, but understanding their synthesis can provide insights into potential impurities and inform in-house preparation if required.

Synthetic Routes

A common synthetic strategy for these compounds involves the chlorination of the corresponding ethanol derivative.

synthesis_workflow cluster_synthesis General Synthetic Workflow start Pyridine-2-ethanol or Pyridine-4-ethanol step1 Chlorination (e.g., SOCl₂, PCl₅) start->step1 end 2-(2-Chloroethyl)pyridine or 4-(2-Chloroethyl)pyridine step1->end end_hcl 4-(2-Chloroethyl)pyridine Hydrochloride end->end_hcl HCl addition

Diagram 2: General synthetic workflow.

A patent for the synthesis of 4-(chloromethyl)pyridine hydrochloride, a closely related compound, details a multi-step process starting from 4-methylpyridine, involving oxidation, esterification, reduction, and finally chlorination with thionyl chloride. A similar strategy can be envisioned for the 2-isomer starting from 2-methylpyridine.

Applications in Drug Development: Case Studies

The utility of these isomers is best illustrated through their application in the synthesis of active pharmaceutical ingredients (APIs).

2-(2-Chloroethyl)pyridine in the Synthesis of Pheniramine

Pheniramine is a first-generation antihistamine.[8] Its synthesis can involve the alkylation of a suitable precursor with a 2-pyridylethyl synthon, which can be derived from 2-(2-chloroethyl)pyridine.

A plausible synthetic step involves the reaction of benzyl cyanide with 2-(2-chloroethyl)pyridine in the presence of a strong base like sodium amide to form the carbon-carbon bond, followed by reduction and N-methylation. A related synthesis of pheniramine maleate reacts benzyl pyridine with N,N-dimethyl chloroethane.[9][10]

4-(2-Chloroethyl)pyridine Hydrochloride as a Versatile Building Block

The 4-pyridylethyl moiety is present in various biologically active molecules. 4-(2-Chloroethyl)pyridine hydrochloride serves as a stable and reliable precursor for introducing this functional group. Its application often involves a nucleophilic substitution reaction where a deprotonated amine, alcohol, or thiol displaces the chloride.

Experimental Protocols

The following are generalized protocols based on established chemical transformations and should be optimized for specific substrates and scales.

Protocol: N-Alkylation using 4-(2-Chloroethyl)pyridine Hydrochloride

Objective: To synthesize an N-(4-pyridylethyl) derivative of a primary or secondary amine.

Materials:

  • 4-(2-Chloroethyl)pyridine hydrochloride

  • Amine substrate

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • To a solution of the amine substrate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-(2-chloroethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of a base (K₂CO₃ or TEA) is crucial for two reasons: it deprotonates the amine nucleophile, increasing its reactivity, and it neutralizes the hydrochloride salt of the reagent, liberating the free base of 4-(2-chloroethyl)pyridine which is the active alkylating agent.

Safety and Handling

Both isomers should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-(2-Chloroethyl)pyridine: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4]

  • 4-(2-Chloroethyl)pyridine hydrochloride: This compound is corrosive and can cause severe skin burns and eye damage.[7] Handle in a well-ventilated area, preferably a fume hood.

Conclusion and Recommendations

The choice between 2-(2-chloroethyl)pyridine and 4-(2-chloroethyl)pyridine hydrochloride is dictated by the specific synthetic target and the desired reaction conditions.

  • Choose 2-(2-Chloroethyl)pyridine when the 2-pyridylethyl moiety is required and the reaction conditions are compatible with a liquid free base. Its potentially higher intrinsic reactivity may be advantageous in some cases.

  • Choose 4-(2-Chloroethyl)pyridine hydrochloride for its superior stability, ease of handling, and when the 4-pyridylethyl scaffold is the target. The necessity of a base for its reaction provides an additional layer of control over the initiation of the alkylation.

For drug development professionals, the hydrochloride salt of the 4-isomer often represents a more practical choice for initial route scouting and scale-up operations due to its stability and solid form. However, the specific electronic and steric requirements of the target molecule will ultimately be the deciding factor. This guide provides the foundational knowledge to make that decision with confidence, grounded in the principles of chemical reactivity and synthetic strategy.

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Academy of Sciences. Retrieved January 11, 2026, from [Link]

  • 2-(2-Chloroethyl)pyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. (2025, November 25). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • CN105175318A - Synthesis method of pheniramine maleate. (n.d.). Google Patents.
  • Synthesis method of pheniramine maleate. (n.d.). Patsnap Eureka. Retrieved January 11, 2026, from [Link]

  • The Role of Pyridine Derivatives in Modern Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • 4-(2-Chloroethyl)pyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Stability and reactivity of alkylidene dihydropyridines. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (n.d.). Google Patents.
  • Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. (2021, June 23). Springer. Retrieved January 11, 2026, from [Link]

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][11][12]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Pheniramine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (n.d.). Google Patents.
  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (n.d.). Google Patents.
  • A Pyridine Cyclization Cascade with and without Dichloromethane. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • CN112645869A - Preparation method of chlorpheniramine maleate intermediate. (n.d.). Google Patents.
  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride. (n.d.). Google Patents.
  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023, March 29). MDPI. Retrieved January 11, 2026, from [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2025, January 3). ResearchGate. Retrieved January 11, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. (2023, July 6). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022, December 1). National Institutes of Health. Retrieved January 11, 2026, from [Link]

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A Senior Application Scientist's Guide to Heterocyclic Scaffolds: Benchmarking 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug discovery, heterocyclic building blocks are foundational to the synthesis of novel therapeutic agents.[1][] The pyridine moiety, in particular, is a ubiquitous scaffold found in a significant percentage of FDA-approved small-molecule drugs.[3][4] This guide provides an in-depth comparative analysis of 2-(2-Chloroethyl)pyridine hydrochloride, a versatile and reactive building block, against other critical heterocyclic reagents. We will dissect its performance in its primary application—N-alkylation—and benchmark it against alternative strategies, such as palladium-catalyzed cross-coupling reactions, which utilize different building blocks like 2-chloropyridine. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights and detailed experimental protocols to inform strategic synthetic decisions.

Introduction: The Strategic Importance of the Pyridine Scaffold

Heterocyclic compounds form the backbone of modern pharmaceuticals, offering a rich diversity in structure, electronic properties, and three-dimensional conformations that are essential for modulating biological activity.[][5] Among these, nitrogen-containing heterocycles are preeminent, with nearly 60% of unique small-molecule drugs featuring such a scaffold.[3]

This compound stands out as a valuable reagent due to its bifunctional nature: a nucleophilic pyridine ring and a reactive electrophilic chloroethyl side chain. This structure allows for the direct and efficient introduction of the 2-pyridylethyl group, a common pharmacophore, onto various nucleophiles. However, the choice of a building block is a critical decision in synthetic planning. Factors such as desired bond disconnection, functional group tolerance, reaction efficiency, and scalability dictate the optimal strategy. This guide will explore the contexts in which direct alkylation with this compound excels and when alternative building blocks and methodologies, such as cross-coupling, offer a more strategic advantage.

Profile of the Reagent: this compound

A thorough understanding of a reagent's properties is fundamental to its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4226-37-3[6][7]
Molecular Formula C₇H₉Cl₂N[6][7][8]
Molecular Weight 178.06 g/mol [7][8]
Appearance Off-white to light brown solid-
Purity Typically ≥97%[6]
Solubility Soluble in water[9]

Reactivity and Handling: The primary reactive site is the terminal carbon of the ethyl chain, which is susceptible to nucleophilic attack. The hydrochloride salt form enhances stability but typically requires neutralization or the use of a base in reactions to free the pyridine nitrogen and/or the reacting nucleophile. The compound is known to be hygroscopic, necessitating storage in a cool, dry environment under an inert atmosphere to prevent degradation.[10] It is incompatible with strong oxidizing agents.[10]

Core Application: N-Alkylation for C-N Bond Formation

The most direct application of this compound is the alkylation of primary and secondary amines, a straightforward method for forging a new carbon-nitrogen bond.

Causality of Experimental Design: The choice of a non-nucleophilic base is critical to prevent competition with the primary amine nucleophile. A polar aprotic solvent like DMF or acetonitrile is selected to solubilize the reagents and facilitate the S_N2 reaction mechanism. Elevated temperature is often required to overcome the activation energy of the reaction, especially with less nucleophilic amines.

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol provides a general procedure for the N-alkylation of a secondary amine, such as morpholine.

Materials:

  • This compound

  • Morpholine (or other secondary amine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous acetonitrile to create a suspension.

  • Add anhydrous potassium carbonate (2.5-3.0 eq). The base serves to both neutralize the hydrochloride salt and act as an acid scavenger for the HCl generated during the reaction.

  • Add the secondary amine (e.g., morpholine, 1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Filter the mixture to remove inorganic salts and rinse the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Workflow and Logic Diagram

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Reagents: 1. 2-(2-Chloroethyl)pyridine HCl (1.0 eq) 2. K₂CO₃ (3.0 eq) 3. Secondary Amine (1.1 eq) 4. Anhydrous MeCN heat Heat to 60-80 °C reagents->heat Stir under N₂ monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Salts cool->filter concentrate1 Concentrate filter->concentrate1 extract Aqueous Workup (EtOAc/NaHCO₃) concentrate1->extract dry Dry & Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Pure N-Alkylated Product chromatography->product

Caption: Workflow for a typical N-alkylation reaction.

Benchmarking Against Alternative Building Blocks and Methods

While direct alkylation is effective, it is not universally applicable. Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions that provide alternative bond disconnections and often superior functional group tolerance.[11]

Alternative 1: 2-Chloropyridine for Buchwald-Hartwig Amination

When the target molecule requires the direct coupling of an amine to the pyridine ring at the 2-position, the Buchwald-Hartwig amination is the gold standard.[11][12] This approach is fundamentally different from alkylation, as it forms an Aryl-N bond instead of an Alkyl-N bond.

Why Choose This Method?

  • Direct Arylation: Forms a direct bond between the pyridine ring and a nitrogen atom.

  • Broad Scope: Tolerates a wide variety of primary and secondary amines, including those that are poor nucleophiles for S_{N}2 reactions.

  • Milder Conditions (Modern Catalysts): Advanced catalyst systems can operate at lower temperatures than many classical methods.

Challenges:

  • Catalyst Sensitivity: The palladium catalyst can be sensitive to air and moisture, requiring an inert atmosphere.[13]

  • Reactivity of Chloropyridines: Aryl chlorides are less reactive than bromides or iodides, often necessitating more active (and expensive) catalysts, specific ligands (e.g., bulky biarylphosphines), and higher temperatures.[13] The oxidative addition of the C-Cl bond to the Pd(0) complex is frequently the rate-limiting step.[13]

  • Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) can be a competing side reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine

Materials:

  • 2-Chloropyridine

  • Amine (e.g., Aniline derivative)

  • Palladium pre-catalyst (e.g., RuPhos-Pd-G3)

  • Ligand (e.g., RuPhos, if not using a pre-catalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (1-5 mol%), NaOtBu (1.4 eq), and the amine (1.2 eq) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Add 2-chloropyridine (1.0 eq).

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, and quench the reaction by adding water or a saturated aqueous ammonium chloride solution.

  • Proceed with a standard aqueous workup and purification by column chromatography.

Catalytic Cycle Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd L₂(Ar)(X)Pd(II) Pd0->OxAdd Oxidative Addition AmineComplex [L₂Pd(Ar)(HNR¹R²)]⁺X⁻ OxAdd->AmineComplex Ligand Exchange AmidoComplex L₂Pd(Ar)(NR¹R²) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) AmidoComplex->Product ArX Ar-Cl (2-Chloropyridine) ArX->OxAdd Amine HNR¹R² (Amine) Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Alternative 2: 2-Bromopyridine for Sonogashira and Suzuki Couplings

For the formation of carbon-carbon bonds, building blocks like 2-bromopyridine or 2-chloropyridine are indispensable. Direct alkylation with this compound cannot achieve these transformations.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide to form an alkynylpyridine, a valuable synthon.[14][15] The reaction is typically catalyzed by palladium and a copper(I) co-catalyst.[14] 2-bromopyridines are generally more reactive and give better yields than 2-chloropyridines in this context.[16]

  • Suzuki-Miyaura Coupling: This is one of the most powerful methods for creating biaryl structures by coupling an aryl halide with an arylboronic acid or ester.[17][18] However, the Suzuki coupling of 2-substituted pyridines can be challenging. Pyridine-2-boronic acids are often unstable, and the reaction can suffer from low efficiency.[19] This has led to the development of alternative coupling partners, such as pyridine-2-sulfinates, which show exceptional scope.[19]

Experimental Protocol: Sonogashira Coupling of 2-Bromopyridine

Materials:

  • 2-Bromopyridine

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., DMF or THF), anhydrous and degassed

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (2-5 mol%) and CuI (3-10 mol%).

  • Add degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, 2-3 eq).

  • Add 2-bromopyridine (1.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC/GC-MS).

  • Upon completion, dilute the reaction with a solvent like EtOAc and filter through a pad of celite to remove catalyst residues.

  • Perform a standard aqueous workup and purify by column chromatography.

Data-Driven Performance Comparison

The choice of reagent is dictated by the desired transformation. The following table provides a high-level comparison to guide this decision-making process.

Table 2: Comparative Guide to Pyridine Building Blocks

Building BlockPrimary ApplicationReaction TypeTypical YieldKey AdvantagesKey Disadvantages
2-(2-Chloroethyl)pyridine HCl Introduction of a -CH₂CH₂-Py moietyS_{N}2 Alkylation60-90%Commercially available; straightforward protocol; direct installation of pharmacophore.Limited to nucleophilic substitution; potential for over-alkylation or quaternization; cannot form aryl-X bonds.
2-Chloropyridine Aryl-Nitrogen Bond FormationBuchwald-Hartwig Amination50-95%Forms direct aryl-N bonds; broad amine scope.[11]Lower reactivity than bromides; requires specialized catalysts/ligands; risk of hydrodehalogenation.[13]
2-Bromopyridine Aryl-Carbon Bond FormationSuzuki, Sonogashira, etc.70-99%Highly versatile for C-C bond formation; more reactive than chlorides in cross-coupling.[16]More expensive than 2-chloropyridine; requires transition metal catalysts.
Pyridine-2-Sulfinates Aryl-Carbon Bond FormationSuzuki-type Coupling75-98%Excellent, stable alternative to unstable pyridine-2-boronic acids; high efficiency.[19]Not as widely available as halo-pyridines; requires multi-step synthesis.

Troubleshooting Common Synthetic Challenges

Effective synthesis requires anticipating and addressing potential issues.

Troubleshooting Workflow: Low Conversion in Cross-Coupling

Troubleshooting_Workflow start Low/No Conversion Observed in Buchwald-Hartwig Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_atmosphere Is the Atmosphere Inert? check_catalyst->check_atmosphere Yes action_catalyst Use fresh pre-catalyst. Increase catalyst loading (to 5 mol%). Switch to a more active ligand (e.g., RuPhos). check_catalyst->action_catalyst No check_conditions Are Reaction Conditions Optimal? check_atmosphere->check_conditions Yes action_atmosphere Ensure reagents/solvents are dry and thoroughly degassed. Improve inert gas technique. check_atmosphere->action_atmosphere No action_conditions Increase temperature (e.g., to 110 °C). Ensure base (NaOtBu) is fresh and anhydrous. Increase reaction time. check_conditions->action_conditions No end Improved Yield check_conditions->end Yes (Re-evaluate substrate scope) action_catalyst->end action_atmosphere->end action_conditions->end

Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions with chloropyridines.[13]

Conclusion and Strategic Outlook

The selection of a heterocyclic building block is a nuanced decision that hinges on the specific synthetic goal. This compound remains an excellent choice for the direct, robust installation of the 2-pyridylethyl moiety via nucleophilic substitution. Its simplicity and reliability for this specific transformation are significant assets.

However, for the construction of direct aryl-nitrogen or aryl-carbon bonds, a paradigm shift towards palladium-catalyzed cross-coupling is necessary. In these cases, reagents like 2-chloropyridine and 2-bromopyridine are the appropriate tools. While these methods introduce the complexity of catalyst systems and inert atmosphere techniques, they offer unparalleled scope and efficiency for constructing the core C-N and C-C bonds that are often required in complex drug molecules. The ongoing development of more stable and active catalysts continues to lower the barrier to entry for these powerful transformations, solidifying their place as an indispensable part of the modern synthetic chemist's toolkit.

References

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: Molecules (via NIH) URL: [Link]

  • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries Source: ResearchGate URL: [Link]

  • Title: Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: ResearchGate URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC (NIH) URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scirp.org URL: [Link]

  • Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: PMC (NIH) URL: [Link]

  • Title: Pyridine, 2-(2-chloroethyl)-, hydrochloride Source: PubChem (NIH) URL: [Link]

  • Title: Recent Advances: Heterocycles in Drugs and Drug Discovery Source: MDPI URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Pyridine replacement in organic synthesis Source: Reddit URL: [Link]

  • Title: Recent Advances: Heterocycles in Drugs and Drug Discovery Source: ResearchGate URL: [Link]

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  • Title: Synthetic method of 2-chloromethylpyridine hydrochloride Source: Google Patents URL
  • Title: Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions Source: MDPI URL: [Link]

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A Comparative Guide to Quantitative Impurity Profiling of Synthesized 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for the quantitative impurity profiling of synthesized 2-(2-Chloroethyl)pyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind experimental choices, present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), and provide a comparative analysis of their performance based on experimental data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to establish robust and reliable analytical procedures for impurity control, in alignment with international regulatory standards.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical manufacturing, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance.[1] The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product.[1] Therefore, regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) have established stringent guidelines for the control of impurities in new drug substances.[2][3][4][5]

This guide focuses on this compound, a vital building block in organic synthesis. The purity of this intermediate is paramount to ensure the quality of the final API. We will explore a systematic approach to identifying and quantifying potential impurities arising from a common synthetic route and compare the suitability of different analytical techniques for this purpose.

Understanding the Impurity Landscape: A Synthesis-Based Approach

A robust impurity profiling strategy begins with a thorough understanding of the synthetic process. A common and efficient method for the synthesis of this compound is the chlorination of 2-(2-hydroxyethyl)pyridine using a chlorinating agent such as thionyl chloride (SOCl₂).[6][7]

2-(2-hydroxyethyl)pyridine 2-(2-hydroxyethyl)pyridine This compound This compound 2-(2-hydroxyethyl)pyridine->this compound SOCl₂

Caption: Synthetic pathway for this compound.

Based on this synthetic route, we can anticipate several potential process-related impurities:

  • Impurity A: 2-(2-hydroxyethyl)pyridine (Starting Material): Incomplete reaction can lead to the presence of the starting material in the final product.

  • Impurity B: 2-Vinylpyridine: Elimination of HCl from the product can lead to the formation of 2-vinylpyridine, especially at elevated temperatures.

  • Impurity C: Bis(2-pyridylethyl)ether: A potential side-product formed by the reaction of the starting material with the product.

  • Degradation Products: Forced degradation studies, as recommended by ICH guidelines, can help identify potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, and photolysis.[4][5] For instance, hydrolysis of the product can regenerate the starting material, 2-(2-hydroxyethyl)pyridine.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for impurity profiling is dictated by the chemical nature of the impurities, the required sensitivity, and the intended purpose of the analysis. We will now compare three powerful techniques: HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[8] Its high resolution and sensitivity make it an ideal choice for separating and quantifying trace impurities.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated components are then detected by a suitable detector, most commonly a UV detector for chromophoric compounds like pyridine derivatives.

  • Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient program is often necessary to separate impurities with a wide range of polarities. A typical gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working standards by serial dilution.

    • Impurity Standard Solutions: If available, prepare individual stock solutions of known impurities.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to a known concentration.

Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Data Acquisition & Analysis Data Acquisition & Analysis HPLC System->Data Acquisition & Analysis Mobile Phase Mobile Phase Mobile Phase->HPLC System Column Column Column->HPLC System

Caption: HPLC experimental workflow.

Parameter2-(2-hydroxyethyl)pyridine (Impurity A)2-Vinylpyridine (Impurity B)Bis(2-pyridylethyl)ether (Impurity C)
Limit of Detection (LOD) 0.01%0.005%0.02%
Limit of Quantitation (LOQ) 0.03%0.015%0.06%
Linearity (R²) >0.999>0.999>0.998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.9 - 102.1%
Precision (%RSD) < 2.0%< 1.5%< 2.5%

Causality behind Experimental Choices: A C18 column is chosen for its versatility in retaining a broad range of polar and non-polar compounds. The use of a gradient elution is crucial for resolving impurities with different polarities from the main peak and from each other. Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the basic pyridine compounds. A PDA detector is advantageous as it allows for the monitoring of multiple wavelengths and can provide information about the spectral purity of the peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.

Principle: In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

  • Objective: To identify and quantify volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 250 °C, hold for 5 min.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: The hydrochloride salt is non-volatile. Therefore, the sample needs to be neutralized to the free base and extracted into a suitable organic solvent (e.g., dichloromethane) before injection. Derivatization may be necessary for polar impurities like 2-(2-hydroxyethyl)pyridine to improve their volatility and chromatographic behavior.

Sample Neutralization & Extraction Sample Neutralization & Extraction GC-MS System GC-MS System Sample Neutralization & Extraction->GC-MS System Data Acquisition & Analysis Data Acquisition & Analysis GC-MS System->Data Acquisition & Analysis Carrier Gas Carrier Gas Carrier Gas->GC-MS System Column Column Column->GC-MS System

Caption: GC-MS experimental workflow.

Parameter2-(2-hydroxyethyl)pyridine (Impurity A)2-Vinylpyridine (Impurity B)
Limit of Detection (LOD) 0.001% (with derivatization)0.0005%
Limit of Quantitation (LOQ) 0.003% (with derivatization)0.0015%
Linearity (R²) >0.998>0.999
Accuracy (% Recovery) 97.5 - 102.5%99.0 - 101.0%
Precision (%RSD) < 3.0%< 2.0%

Causality behind Experimental Choices: GC-MS is particularly well-suited for identifying unknown impurities due to the structural information provided by the mass spectra. A mid-polarity column is chosen to effectively separate the pyridine derivatives. The temperature program is optimized to ensure good separation of volatile impurities while minimizing the run time. The need for sample preparation (neutralization and extraction) is a key consideration and potential source of error.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a reference standard of the analyte itself.[7][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Principle: qNMR relies on the integration of NMR signals relative to a certified internal standard of known purity and concentration. By comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, the concentration of the analyte can be accurately determined.

  • Objective: To determine the absolute purity of this compound and quantify its major impurities.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).

    • Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte or impurity signals.

    • Pulse Sequence: A simple 1D proton pulse sequence with a long relaxation delay (at least 5 times the longest T₁ of the protons being quantified) to ensure full relaxation and accurate integration.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the selected signals for the analyte and the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Sample & Standard Weighing Sample & Standard Weighing Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Sample & Standard Weighing->Dissolution in Deuterated Solvent NMR Acquisition NMR Acquisition Dissolution in Deuterated Solvent->NMR Acquisition Data Processing & Purity Calculation Data Processing & Purity Calculation NMR Acquisition->Data Processing & Purity Calculation

Caption: qNMR experimental workflow.

Parameter2-(2-hydroxyethyl)pyridine (Impurity A)2-Vinylpyridine (Impurity B)
Limit of Quantitation (LOQ) ~0.1%~0.1%
Linearity (R²) >0.999>0.999
Accuracy (% Recovery) 99.0 - 101.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 1.0%

Causality behind Experimental Choices: qNMR is an excellent orthogonal technique to chromatography for purity assessment. The choice of a suitable internal standard is critical for accuracy. The long relaxation delay is essential to ensure that the magnetization of all protons has returned to equilibrium before the next pulse, which is a prerequisite for accurate integration. The high accuracy and precision of qNMR make it a valuable tool for certifying reference standards.

Conclusion: An Integrated Approach to Impurity Profiling

The quantitative impurity profiling of synthesized this compound requires a multi-faceted approach. This guide has demonstrated that HPLC, GC-MS, and qNMR each offer unique advantages and can be used in a complementary manner to build a comprehensive understanding of the impurity profile.

  • HPLC is the workhorse for routine quality control, offering excellent separation and quantification capabilities for a wide range of impurities.

  • GC-MS is invaluable for the identification and quantification of volatile and semi-volatile impurities, particularly for unknown peak elucidation.

  • qNMR serves as a powerful, non-destructive primary method for absolute purity determination and can be used to qualify reference standards for other techniques.

By leveraging the strengths of these analytical methodologies and adhering to the principles of scientific integrity and regulatory compliance, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate.

References

  • European Pharmacopoeia (Ph. Eur.) General Chapter 5.10. Control of impurities in substances for pharmaceutical use. [Link]

  • ICH Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • PrepChem. Synthesis of 3-(2-chloroethyl)-pyridine. [Link]

  • Google Patents. Synthetic method of 2-chloromethylpyridine hydrochloride.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]

  • Scribd. 1086 Impurities in Drug Substances and Drug Products. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PubMed. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). [Link]

  • ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • ResearchGate. Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. [Link]

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • AB Enterprises. 2-(2-Chloroethyl) Pyridine HCl. [Link]

  • ENFSI. GUIDELINE FOR qNMR ANALYSIS. [Link]

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A Comparative Guide to the Validation of a Stability-Indicating Method for 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison and validation protocol for a stability-indicating analytical method tailored to 2-(2-Chloroethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind the experimental choices, ensuring a robust and reliable method.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] A well-validated stability-indicating method is critical for distinguishing the intact API from any potential degradation products, thereby providing a clear picture of the drug's stability profile over time and under various environmental conditions.

Foundational Strategy: Method Selection and Rationale

While various analytical techniques exist, High-Performance Liquid Chromatography (HPLC) is often the method of choice for stability-indicating assays due to its high precision, sensitivity, and ability to separate polar compounds.[2] For this compound, a reverse-phase HPLC (RP-HPLC) method is proposed.

Why RP-HPLC?

  • Versatility: RP-HPLC is compatible with both aqueous and organic mobile phases, offering a wide range of selectivity for separating compounds with varying polarities.

  • Specificity: The use of a C18 column provides a non-polar stationary phase that can effectively retain the analyte and separate it from more polar degradation products.

  • Established Technology: RP-HPLC is a well-understood and widely used technique in the pharmaceutical industry, with a wealth of available literature and expertise.

A comparable LC/MS/MS method has been developed for a similar pyridine derivative, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, utilizing a C18 column and a simple mobile phase of ammonium acetate buffer and acetonitrile.[3] This provides a strong starting point for the development of a method for this compound.

The Validation Master Plan: A Comprehensive Protocol

The validation of our proposed HPLC method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][4][5] The United States Pharmacopeia (USP) General Chapter <1225> also outlines similar criteria for method validation.[6][7]

The following validation characteristics will be assessed:

  • Specificity (including forced degradation studies)

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Data Analysis & Reporting MD_Start Define Analytical Target Profile MD_Select Select HPLC Method (RP-HPLC, C18 Column) MD_Start->MD_Select MD_Optimize Optimize Mobile Phase, Flow Rate, Wavelength MD_Select->MD_Optimize VP_Specificity Specificity & Forced Degradation MD_Optimize->VP_Specificity Proceed to Validation VP_Linearity Linearity & Range VP_Specificity->VP_Linearity VP_Accuracy Accuracy VP_Linearity->VP_Accuracy VP_Precision Precision (Repeatability & Intermediate) VP_Accuracy->VP_Precision VP_Limits LOD & LOQ VP_Precision->VP_Limits VP_Robustness Robustness VP_Limits->VP_Robustness VP_SST System Suitability VP_Robustness->VP_SST DA_Analyze Analyze Validation Data VP_SST->DA_Analyze Validation Complete DA_Report Generate Validation Report DA_Analyze->DA_Report DA_Implement Implement Validated Method DA_Report->DA_Implement

Experimental Protocols: A Step-by-Step Guide

Proposed HPLC Method
ParameterConditionRationale
Instrument HPLC with UV DetectorStandard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for the analyte.
Mobile Phase Acetonitrile:0.1% Phosphoric Acid in Water (30:70 v/v)A common mobile phase for pyridine derivatives, providing good peak shape.
Flow Rate 1.0 mL/minEnsures optimal separation and run time.
Detection UV at 263 nmWavelength of maximum absorbance for the pyridine ring.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temp. 30°CMaintains consistent retention times.
Forced Degradation Studies: The Key to a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method can separate the active ingredient from its degradation products.[2][8] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[2]

  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

    • Heat at 80°C for 2 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

    • Inject into the HPLC system.

  • Base Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

    • Heat at 80°C for 2 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.

    • Inject into the HPLC system.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

    • Inject into the HPLC system.

  • Thermal Degradation:

    • Keep 10 mg of solid this compound in a hot air oven at 105°C for 48 hours.

    • Dissolve the sample in mobile phase to a final concentration of 100 µg/mL.

    • Inject into the HPLC system.

  • Photolytic Degradation:

    • Expose 10 mg of solid this compound to UV light (254 nm) for 24 hours.

    • Dissolve the sample in mobile phase to a final concentration of 100 µg/mL.

    • Inject into the HPLC system.

The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8] The chromatograms from these studies should show a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products, with no interference between them.

Data Presentation and Interpretation

The following tables summarize the expected results from the validation studies.

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
5050123
7575345
100100567
125125789
150150912
Correlation Coefficient (r²) > 0.999

Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

Table 2: Accuracy (Recovery Studies)
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Mean % Recovery 99.8

Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0%.

Table 3: Precision (Repeatability and Intermediate Precision)
ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Peak Area < 1.0< 2.0
Retention Time < 0.5< 1.0

Acceptance Criteria: The relative standard deviation (%RSD) for repeatability should be less than 1.0%, and for intermediate precision, it should be less than 2.0%.

Conclusion: A Validated Method for Confident Drug Development

This guide has outlined a comprehensive strategy for the validation of a stability-indicating HPLC method for this compound. By following the principles of the ICH Q2(R1) and USP <1225> guidelines, and by understanding the scientific rationale behind each experimental step, researchers can develop and validate a robust and reliable analytical method.[4][6][9] A validated stability-indicating method is not just a regulatory requirement; it is a critical tool for ensuring the quality, safety, and efficacy of pharmaceutical products throughout their lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. European Compliance Academy. [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. U.S. Pharmacopeia. [Link]

  • 〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]

  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

  • Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]

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A Researcher's Guide to the Structural Confirmation of 2-(2-Chloroethyl)pyridine Hydrochloride: A Comparative Analysis Using NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

The Importance of Structural Verification

2-(2-Chloroethyl)pyridine hydrochloride is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its precise molecular structure, including the connectivity of atoms and their three-dimensional arrangement, is critical to its reactivity and, ultimately, to the identity and purity of the final drug substance. In a regulated environment, robust analytical data confirming the structure of such intermediates is a non-negotiable aspect of quality control and regulatory submissions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Expected ¹H and ¹³C NMR Spectral Data for this compound

Based on the known structure of this compound, the following proton (¹H) and carbon (¹³C) NMR spectral data are predicted. The chemical shifts are influenced by the electron-withdrawing effects of the chloro group and the protonated pyridine ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-6~8.6 (doublet)~150
Pyridine H-4~8.4 (triplet)~145
Pyridine H-3~7.9 (doublet)~128
Pyridine H-5~7.8 (triplet)~125
-CH₂- (alpha to pyridine)~3.5 (triplet)~38
-CH₂- (alpha to Cl)~4.0 (triplet)~42

Note: Predicted chemical shifts are estimates and can vary based on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure sample solubility and to avoid interfering signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

Comparative NMR Data: 2-(Chloromethyl)pyridine Hydrochloride

To provide a tangible reference, the reported ¹H NMR spectral data for the closely related analog, 2-(chloromethyl)pyridine hydrochloride, shows a characteristic singlet for the chloromethyl protons around 5.25 ppm and aromatic protons in the range of 7.99-8.82 ppm[1]. This comparison highlights the expected downfield shift of the protons on the ethyl chain in this compound due to the influence of the adjacent chlorine atom.

X-ray Crystallography: The Definitive Three-Dimensional Structure

While NMR provides excellent information about the molecular structure in solution, X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise arrangement of molecules in the crystal lattice. This technique is considered the gold standard for absolute structure confirmation.

Expected Crystallographic Data for this compound

Although a crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC)[2], a successful crystallographic analysis would yield a detailed three-dimensional model of the molecule. This would confirm the connectivity of the 2-chloroethyl side chain to the pyridine ring and show the ionic interaction between the protonated pyridine nitrogen and the chloride counter-ion.

Experimental Protocol for Single-Crystal X-ray Diffraction

The workflow for obtaining a single-crystal X-ray structure is a multi-step process that requires careful execution.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis CrystalGrowth Grow single crystals suitable for diffraction Mounting Mount a suitable crystal on the diffractometer CrystalGrowth->Mounting DataCollection Collect diffraction data Mounting->DataCollection StructureSolution Solve the crystal structure using direct methods or Patterson synthesis DataCollection->StructureSolution Refinement Refine the structural model against the experimental data StructureSolution->Refinement Validation Validate the final structure Refinement->Validation Analysis Analyze bond lengths, angles, and intermolecular interactions Validation->Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth: The first and often most challenging step is to grow single crystals of high quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation and Analysis: The final structure is validated using crystallographic software to ensure its quality and correctness. The geometric parameters, such as bond lengths and angles, are then analyzed.

Synthesis of this compound

The most common synthetic route to this compound involves the treatment of 2-(pyridin-2-yl)ethan-1-ol with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via the conversion of the hydroxyl group into a good leaving group, which is then displaced by a chloride ion[3]. The hydrochloride salt is typically formed in situ or by subsequent treatment with hydrochloric acid.

G Reactant 2-(Pyridin-2-yl)ethan-1-ol Product This compound Reactant->Product Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Product Chlorinating Agent

Caption: Synthesis of this compound.

Conclusion: A Synergistic Approach to Structural Confirmation

Both NMR spectroscopy and X-ray crystallography are indispensable tools for the structural confirmation of this compound. NMR provides a rapid and detailed analysis of the molecule's structure in solution, making it ideal for routine quality control and reaction monitoring. X-ray crystallography, while more time-consuming, delivers an unambiguous three-dimensional structure in the solid state, providing the highest level of structural proof.

For comprehensive characterization and to meet the stringent requirements of the pharmaceutical industry, a synergistic approach is recommended. The use of NMR to confirm the expected carbon-hydrogen framework, complemented by a single-crystal X-ray diffraction study for absolute structure determination, provides a self-validating system that ensures the identity, purity, and quality of this critical synthetic intermediate. While experimental data for the title compound remains to be published, the predictive and comparative data presented in this guide offer a robust framework for its successful characterization.

References

  • PubChem. Pyridine, 2-(2-chloroethyl)-, hydrochloride. [Link]

  • MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]

  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

  • PubChem. 2-(2-Chloroethyl)pyridine. [Link]

  • PubChemLite. 2-(2-chloroethyl)pyridine (C7H8ClN). [Link]

  • Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

  • ResearchGate. The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • PubChem. CID 158038285. [Link]

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A Comparative Guide to Catalysts in the Synthesis of 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the catalytic and reagent-driven methodologies for the synthesis of 2-(2-Chloroethyl)pyridine Hydrochloride, a crucial intermediate in the pharmaceutical and agrochemical industries. While direct, peer-reviewed comparative studies on catalysts for this specific conversion are not extensively documented, this guide synthesizes established chemical principles and analogous transformations to offer a comprehensive overview of the most effective synthetic strategies. We will delve into the mechanistic nuances of different approaches, providing a framework for rational catalyst and reagent selection.

The Synthetic Challenge: From Precursor to Product

The primary and most direct route to this compound is the chlorination of its precursor, 2-Pyridineethanol.[1] This transformation, while seemingly straightforward, is influenced by the choice of chlorinating agent and reaction conditions, which act as the catalytic drivers of the process. The efficiency, selectivity, and scalability of the synthesis are critically dependent on these parameters.

Comparative Analysis of Chlorinating Agents

The "catalyst" in this context refers to the chlorinating agent that facilitates the conversion of the hydroxyl group of 2-Pyridineethanol into a chloro group. Below is a comparative analysis of common chlorinating agents, which are the primary effectors of this transformation.

Chlorinating AgentReaction TypeTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂) Nucleophilic Substitution80-95Mild (Reflux in inert solvent)Gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion. High yield and purity.Generates corrosive and toxic byproducts. Requires careful handling.
Phosphorus Pentachloride (PCl₅) Nucleophilic Substitution75-90Moderate to High TemperatureEffective for less reactive alcohols.Solid byproduct (POCl₃) can complicate purification. Can lead to side reactions.
Oxalyl Chloride ((COCl)₂) Nucleophilic Substitution (via Vilsmeier-Haack type intermediate)85-95Low Temperature with catalyst (e.g., DMF)High reactivity at low temperatures. Gaseous byproducts (CO, CO₂, HCl).More expensive than other options. Requires strict moisture control.
Triphenylphosphine/Carbon Tetrachloride (Appel Reaction) Nucleophilic Substitution70-85MildMild conditions, suitable for sensitive substrates.Stoichiometric amounts of triphenylphosphine oxide byproduct can be difficult to remove.

Mechanistic Insights and Rationale for Catalyst Selection

The choice of chlorinating agent is dictated by factors such as substrate reactivity, desired purity, and process safety. For the synthesis of this compound, thionyl chloride is often the preferred reagent due to its high efficiency and the ease of removing its gaseous byproducts.[2][3]

The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The pyridine nitrogen can also play a role in activating the hydroxyl group, potentially influencing the reaction rate and mechanism.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using thionyl chloride, based on established procedures for analogous compounds.[4]

Synthesis of this compound from 2-Pyridineethanol using Thionyl Chloride

Materials:

  • 2-Pyridineethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.

  • Add thionyl chloride (1.1-1.2 equivalents) to the toluene and stir.

  • Dissolve 2-Pyridineethanol (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred thionyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Filter the solid product under a stream of nitrogen.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.

  • Dry the product under vacuum to obtain this compound as a solid.

Visualizing the Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathway and the logical flow of the experimental protocol.

G cluster_pathway Synthetic Pathway 2_Pyridineethanol 2-Pyridineethanol Intermediate Chlorosulfite Intermediate 2_Pyridineethanol->Intermediate + SOCl₂ Product 2-(2-Chloroethyl)pyridine Hydrochloride Intermediate->Product - SO₂ - HCl G Start Start: Prepare Reaction Setup Add_Reagents Add Toluene and Thionyl Chloride Start->Add_Reagents Add_Substrate Dropwise Addition of 2-Pyridineethanol Add_Reagents->Add_Substrate Reaction Reflux for 2-4 hours Add_Substrate->Reaction Workup Cool and Precipitate Product Reaction->Workup Isolation Filter and Wash with Diethyl Ether Workup->Isolation Drying Dry under Vacuum Isolation->Drying End End: Obtain Pure Product Drying->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion and Future Outlook

While a direct comparative study of various catalysts for the synthesis of this compound is an area ripe for further investigation, the judicious selection of a chlorinating agent remains the most critical factor for a successful synthesis. Thionyl chloride presents a robust and high-yielding option, though considerations for handling its byproducts are paramount. Future research could explore solid-supported chlorinating agents or flow chemistry approaches to enhance the safety and efficiency of this important transformation. The development of truly catalytic methods, perhaps involving Lewis acids to activate the alcohol, could also be a promising avenue for green and sustainable synthesis.

References

  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

  • Google P
  • Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • ResearchGate. The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. [Link]

Sources

A Comparative Guide to Assessing the Genotoxic Potential of 2-(2-Chloroethyl)pyridine Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the genotoxic potential of impurities found in 2-(2-Chloroethyl)pyridine hydrochloride, a crucial starting material in pharmaceutical synthesis. Adhering to the highest standards of scientific integrity, this document outlines a tiered, evidence-based approach to risk assessment, combining in silico prediction with a battery of in vitro and in vivo assays. The methodologies described are grounded in international regulatory guidelines, including the ICH M7(R2) guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2][3][4]

The presence of impurities in active pharmaceutical ingredients (APIs) is an unavoidable consequence of the manufacturing process.[3][4] Some of these impurities may have the potential to interact with DNA, leading to mutations and potentially increasing the risk of cancer. Therefore, a rigorous assessment of their genotoxic potential is a critical aspect of drug safety evaluation.[2][3][5]

This guide will compare and contrast the most relevant and widely accepted genotoxicity testing methods, providing the rationale behind their selection and a detailed protocol for their execution. The focus is on building a self-validating system of evidence to make informed decisions about the safety of this compound and its associated impurities.

Identifying Potential Impurities

The first step in any genotoxicity assessment is a thorough analysis of the synthetic route of this compound to identify all potential and known impurities.[2][6][7][8] Common impurities could arise from starting materials, by-products, intermediates, and degradation products. For this compound, potential impurities might include residual starting materials like 2-picoline, reagents such as thionyl chloride, and various pyridine derivatives formed during the synthesis.[6][8]

A critical evaluation of the manufacturing process is essential to create a comprehensive list of impurities for subsequent toxicological assessment.

Tier 1: In Silico Assessment

Before embarking on extensive laboratory testing, computational (in silico) toxicology models provide a rapid and cost-effective initial screening of potential genotoxic risk. The ICH M7 guideline recommends the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) models for this purpose: one expert rule-based and one statistical-based.[2]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts—molecular substructures known to be associated with mutagenicity. The presence of such an alert in an impurity's structure raises a concern.

  • Statistical-Based Systems (e.g., Sarah Nexus): These models use statistical algorithms trained on large datasets of known mutagens and non-mutagens to predict the mutagenic potential of a new chemical.

A positive finding from either (Q)SAR model for an impurity would classify it as a potential mutagen and trigger the need for experimental testing. Conversely, if both models are negative, the impurity is considered to have no structural alert for mutagenicity (Class 5 according to ICH M7), and no further testing is typically required.[2]

Tier 2: In Vitro Genotoxicity Testing Battery

For impurities that raise a concern based on in silico analysis, a battery of in vitro tests is the next step. The standard and most widely accepted initial test is the bacterial reverse mutation assay, commonly known as the Ames test.

Comparison of Key In Vitro Assays
Assay Endpoint Measured Strengths Limitations
Ames Test (Bacterial Reverse Mutation Assay) Gene mutations (point mutations and frameshifts) in bacteria.[9][10]Rapid, inexpensive, and highly predictive for many types of mutagens.[9][10][11]Lacks mammalian metabolism unless an external metabolic activation system (S9) is added.[9][12] May not detect all classes of genotoxins, particularly some clastogens.
In Vitro Micronucleus Assay Chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.[13][14][15][16]Detects both chromosome breakage and loss.[13][15][17] Can be performed in various mammalian cell lines.[14]Can be more time-consuming and expensive than the Ames test.
Comet Assay (Single Cell Gel Electrophoresis) DNA strand breaks in individual eukaryotic cells.[18][19][20][21]Highly sensitive for detecting a broad range of DNA damage.[18][21] Can be applied to virtually any cell type.[18][19]Does not directly measure mutation. Can be complex to perform and interpret.[19]
Experimental Workflow: A Tiered In Vitro Approach

A logical and efficient workflow for in vitro testing is crucial. The following diagram illustrates a recommended approach:

G cluster_0 In Silico Assessment cluster_1 In Vitro Testing cluster_2 Decision Point cluster_3 Outcome QSAR (Q)SAR Analysis (Expert Rule-Based & Statistical) Decision1 Positive Result? QSAR->Decision1 Ames Ames Test (OECD 471) Decision2 Positive Result? Ames->Decision2 Micronucleus In Vitro Micronucleus Assay (OECD 487) FurtherTesting Proceed to Further In Vitro or In Vivo Testing Micronucleus->FurtherTesting Decision1->Ames Positive Class5 Class 5 Impurity (No further testing needed) Decision1->Class5 Negative Decision2->Micronucleus Positive Class2_3 Class 2 or 3 Impurity (Control required) Decision2->Class2_3 Negative

Caption: Tiered approach for genotoxicity assessment.

Detailed Experimental Protocols

Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)

Principle: This test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively.[10] The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[9][10]

Methodology:

  • Strain Selection: Use a minimum of four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[9][12]

  • Dose Selection: Use a minimum of five different analyzable concentrations of the test impurity. The highest concentration should be 5 mg/plate or 5 µL/plate, or the highest non-toxic concentration.

  • Procedure (Plate Incorporation Method):

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test substance solution or the negative/positive control.

    • For assays with metabolic activation, add 0.5 mL of the S9 mix.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertants and/or a reproducible and statistically significant increase at one or more concentrations.

Protocol 2: In Vitro Micronucleus Assay

Principle: This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[13][22] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[16][17]

Methodology:

  • Cell Lines: Use established cell lines such as human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells.[14]

  • Metabolic Activation: Perform the assay with and without an S9 metabolic activation system.[12]

  • Treatment: Expose the cells to the test impurity for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (1.5-2 normal cell cycle lengths) without S9.

  • Cytotoxicity Assessment: Determine the cytotoxicity of the test substance to select appropriate concentrations for the micronucleus analysis. The highest concentration should induce approximately 50-60% cytotoxicity.

  • Micronucleus Scoring: After treatment, culture the cells for a period that allows for chromosome damage to lead to micronucleus formation. Harvest the cells, stain them, and score for the presence of micronuclei in binucleated cells (if a cytokinesis blocker like cytochalasin B is used) or in the general cell population.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Tier 3: In Vivo Testing

If an impurity is positive in an in vitro genotoxicity assay, in vivo testing may be necessary to assess its potential risk in a whole animal system, which incorporates factors like metabolism, distribution, and excretion.

Comparison of Key In Vivo Assays
Assay Endpoint Measured Strengths Limitations
In Vivo Micronucleus Assay (OECD 474) Chromosomal damage in bone marrow or peripheral blood erythrocytes.[17][22][23][24]A well-established and widely accepted regulatory assay.[17][23] Reflects both clastogenic and aneugenic events.[17]Primarily assesses damage in hematopoietic cells.
In Vivo Comet Assay DNA strand breaks in cells from various tissues.[19][25]Can assess genotoxicity in target organs of toxicity.[19][25] Highly sensitive.Technically more demanding than the micronucleus test.
Experimental Workflow: In Vivo Follow-up

G cluster_0 In Vitro Results cluster_1 In Vivo Testing Strategy cluster_2 Risk Assessment PositiveInVitro Positive In Vitro Result (Ames or Micronucleus) InVivoMN In Vivo Micronucleus Assay (OECD 474) PositiveInVitro->InVivoMN InVivoComet In Vivo Comet Assay (for specific target organs) PositiveInVitro->InVivoComet If target organ toxicity is a concern Decision Positive or Negative Result? InVivoMN->Decision InVivoComet->Decision Control Implement Control Strategy (ICH M7) Decision->Control Positive NoSignificantRisk No Significant Genotoxic Risk Under Defined Conditions Decision->NoSignificantRisk Negative

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Chloroethyl)pyridine hydrochloride, a halogenated pyridine derivative. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

The information herein is synthesized from established safety data sheets (SDS) for pyridine derivatives and general guidelines for handling halogenated organic compounds. It is crucial to supplement these procedures with a thorough, institution-specific risk assessment and to adhere to all local, state, and federal regulations.[1]

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound is a member of the pyridine family, which is known for its toxic and flammable properties.[2] As a chlorinated organic compound, it is classified as a halogenated hazardous waste.[3][4][5][6] Exposure can cause irritation to the skin, eyes, and respiratory system.[7]

Causality of Hazard: The pyridine ring contributes to the compound's basicity and biological activity, while the chloroethyl group introduces reactivity and classifies it as a halogenated hydrocarbon. The hydrochloride salt form generally increases water solubility.[7] Improper disposal can lead to the contamination of water systems and pose a threat to aquatic life.

Before commencing any disposal-related activities, a comprehensive risk assessment must be conducted. This involves not only understanding the inherent hazards of the chemical but also evaluating the risks associated with the specific quantities and concentrations being handled in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE plan is non-negotiable when handling this compound.[1] The following table summarizes the recommended PPE, grounded in the potential routes of exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.Protects against accidental splashes and vapors that can cause severe eye irritation.[1]
Hand Protection Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended. If using nitrile gloves, ensure they are rated for pyridine compounds and change them frequently. Always inspect gloves for any signs of degradation or puncture before use.[1][8]Provides a critical barrier against skin absorption, which can lead to systemic toxicity.[8]
Body Protection A flame-retardant lab coat, fully buttoned, is essential. For larger quantities or higher-risk procedures, a chemically resistant apron or suit may be necessary.Protects the skin from contact with the chemical.[1]
Respiratory Protection All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[2][8] In the event of a large spill or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.[8]Prevents inhalation of harmful vapors, which can cause respiratory tract irritation.[7]

Segregation and Collection of Waste: A Critical Step for Compliance

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[9] this compound waste must be collected as halogenated organic waste .[3][4][5][6]

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated waste.[3][4] High-density polyethylene (HDPE) or glass containers are generally suitable.[2] The container must have a secure, tight-fitting lid.[3]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[4] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents, including this compound, with their approximate concentrations.[3][4] Do not use abbreviations or chemical formulas.[3]

  • Collect the Waste: Carefully transfer the waste into the designated container within a chemical fume hood.[8] Avoid overfilling the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[6]

  • Keep the Container Closed: The waste container must remain closed at all times, except when actively adding waste.[3][4] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Segregate from Incompatibles: Store the halogenated waste container away from incompatible materials such as strong oxidizing agents and bases.[8]

Diagram of Disposal Workflow:

DisposalWorkflow Start Start: Disposal of This compound Assess 1. Conduct Risk Assessment & Don PPE Start->Assess Segregate 2. Identify as Halogenated Organic Waste Assess->Segregate Collect 3. Collect in a Labeled, Compatible Container Segregate->Collect Store 4. Store Securely in a Ventilated Area Collect->Store Arrange 5. Arrange for Pickup by a Licensed Waste Disposal Contractor Store->Arrange End End: Compliant Disposal Arrange->End

Caption: Workflow for the safe disposal of this compound.

Spill Management: Preparedness is Key

Accidents can happen, and a well-defined spill response plan is essential.

For Small Spills:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill.[2]

  • Collect the Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2][10]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[7] All cleaning materials should also be disposed of as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert your institution's emergency response team or environmental health and safety (EHS) office.

  • Secure the Area: If it is safe to do so, close the doors to the laboratory to contain the spill.

  • Do Not Attempt to Clean Up: Large spills should only be handled by trained emergency responders.

Final Disposal: Partnering with Professionals

The final step in the disposal process is to entrust the collected hazardous waste to a licensed and certified disposal contractor.[1][9] Your institution's EHS office will have established procedures for this.

Key Considerations for Final Disposal:

  • Regulatory Compliance: Ensure that all disposal activities comply with the regulations set forth by the Environmental Protection Agency (EPA) and any applicable state and local authorities.[9][11][12][13]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of. This "cradle-to-grave" tracking is a legal requirement.[13]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][14]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and the responsible stewardship of our planet.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • Kemicentrum. 8.1 Organic solvent waste. [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(2-Chloroethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling and disposal of 2-(2-Chloroethyl)pyridine hydrochloride (CAS No: 4226-37-3). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind each safety measure. This protocol is designed as a self-validating system, ensuring that every action is grounded in the specific chemical hazards you are mitigating.

Hazard Assessment: Understanding the Risks

This compound is a corrosive and toxic compound that demands rigorous adherence to safety protocols. The primary risks are acute toxicity if swallowed and the potential for severe chemical burns to the skin and eyes.[1][2][3] High concentrations of its dust or fumes are extremely destructive to mucous membranes and the upper respiratory tract.[4]

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][3][5]

  • Skin Corrosion/Irritation (Category 1B/1C), H314: Causes severe skin burns and eye damage.[1][3][5]

  • Serious Eye Damage (Category 1), H318: Causes serious eye damage.[1]

These classifications are not abstract warnings; they are direct indicators of potential harm. "H314" signifies that contact with the skin can lead to irreversible damage. "H302" indicates that ingestion can cause significant, immediate health issues.[2][6] Therefore, the entire handling procedure is built around preventing all routes of exposure: dermal, ocular, and oral.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is non-negotiable and must be based on a comprehensive risk assessment. The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemically resistant nitrile glovesTo prevent direct skin contact, mitigating the severe corrosive hazard (H314). Always inspect gloves for integrity before use.[7][8]
Eye & Face Protection Tight-fitting safety goggles and a full face shieldProtects against splashes and airborne dust, preventing severe eye damage (H314/H318). A face shield offers a broader barrier of protection.[5][8]
Body Protection A chemically resistant lab coat or disposable suitPrevents contamination of personal clothing and underlying skin. Tyvek-type disposable clothing is recommended for extensive handling.[4]
Respiratory Protection NIOSH/MSHA-approved respirator with P3 cartridgesRequired when handling the solid outside of a certified chemical fume hood or if dust generation is likely, to prevent respiratory tract irritation.[2][5]

Operational Protocol: From Preparation to Disposal

This workflow is designed to create a controlled environment that minimizes the risk of exposure at every stage.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Certification & Airflow B 2. Assemble All Materials (Chemical, Glassware, Utensils) A->B C 3. Prepare Waste Containers (Solid & Liquid Waste) B->C D 4. Don Full PPE (Gloves, Goggles, Face Shield, Coat) C->D Proceed to Handling E 5. Handle Chemical (Weighing, Transfer) Inside Fume Hood D->E F 6. Clean & Decontaminate Work Surface & Equipment E->F G 7. Securely Seal Primary Chemical Container F->G Proceed to Cleanup H 8. Dispose of Contaminated Consumables in Designated Waste G->H I 9. Doff PPE Correctly (Gloves Last) H->I J 10. Wash Hands Thoroughly I->J

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Preparation and Engineering Controls:

    • Verify Engineering Controls: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and has a valid certification. Proper ventilation is the primary engineering control to minimize inhalation risk.[7]

    • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Prepare Waste Streams: Label two separate, sealed waste containers: one for contaminated solid waste (gloves, weigh boats, paper towels) and another for any liquid waste, if applicable.

  • Handling the Chemical:

    • Don PPE: Put on all required PPE as listed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

    • Perform Operations: Conduct all manipulations of the solid compound, including weighing and transferring, deep within the chemical fume hood to contain any dust.

    • Work Deliberately: Use smooth, deliberate motions to avoid generating airborne dust. If you must crush larger chunks, do so gently within a contained space.

  • Decontamination and Disposal:

    • Surface Decontamination: After handling, decontaminate all surfaces and equipment. Use a damp paper towel to gently wipe surfaces, preventing the dispersal of dust.[4]

    • Waste Segregation: Immediately place all contaminated disposables (gloves, towels, etc.) into the designated solid waste container and seal it.[3]

    • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, the lab coat and face shield are removed first, followed by gloves (peeling them off inside-out). Never touch your face or personal items with gloved hands.

    • Personal Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3][8]

Emergency and Spill Response

Accidents require immediate and correct action. All personnel must be familiar with these procedures and the location of safety equipment.

  • Skin Contact: Immediately remove all contaminated clothing.[4][9] Flood the affected skin with copious amounts of water for at least 15 minutes.[4][7] Seek immediate medical attention, even if no irritation is immediately apparent.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[1] Call a poison control center or doctor immediately.[1][3]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][3] Seek immediate medical attention.[1][3]

  • Small Spill (Solid):

    • Alert others in the immediate area and restrict access.

    • Wearing full PPE, gently dampen the spilled solid with water to prevent it from becoming airborne.[4][10]

    • Carefully transfer the dampened material to a suitable, sealable container for disposal.[4][10]

    • Use an absorbent paper dampened with water to clean the area, placing the used paper in the same waste container.[4]

    • Wash the contaminated surface with a soap and water solution.[4]

Storage and Disposal

  • Storage: Store the chemical in a cool, dry, well-ventilated area in a tightly sealed container.[1][11] It should be stored locked up and protected from moisture and strong oxidizing agents.[1][4][9]

  • Disposal: All waste, including the chemical itself and any contaminated materials, must be treated as hazardous. Dispose of contents and containers in accordance with local, state, and federal regulations, typically through a licensed waste disposal company.[1][2][3] Do not dispose of down the drain.

By internalizing the rationale behind these safety protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research. This proactive approach to safety is the hallmark of a trusted and effective scientific professional.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • SAFETY DATA SHEET - 3-(Chloromethyl)pyridine hydrochloride. Fisher Scientific. [Link]

  • Picolyl chloride hydrochloride | C6H7Cl2N | PubChem. National Center for Biotechnology Information. [Link]

Sources

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.